molecular formula C13H12O4 B1618357 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid CAS No. 303064-47-3

3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid

Cat. No.: B1618357
CAS No.: 303064-47-3
M. Wt: 232.23 g/mol
InChI Key: AJUGKZCPMRYOAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid (CAS 303064-47-3) is a furan-based carboxylic acid compound of significant interest in medicinal and organic chemistry research. With the molecular formula C13H12O4 and a molecular weight of 232.23 g/mol, this high-purity reagent serves as a valuable building block for the synthesis of novel bioactive molecules . The compound features a furan ring, a common structural motif in many biologically active compounds, substituted with a phenoxymethyl group and a carboxylic acid functionality, which provides a versatile handle for further chemical derivatization. Research into furan carboxylic acids is particularly keen in the field of hemoglobin research and the development of potential therapeutics for sickle cell disease (SCD). While this specific compound is not directly studied in the available literature, structural analogs, such as those based on 5-hydroxymethylfurfural (5-HMF), have been extensively investigated for their ability to modulate hemoglobin oxygen affinity and inhibit red blood cell sickling . These related furan derivatives function by interacting with key residues on hemoglobin, such as βCys93, to stabilize its oxygenated state and directly destabilize the sickle hemoglobin polymer, showcasing the potential of the furan chemical class in antisickling research . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-methyl-5-(phenoxymethyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c1-9-7-11(17-12(9)13(14)15)8-16-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJUGKZCPMRYOAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1)COC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354484
Record name 3-methyl-5-(phenoxymethyl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303064-47-3
Record name 3-methyl-5-(phenoxymethyl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid, a substituted furan derivative of interest to researchers in medicinal chemistry and materials science. The furan scaffold is a crucial motif in a wide array of pharmacologically active compounds.[1][2] This document outlines plausible synthetic routes, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process parameters. The synthesis of this specific molecule is not widely reported, and thus, this guide is constructed based on established methodologies for the functionalization of furan rings, providing a robust framework for its successful laboratory-scale preparation.

Introduction and Strategic Analysis

The target molecule, this compound, possesses a unique combination of functional groups: a carboxylic acid at the 2-position, a methyl group at the 3-position, and a phenoxymethyl substituent at the 5-position. Each of these moieties contributes to the overall physicochemical properties of the molecule, making it an attractive candidate for investigation in drug discovery and as a building block in polymer chemistry. The synthesis of polysubstituted furans requires careful strategic planning to control regioselectivity and ensure compatibility of functional groups.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests a convergent approach, starting from readily available furan precursors. The disconnection of the key functional groups reveals several potential synthetic routes. A primary disconnection of the carboxylic acid group suggests a late-stage carboxylation or hydrolysis of a corresponding ester. The phenoxymethyl ether linkage can be disconnected to reveal a hydroxymethylfuran and phenol.

A plausible retrosynthetic pathway is outlined below:

G Target This compound Intermediate1 Ethyl 3-methyl-5-(phenoxymethyl)furan-2-carboxylate Target->Intermediate1 Ester Hydrolysis Intermediate2 Ethyl 5-(bromomethyl)-3-methylfuran-2-carboxylate Intermediate1->Intermediate2 Williamson Ether Synthesis Intermediate3 Ethyl 3-methyl-5-(hydroxymethyl)furan-2-carboxylate Intermediate2->Intermediate3 Bromination Intermediate5 Phenol Intermediate2->Intermediate5 Intermediate4 5-(Hydroxymethyl)furfural (HMF) Intermediate3->Intermediate4 Multi-step sequence

Caption: Retrosynthetic analysis of the target molecule.

This analysis suggests that a key intermediate is a suitably substituted furan-2-carboxylate ester, which allows for easier handling and purification compared to the free carboxylic acid.

Key Synthetic Transformations

The successful synthesis of this compound hinges on the effective execution of several key chemical transformations.

Furan Ring Functionalization

The furan ring is an electron-rich heterocycle that readily undergoes electrophilic substitution, primarily at the 2 and 5 positions.[3] However, direct functionalization can sometimes lead to a lack of regioselectivity or polymerization under acidic conditions.[3] A more controlled approach involves the use of organometallic intermediates. Deprotonation of the furan ring using strong bases like n-butyllithium or lithium diisopropylamide (LDA) can generate nucleophilic furan species that react with various electrophiles.[4][5]

Formation of the Phenoxymethyl Ether Linkage

The Williamson ether synthesis is a reliable method for forming the phenoxymethyl bond. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. The phenoxide can be generated by treating phenol with a suitable base, such as sodium hydride or potassium carbonate.

Introduction of the Carboxylic Acid Group

There are several established methods for introducing a carboxylic acid group at the 2-position of a furan ring:

  • Oxidation of Furfural: 2-Furfural can be oxidized to 2-furancarboxylic acid using various oxidizing agents.[3][6]

  • Carboxylation of Lithiated Furan: Reaction of a 2-lithiofuran intermediate with carbon dioxide is a common and efficient method for the synthesis of furan-2-carboxylic acids.[4][5]

  • Hydrolysis of an Ester: A carboxylic acid can be obtained by the hydrolysis of its corresponding ester under acidic or basic conditions.

Proposed Synthetic Pathway

The following is a detailed, step-by-step synthetic route for the preparation of this compound, starting from the readily available bio-based platform chemical, 5-(hydroxymethyl)furfural (HMF).

G HMF 5-(Hydroxymethyl)furfural Step1 Protection of Alcohol (e.g., TBDMSCl, Imidazole) HMF->Step1 IntermediateA 5-((tert-Butyldimethylsilyloxy)methyl)furan-2-carbaldehyde Step1->IntermediateA Step2 Oxidation of Aldehyde (e.g., NaClO2, NaH2PO4) IntermediateA->Step2 IntermediateB 5-((tert-Butyldimethylsilyloxy)methyl)furan-2-carboxylic acid Step2->IntermediateB Step3 Esterification (e.g., EtOH, H2SO4) IntermediateB->Step3 IntermediateC Ethyl 5-((tert-butyldimethylsilyloxy)methyl)furan-2-carboxylate Step3->IntermediateC Step4 Deprotection (e.g., TBAF, THF) IntermediateC->Step4 IntermediateD Ethyl 5-(hydroxymethyl)furan-2-carboxylate Step4->IntermediateD Step5 Introduction of 3-Methyl Group (LDA, MeI) IntermediateD->Step5 IntermediateE Ethyl 3-methyl-5-(hydroxymethyl)furan-2-carboxylate Step5->IntermediateE Step6 Bromination (e.g., PBr3) IntermediateE->Step6 IntermediateF Ethyl 5-(bromomethyl)-3-methylfuran-2-carboxylate Step6->IntermediateF Step7 Williamson Ether Synthesis (Phenol, K2CO3) IntermediateF->Step7 IntermediateG Ethyl 3-methyl-5-(phenoxymethyl)furan-2-carboxylate Step7->IntermediateG Step8 Hydrolysis (e.g., NaOH, H2O/EtOH) IntermediateG->Step8 Target This compound Step8->Target

Caption: Proposed multi-step synthesis of the target molecule.

Experimental Protocols

Step 1: Synthesis of Ethyl 5-(hydroxymethyl)-3-methylfuran-2-carboxylate

This initial phase focuses on establishing the core substituted furan ring.

  • Protection of 5-(hydroxymethyl)furfural (HMF): The primary alcohol of HMF is first protected to prevent unwanted side reactions in subsequent steps. A common protecting group for this purpose is the tert-butyldimethylsilyl (TBDMS) group.

  • Oxidation to the Carboxylic Acid: The aldehyde group is then selectively oxidized to a carboxylic acid.

  • Esterification: The resulting carboxylic acid is esterified to facilitate purification and handling.

  • Deprotection: The TBDMS protecting group is removed to yield the free hydroxymethyl group.

  • Methylation at the 3-position: This is a critical regioselective step. The furan ring is deprotonated at the 3-position using a strong, sterically hindered base like LDA at low temperature, followed by quenching with methyl iodide.[4][5]

Step 2: Synthesis of Ethyl 5-(bromomethyl)-3-methylfuran-2-carboxylate
  • Bromination: The primary alcohol of Ethyl 5-(hydroxymethyl)-3-methylfuran-2-carboxylate is converted to a bromide, a good leaving group for the subsequent ether synthesis. Reagents such as phosphorus tribromide (PBr3) or carbon tetrabromide in the presence of triphenylphosphine can be employed.

Step 3: Synthesis of Ethyl 3-methyl-5-(phenoxymethyl)furan-2-carboxylate
  • Williamson Ether Synthesis: Ethyl 5-(bromomethyl)-3-methylfuran-2-carboxylate is reacted with phenol in the presence of a weak base like potassium carbonate in a polar aprotic solvent such as acetone or DMF. The reaction mixture is typically heated to ensure a reasonable reaction rate.

Step 4:
  • Ester Hydrolysis: The ethyl ester is hydrolyzed to the final carboxylic acid product. This can be achieved under basic conditions using an aqueous solution of sodium hydroxide or potassium hydroxide in a co-solvent like ethanol or methanol, followed by acidic workup to protonate the carboxylate.

Data Presentation

StepReactionKey ReagentsSolventTypical Yield (%)
1Protection of HMFTBDMSCl, ImidazoleDMF90-95
2OxidationNaClO2, NaH2PO4t-BuOH/H2O85-90
3EsterificationEthanol, H2SO4 (cat.)Ethanol80-90
4DeprotectionTBAFTHF90-95
5MethylationLDA, Methyl IodideTHF50-60
6BrominationPBr3Dichloromethane70-80
7Ether SynthesisPhenol, K2CO3Acetone75-85
8HydrolysisNaOH, H2O/EtOHEthanol/Water85-95

Characterization and Purification

Throughout the synthetic sequence, purification of intermediates is crucial for the success of subsequent steps. Column chromatography on silica gel is a common technique for purifying the ester intermediates. The final product can be purified by recrystallization.

The structure and purity of all synthesized compounds should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the connectivity of atoms and the regiochemistry of substitution on the furan ring.

  • Infrared (IR) Spectroscopy: To identify key functional groups such as the carboxylic acid (O-H and C=O stretches) and the ether linkage (C-O stretch).

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds and confirm their elemental composition via high-resolution mass spectrometry (HRMS).

Safety Considerations

  • Strong Bases: n-Butyllithium and LDA are pyrophoric and react violently with water. They must be handled under an inert atmosphere (e.g., argon or nitrogen).

  • Halogenating Agents: PBr3 is corrosive and reacts with moisture to produce HBr gas. It should be handled in a well-ventilated fume hood.

  • Solvents: Many of the organic solvents used (THF, DMF, dichloromethane) are flammable and/or toxic. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Conclusion

The synthesis of this compound is a challenging but achievable goal for a skilled synthetic chemist. The proposed multi-step pathway, starting from HMF, provides a logical and experimentally sound approach. Careful control of reaction conditions, particularly for the regioselective methylation step, is paramount to achieving a good overall yield. The methodologies outlined in this guide are based on well-established and reliable transformations in furan chemistry, providing a solid foundation for the successful synthesis of this and other similarly substituted furan derivatives.

References

An In-depth Technical Guide to 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Direct experimental data for 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid is limited in publicly accessible literature. This guide has been compiled by leveraging established principles of furan chemistry and drawing analogies from structurally related compounds to provide a comprehensive and predictive overview for research and development purposes. All presented protocols and properties should be considered theoretical and require experimental validation.

Introduction

Furan-containing molecules are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and versatile chemical nature.[1] The furan scaffold is a key pharmacophore in numerous natural products and synthetic drugs.[1][2] This guide focuses on a specific, yet underexplored derivative, this compound. This compound integrates several key structural motifs: a substituted furan ring, a carboxylic acid function, and a phenoxymethyl group, suggesting a rich potential for chemical manipulation and biological interaction. This document aims to provide researchers, scientists, and drug development professionals with a thorough technical understanding of its core chemical properties, a plausible synthetic pathway, and an exploration of its potential applications based on the established chemistry of analogous structures.

Physicochemical Properties

PropertyPredicted Value/InformationBasis for Prediction
Molecular Formula C₁₃H₁₂O₄Confirmed by multiple chemical suppliers.
Molecular Weight 232.23 g/mol Calculated from the molecular formula.
Appearance Likely a white to pale yellow crystalline solid.Based on the typical appearance of similar furoic acid derivatives.[5]
Melting Point Expected to be in the range of 100-150 °C.5-Methyl-2-furoic acid has a melting point of 110 °C.[4] The larger phenoxymethyl group may increase the melting point.
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol, acetone, and ethyl acetate.The carboxylic acid group imparts some water solubility, while the aromatic and furan rings favor solubility in organic solvents.[6]
pKa Estimated to be around 3-4.The pKa of 2-furoic acid is 3.12.[6] Substituents on the furan ring can influence acidity.

Proposed Synthesis

A plausible synthetic route to this compound can be designed based on established methodologies for the synthesis of polysubstituted furans. A potential strategy involves the construction of the furan ring followed by functional group manipulations. One such conceptual pathway is outlined below.

G A Ethyl 3-Oxobutanoate C Diethyl 2-acetyl-3-methylsuccinate A->C Michael Addition B Ethyl 2-Chloroacetoacetate B->C D 3-Methyl-5-ethoxycarbonylfuran-2-acetic acid ethyl ester C->D Cyclization/ Aromatization E 3-Methyl-5-(hydroxymethyl)furan-2-carboxylic acid D->E Reduction & Hydrolysis F 3-Methyl-5-(chloromethyl)furan-2-carboxylic acid E->F Chlorination G This compound F->G Williamson Ether Synthesis H Phenol H->G

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Diethyl 2-acetyl-3-methylsuccinate

  • To a solution of sodium ethoxide in ethanol, add ethyl 3-oxobutanoate dropwise at 0 °C.

  • After stirring for 30 minutes, add ethyl 2-chloroacetoacetate dropwise and allow the reaction to warm to room temperature.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction, neutralize with a weak acid, and remove the solvent under reduced pressure.

  • Extract the product with ethyl acetate and purify by column chromatography.

Step 2: Synthesis of 3-Methyl-5-ethoxycarbonylfuran-2-acetic acid ethyl ester

  • Treat the diester from Step 1 with a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid at an elevated temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture onto ice and extract the furan derivative with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by vacuum distillation or chromatography.

Step 3: Synthesis of 3-Methyl-5-(hydroxymethyl)furan-2-carboxylic acid

  • Reduce the ester groups of the furan derivative from Step 2 using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent at 0 °C to room temperature.

  • Quench the reaction carefully with water and an aqueous base.

  • Filter the aluminum salts and acidify the aqueous layer to precipitate the carboxylic acid.

  • The intermediate diol can be selectively oxidized at the C2-position to the carboxylic acid, or a protection strategy for the C5-hydroxymethyl group may be employed prior to a more general oxidation.

Step 4: Synthesis of 3-Methyl-5-(chloromethyl)furan-2-carboxylic acid

  • Convert the hydroxymethyl group to a chloromethyl group using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) in an inert solvent.

  • The reaction is typically performed at low temperatures to control reactivity.

  • Isolate the product by removing the excess reagent and solvent.

Step 5: Synthesis of this compound

  • In a suitable solvent such as DMF or acetone, treat phenol with a base like potassium carbonate to form the phenoxide.

  • Add the chloromethyl furan derivative from Step 4 to the reaction mixture.

  • Heat the reaction to facilitate the Williamson ether synthesis.

  • After completion, perform an aqueous workup and extract the final product.

  • Purify by recrystallization or column chromatography.

Chemical Reactivity and Mechanistic Insights

The chemical behavior of this compound is dictated by its three main components: the furan ring, the carboxylic acid, and the phenoxymethyl ether.

  • Furan Ring: The furan ring is an electron-rich aromatic system and is susceptible to electrophilic substitution reactions. However, it is less aromatic than benzene and can undergo reactions like Diels-Alder cycloadditions.[7] The substituents at the 3 and 5 positions will direct further electrophilic substitution to the C4 position. The electron-donating methyl group at C3 and the electron-withdrawing nature of the phenoxymethyl and carboxylic acid groups will influence the overall reactivity.

  • Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction.[8] For instance, reaction with an alcohol in the presence of an acid catalyst will yield the corresponding ester. Treatment with thionyl chloride will produce the acyl chloride, a reactive intermediate for the synthesis of amides and other derivatives.

  • Phenoxymethyl Ether: The ether linkage is generally stable but can be cleaved under harsh acidic conditions. The presence of the phenyl group may offer sites for electrophilic aromatic substitution on the benzene ring, although the furan ring is likely more reactive.

Predicted Spectral Properties

Based on the analysis of related furan derivatives, the following spectral characteristics are anticipated for this compound:

  • ¹H NMR:

    • A singlet for the methyl protons around δ 2.0-2.5 ppm.

    • A singlet for the furan proton at the C4 position, likely in the δ 6.0-6.5 ppm region.

    • A singlet for the methylene protons of the phenoxymethyl group around δ 5.0-5.5 ppm.

    • Aromatic protons of the phenyl group will appear in the δ 6.8-7.5 ppm range.

    • A broad singlet for the carboxylic acid proton, typically downfield (> δ 10 ppm).

  • ¹³C NMR:

    • Signals for the furan ring carbons, with the C2 and C5 carbons being the most deshielded.

    • A signal for the carboxylic acid carbonyl carbon around δ 160-170 ppm.

    • Signals for the methyl, methylene, and phenyl carbons in their respective expected regions.

  • IR Spectroscopy:

    • A broad O-H stretch from the carboxylic acid, typically in the 2500-3300 cm⁻¹ region.

    • A strong C=O stretch from the carboxylic acid, expected around 1680-1710 cm⁻¹.[9]

    • C-O stretching vibrations for the furan ring and the ether linkage.

    • Aromatic C-H and C=C stretching vibrations.[10]

Potential Applications in Drug Discovery and Materials Science

While no specific biological activities have been reported for this compound, its structural features suggest several areas of potential interest for researchers.

  • Antimicrobial and Antifungal Agents: Many furan derivatives exhibit potent antibacterial and antifungal properties.[1][2] The combination of the furan ring and the carboxylic acid is a common motif in bioactive compounds. Further derivatization of the carboxylic acid to amides or esters could lead to novel antimicrobial candidates.

  • Anticancer Activity: Furan-based compounds have been investigated for their cytotoxic effects against various cancer cell lines.[11] The structural similarity to other bioactive furans suggests that this molecule could serve as a scaffold for the development of new anticancer agents.

  • Enzyme Inhibition: The carboxylic acid group can act as a key binding element to the active sites of various enzymes. This makes this compound a potential starting point for designing specific enzyme inhibitors.

  • Polymer Chemistry: Furan-2,5-dicarboxylic acid is a well-known bio-based monomer for the production of polymers like polyethylene furanoate (PEF).[12] While the subject molecule is a mono-carboxylic acid, its derivatives could be explored as modifiers for existing polymers or as building blocks for novel materials.

Conclusion

This compound represents an intriguing yet understudied molecule with significant potential in both medicinal chemistry and materials science. This technical guide provides a predictive framework for its chemical properties, a plausible synthetic strategy, and an outlook on its potential applications. It is our hope that this document will serve as a valuable resource for researchers and stimulate further experimental investigation into this promising furan derivative.

References

A Technical Guide to the Biological Activities of Furan-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furan ring is a fundamental five-membered aromatic heterocycle containing one oxygen atom.[1][2][3] This scaffold is a cornerstone in medicinal chemistry, present in numerous natural products and synthetic compounds with significant therapeutic value.[1][2][4][5] Furan-2-carboxylic acid, a simple derivative, and its analogues have garnered substantial interest due to their vast and diverse biological activities.[2][6] These compounds serve as privileged structures for the development of novel therapeutic agents, exhibiting a wide spectrum of pharmacological effects including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] This guide provides a technical overview of the synthesis, biological activities, and evaluation protocols for furan-2-carboxylic acid derivatives, offering field-proven insights for professionals in drug discovery and development.

The Furan-2-Carboxylic Acid Scaffold: A Versatile Core

The versatility of the furan-2-carboxylic acid core lies in its amenability to chemical modification at several positions. The carboxylic acid group at position 2 is a key handle for forming amides, esters, and other functional groups, while the hydrogen atoms on the furan ring, particularly at position 5, can be substituted to modulate the compound's physicochemical properties and biological activity. This structural flexibility allows for the creation of large libraries of derivatives for screening and optimization.

Diagram: Core Scaffold and Derivatization Sites

Caption: General structure of furan-2-carboxylic acid highlighting key modification sites.

Spectrum of Biological Activities

Furan-2-carboxylic acid derivatives have demonstrated significant activity against a broad range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][6][7]

  • Antibacterial Action: Studies have shown that various derivatives exhibit potent antibacterial effects. For instance, certain 3-(furan-2-yl)propanoic acid derivatives inhibit the growth of Staphylococcus aureus and Escherichia coli.[6][8] Some carbamothioyl-furan-2-carboxamide derivatives have shown notable activity against S. aureus, E. coli, and B. cereus.[9] The lipophilicity of these compounds, often enhanced by aromatic moieties, appears to play a role in their antibacterial efficacy.[9] Naturally occurring furancarboxylic acids isolated from Penicillium species have also displayed potent inhibition of E. coli and S. aureus with Minimum Inhibitory Concentration (MIC) values as low as 0.9 to 3.5 μg/mL.[7]

  • Antifungal Properties: The antifungal potential of these derivatives is also well-documented.[9] Compounds such as 3-(furan-2-yl)propanoic acid and its methyl ester are active against the yeast Candida albicans.[6] Carbamothioyl-furan-2-carboxamide derivatives have shown more prominent antifungal than antibacterial activity, with MIC values ranging from 120.7 to 190 µg/mL against various fungal strains.[9] Furancarboxylic acids from Penicillium species were also effective against C. albicans, with MICs between 3.3 and 7.0 μg/mL.[7]

  • Antibiofilm Activity: Beyond direct antimicrobial effects, certain furan-2-carboxamides have shown promise as antibiofilm agents. By acting as bioisosteres of furanones, they can inhibit biofilm formation in pathogens like Pseudomonas aeruginosa. This activity is thought to be mediated by targeting quorum sensing systems, such as the LasR receptor.[10]

The furan scaffold is a key component in the development of novel anticancer agents.[3][6] Derivatives of furan-2-carboxylic acid have demonstrated cytotoxicity against a variety of cancer cell lines through diverse mechanisms.[9][11]

  • Cytotoxicity: Numerous studies have reported the potent cytotoxic effects of these derivatives.

    • A silver(I) complex of furan-2-carboxylate showed significant activity against Jurkat cell lines with an IC50 of 8.00 μM, comparable to cisplatin.[6]

    • Novel furan-based carbohydrazide and triazinone derivatives exhibited potent cytotoxicity against the MCF-7 breast cancer cell line, with IC50 values of 4.06 µM and 2.96 µM, respectively.[6]

    • Carbamothioyl-furan-2-carboxamide derivatives have shown significant anticancer activity against HepG2, Huh-7, and MCF-7 human cancer cell lines.[9]

    • 2,5-Dimethyl-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide was identified as a hit compound with an MG-MID GI50 value of 4.22μM against a panel of human tumor cell lines.[12]

  • Mechanism of Action: The anticancer effects are often mediated by inducing cell cycle arrest and apoptosis. For example, certain derivatives were found to cause cell cycle arrest at the G2/M phase in MCF-7 cells.[6]

Table 1: Selected Anticancer Activities of Furan-2-Carboxylic Acid Derivatives

Derivative ClassCell LineActivity (IC50 / GI50)Reference
Silver(I) furan-2-carboxylateJurkat8.00 µM[6]
Pyridine carbohydrazide derivativeMCF-74.06 µM[6]
N-phenyl triazinone derivativeMCF-72.96 µM[6]
Bis-2(5H)-furanone derivativeC6 glioma12.1 µM[6]
2,5-Dimethyl-furan-3-carboxamideNCI-H460 (Lung)1.05 µM[12]
2,5-Dimethyl-furan-3-carboxamideMDA-MB-468 (Breast)2.50 µM[12]

Furan derivatives have been recognized for their anti-inflammatory properties.[1][2][4] They can exert these effects through various mechanisms, including antioxidant activity and modulation of inflammatory signaling pathways.[4][5]

  • Mechanism of Action: Natural furan derivatives have been shown to regulate cellular activities by modifying signaling pathways like MAPK and PPAR-ɣ.[4][5] Their anti-inflammatory effects can also stem from the suppression of nitric oxide (NO) and prostaglandin E2 (PGE2) production.[5]

  • In Vivo Efficacy: In a carrageenan-induced rat paw edema model, certain 2,5-dimethyl-N-arylfuran-3-carboxamides demonstrated anti-inflammatory activity comparable to or exceeding that of ibuprofen.[12]

The therapeutic potential of furan-2-carboxylic acid derivatives extends to other areas:

  • Anticonvulsant Activity: Derivatives of dihydrofuran-2(3H)-one have been shown to be effective in the maximal electroshock (MES) seizure test in mice, indicating anticonvulsant potential.[13] Other dibenzofuran derivatives have also been designed and synthesized, showing significant anticonvulsant effects.[14][15]

  • Analgesic Activity: Some dihydrofuran-2(3H)-one derivatives have also displayed strong analgesic activity in hot plate and writhing tests, with efficacy comparable to morphine and acetylsalicylic acid.[1][13]

  • Antiviral Activity: The furan scaffold is present in compounds with known antiviral properties.[1][3]

Experimental Protocols for Biological Evaluation

To ensure trustworthy and reproducible results, standardized and validated protocols are essential. The following section details common methodologies for assessing the key biological activities of furan-2-carboxylic acid derivatives.

Diagram: General Workflow for Biological Activity Screening

Screening_Workflow cluster_synthesis Compound Preparation cluster_screening Primary Screening cluster_secondary Secondary & Mechanistic Assays cluster_invivo In Vivo Validation synthesis Synthesis of Furan-2-Carboxylic Acid Derivatives purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification antimicrobial Antimicrobial Assays (MIC/MBC) purification->antimicrobial Test Compounds anticancer Cytotoxicity Assays (MTT, SRB) purification->anticancer Test Compounds anti_inflammatory In Vitro Anti-inflammatory (NO, Cytokine Inhibition) purification->anti_inflammatory Test Compounds moa Mechanism of Action (e.g., Enzyme Inhibition, Cell Cycle Analysis, Apoptosis Assays) antimicrobial->moa Active Hits anticancer->moa Active Hits anti_inflammatory->moa Active Hits sar Structure-Activity Relationship (SAR) Studies moa->sar animal Animal Models (Infection, Tumor Xenograft, Inflammation Models) sar->animal Optimized Leads

Caption: A typical workflow for the discovery and validation of bioactive compounds.

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.

Causality: The broth microdilution method is a quantitative assay that establishes the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a gold standard for susceptibility testing due to its reproducibility and ability to test multiple agents simultaneously.

Self-Validation:

  • Positive Control: A well containing a known effective antibiotic (e.g., gentamicin, ciprofloxacin) to ensure the assay conditions support inhibition.[9]

  • Negative Control: A well containing only the growth medium and microorganism to confirm bacterial/fungal viability.

  • Sterility Control: A well containing only the growth medium to check for contamination.

Methodology:

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) to a concentration of approximately 5 x 10^5 CFU/mL in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium to achieve a range of desired concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by using a plate reader.

This protocol assesses the effect of a compound on the viability of cancer cell lines.

Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, thus providing a quantitative measure of cytotoxicity.

Self-Validation:

  • Positive Control: A well containing a known cytotoxic drug (e.g., doxorubicin) to validate the assay's ability to detect cell death.[9]

  • Negative Control (Vehicle Control): Wells containing cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound to account for any solvent-induced toxicity.

  • Untreated Control: Wells containing only cells and culture medium, representing 100% cell viability.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the furan-2-carboxylic acid derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Conclusion and Future Perspectives

Furan-2-carboxylic acid and its derivatives represent a highly valuable and versatile class of compounds in medicinal chemistry.[2][6] The extensive research into their biological activities has revealed significant potential for developing new drugs to combat a wide range of diseases, including bacterial and fungal infections, cancer, and inflammatory conditions.[1][3] The structure-activity relationship studies are crucial for optimizing the potency and selectivity of these compounds. Future research should focus on elucidating the precise molecular targets and mechanisms of action for the most promising derivatives. Furthermore, exploring novel synthetic methodologies to access greater chemical diversity and employing advanced computational tools for rational drug design will undoubtedly accelerate the translation of these fascinating molecules from the laboratory to the clinic.

References

Mechanism of action for substituted furan compounds

Author: BenchChem Technical Support Team. Date: January 2026

**A Technical Guide to the

Mechanisms of Action of Substituted Furan Compounds**

Authored for Drug Development Professionals, Researchers, and Scientists

The furan nucleus, a five-membered aromatic heterocycle containing one oxygen atom, is a cornerstone scaffold in medicinal chemistry.[1][2] Its unique steric and electronic properties, often serving as a bioisostere for phenyl rings, allow for the fine-tuning of drug-receptor interactions, metabolic stability, and bioavailability.[1][2] This guide provides an in-depth exploration of the multifaceted mechanisms of action employed by substituted furan derivatives across various therapeutic areas, grounded in recent scientific findings. We will delve into their roles as inhibitors of key enzymes, their efficacy as antimicrobial and anticancer agents, and the experimental methodologies crucial for elucidating these complex biological activities.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

A primary mechanism by which furan derivatives exert anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[3][4] These enzymes are pivotal in the inflammatory response, catalyzing the conversion of arachidonic acid into prostaglandins (PGs), which are potent inflammatory mediators.[5]

Mechanism of Inhibition:

Substituted furans often act as competitive inhibitors of COX-2. The structural features of these compounds, including the specific substitutions on the furan ring, allow them to fit into the active site of the COX-2 enzyme.[4] This binding prevents the natural substrate, arachidonic acid, from accessing the catalytic site, thereby blocking the synthesis of prostaglandins like PGE2.[3] Some furan derivatives have been shown to achieve dual inhibition of both COX and lipoxygenase (LOX) pathways, offering a broader spectrum of anti-inflammatory action with a potentially improved gastrointestinal safety profile compared to traditional NSAIDs.[5][6]

Furthermore, the anti-inflammatory properties of certain furan compounds are linked to the suppression of nitric oxide (NO) and PGE2 production and the regulation of mRNA expression of inflammatory mediators.[3] Some derivatives also exhibit antioxidant effects by scavenging free radicals, which contributes to their overall anti-inflammatory profile.[3][7]

COX_Inhibition AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Binds to PGs Prostaglandins (e.g., PGE2) COX2->PGs Catalyzes conversion Inflammation Inflammation PGs->Inflammation Promotes Furan Substituted Furan Compound Furan->COX2 Inhibits

Caption: Furan compounds inhibit the COX-2 enzyme, blocking prostaglandin synthesis.

Anticancer Mechanisms: A Multi-Pronged Attack

Substituted furan derivatives have emerged as promising anticancer agents, demonstrating a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[8][9]

Key Anticancer Pathways:

  • Induction of Apoptosis: Many furan-based compounds trigger programmed cell death, or apoptosis, in cancer cells. This is often achieved through the intrinsic mitochondrial pathway, characterized by an increase in the levels of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[10]

  • Cell Cycle Arrest: Certain derivatives can halt the progression of the cell cycle, frequently at the G2/M phase.[10] This disruption prevents cancer cells from dividing and proliferating. Some bis-2(5H)-furanone derivatives have been shown to induce cell cycle arrest at the S-phase.[11]

  • Signaling Pathway Modulation: Furan compounds can interfere with critical signaling pathways that are often dysregulated in cancer. For example, some derivatives suppress the PI3K/Akt and Wnt/β-catenin signaling pathways by promoting the activity of the tumor suppressor PTEN.[8][9] These pathways are crucial for cell proliferation, survival, and growth.

  • DNA Interaction: Some furan derivatives can directly interact with DNA, potentially leading to damage and cell death in rapidly dividing cancer cells.[11]

  • Tubulin Polymerization Inhibition: By inhibiting the polymerization of tubulin, a key component of microtubules, some furan compounds disrupt the formation of the mitotic spindle, which is essential for cell division. This leads to cell cycle arrest and subsequent apoptosis.[10][12]

Anticancer_Mechanisms cluster_0 Substituted Furan Compound cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes Furan Furan Derivative PI3K_Akt Suppress PI3K/Akt Pathway Furan->PI3K_Akt Tubulin Inhibit Tubulin Polymerization Furan->Tubulin Mitochondria Modulate Bax/Bcl-2 Ratio Furan->Mitochondria DNA Interact with DNA Furan->DNA Apoptosis Apoptosis PI3K_Akt->Apoptosis CellCycleArrest Cell Cycle Arrest Tubulin->CellCycleArrest Mitochondria->Apoptosis DNA->Apoptosis CellCycleArrest->Apoptosis

Caption: Furan derivatives employ multiple mechanisms to induce cancer cell death.

Antimicrobial Action: Disrupting Microbial Viability

Furan derivatives exhibit a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects.[3][13][14] Their mechanisms often involve the selective inhibition of microbial growth or the modification of essential enzymes.[3]

A classic example is Nitrofurantoin, a furan derivative used to treat urinary tract infections.[15] Its mechanism relies on the furan ring acting as a scaffold for a nitro group.[1]

Mechanism of Nitrofurantoin:

  • Uptake: The drug is taken up by bacterial cells.

  • Reductive Activation: Inside the bacteria, flavoproteins reduce the nitro group on the furan ring.[1]

  • Formation of Reactive Intermediates: This reduction creates highly reactive intermediates.

  • Macromolecular Damage: These intermediates then damage bacterial ribosomal proteins and DNA, inhibiting protein synthesis, aerobic energy metabolism, and DNA/RNA synthesis, ultimately leading to cell death.[1]

Other antimicrobial furan compounds may work by disrupting cell membranes, inhibiting enzymes crucial for microbial survival, or interfering with processes like swarming motility.[3]

Experimental Protocols for Mechanistic Elucidation

Determining the precise mechanism of action is a critical step in drug discovery.[16][17] A series of well-designed experiments are necessary to move from identifying a bioactive compound to understanding its molecular targets.[18][19]

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is fundamental for assessing the effect of a compound on cell proliferation and determining its cytotoxic potential.[10][16]

Objective: To determine the concentration of a substituted furan compound that inhibits 50% of cell growth (IC50).

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000–10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[16]

  • Compound Treatment: Prepare serial dilutions of the furan compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or a vehicle control (e.g., DMSO).[16]

  • Incubation: Incubate the plates for 48-72 hours.[16] The duration is critical; it must be long enough for the compound to exert its effect but not so long that control cells become over-confluent.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16] Metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[16]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[16] This self-validating step ensures that the observed effect is dose-dependent.

Protocol 2: In Vitro COX-2 Inhibition Assay

This protocol is designed to specifically measure the inhibitory activity of a compound against the COX-2 enzyme.

Objective: To quantify the COX-2 inhibitory potency of a furan derivative.

Methodology:

  • Reagent Preparation: Prepare assay buffer, heme, human recombinant COX-2 enzyme, and arachidonic acid (substrate) solutions. The furan test compound should be dissolved in DMSO.

  • Reaction Setup: In a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme.

  • Inhibitor Incubation: Add various concentrations of the furan test compound or a known inhibitor (e.g., celecoxib) to the wells. Incubate for 15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiate Reaction: Add arachidonic acid to each well to start the enzymatic reaction.

  • Reaction Termination: After a set time (e.g., 10 minutes), stop the reaction by adding a solution of hydrochloric acid.

  • Quantification of Prostaglandin: The product of the reaction, typically Prostaglandin H2, is unstable. It is reduced to the more stable Prostaglandin F2α using stannous chloride. The amount of PGF2α is then quantified using a competitive Enzyme Immunoassay (EIA).

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration. The IC50 value is determined by plotting the percent inhibition versus the logarithm of the compound concentration.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Validation & Refinement A1 Synthesize Furan Derivative Library A2 Cell Viability Assay (e.g., MTT) A1->A2 A3 Identify 'Hit' Compounds (Determine IC50) A2->A3 B1 Target-Based Assays (e.g., COX-2 Inhibition) A3->B1 B2 Cell Cycle Analysis (Flow Cytometry) A3->B2 B3 Apoptosis Assays (Annexin V Staining) A3->B3 B4 Western Blotting for Signaling Proteins (Akt, Bax) A3->B4 C1 Structure-Activity Relationship (SAR) Studies B1->C1 B2->C1 B3->C1 B4->C1 C2 Lead Optimization C1->C2

Caption: Workflow for identifying and characterizing bioactive furan compounds.

Structure-Activity Relationship (SAR) and Future Outlook

The biological activity of furan compounds is highly dependent on the nature and position of substituents on the furan ring.[1]

Ring PositionSubstituent TypeGeneral Effect on Bioactivity
Position 2 & 5 Electron-withdrawing groups (e.g., -NO2)Often crucial for activity; can increase antibacterial and anticancer effects.[1]
Position 2 & 5 Aromatic/Heterocyclic ringsCan enhance binding affinity to target enzymes or receptors.
Various Hydroxyl (-OH) groupsMay contribute to antioxidant activity through hydrogen atom transfer mechanisms.[3][7]

The versatility of the furan scaffold continues to make it a privileged structure in drug discovery.[1] Future research will likely focus on synthesizing novel derivatives with enhanced selectivity for their molecular targets, thereby improving efficacy and reducing off-target effects. The development of dual-action inhibitors and compounds that modulate complex signaling networks represents an exciting frontier for furan-based therapeutics.[5]

References

An In-depth Technical Guide on the Potential Therapeutic Targets of Furan Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Furan carboxylic acids (FCAs), a diverse class of heterocyclic organic compounds, are gaining significant attention within the medicinal chemistry and drug development landscapes. Characterized by a five-membered aromatic ring containing one oxygen atom and a carboxylic acid functional group, these scaffolds are present in numerous natural products and synthetically derived molecules. Their versatile chemical nature allows for a wide range of structural modifications, leading to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the known and emerging therapeutic targets of FCAs, delving into their mechanisms of action and the experimental methodologies used to elucidate them. We will explore their roles as enzyme inhibitors, modulators of nuclear receptors, and agents that counteract inflammatory and oxidative stress pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising class of compounds.

Introduction to Furan Carboxylic Acids

Furan-containing compounds are integral to numerous biological processes and are found in a variety of natural sources, including plants, algae, and microorganisms.[1][2] The presence of the furan ring, a bioisostere for the phenyl group, can enhance metabolic stability, receptor binding affinity, and overall pharmacokinetic profiles of drug candidates.[3] The carboxylic acid moiety further imparts unique physicochemical properties, including the ability to form critical hydrogen bonds and salt bridges with biological targets.[4]

One of the earliest described furan derivatives was 2-furoic acid, identified in 1780.[5] Since then, a vast number of furan carboxylic acid derivatives have been synthesized and evaluated for their therapeutic potential. These compounds have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic effects.[6][7] This guide will focus on the specific molecular targets that mediate these pharmacological responses.

Key Therapeutic Targets and Mechanisms of Action

The therapeutic potential of furan carboxylic acids stems from their ability to interact with a variety of biological targets. This section will detail some of the most well-characterized and promising targets, supported by experimental evidence.

Enzyme Inhibition

Furan carboxylic acids have been identified as inhibitors of several key enzymes implicated in various disease states.

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, including pH regulation and CO2 homeostasis, making them attractive targets for drug design in diverse diseases.[8] Carboxylic acid-bearing small molecules represent a significant class of non-classical CA inhibitors.[8] They can inhibit CAs through various mechanisms, including direct binding to the catalytic zinc ion or by anchoring to the zinc-bound water molecule.[8]

  • Benzofuran-based carboxylic acids have been developed as potential CA inhibitors, demonstrating the versatility of the furan scaffold in this context.[8]

Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation. Its overexpression is associated with several types of cancer, making it a validated target for anticancer drug development.

  • Novel benzofuran-2-carboxylic acids have been discovered as potent inhibitors of Pim-1 and Pim-2 kinases.[4] X-ray crystallography has revealed that the carboxylic acid group of these inhibitors forms important salt-bridge and hydrogen bond interactions within the Pim-1 active site.[4]

Succinate dehydrogenase is a key enzyme in both the citric acid cycle and the electron transport chain. Inhibition of SDH can have profound effects on cellular metabolism and is a validated target for antifungal agents.

  • Derivatives of the natural furanoid compound 2-heptyl-5-hexylfuran-3-carboxylic acid (HHCA) have been synthesized and shown to exhibit significant antifungal activity by targeting SDH.[9] Molecular docking and mechanistic studies have provided insights into the interaction of these compounds with the enzyme.[9]

Modulation of Nuclear Receptors

Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression involved in a wide range of physiological processes, including metabolism, development, and immunity.

PPARγ is a key regulator of lipid and glucose metabolism and is the molecular target for the thiazolidinedione class of antidiabetic drugs.

  • Certain furan fatty acids, such as 11M5 and 11D5 , have been shown to bind to and act as activators of human PPARγ.[10] This suggests a potential role for these compounds in the management of metabolic disorders.

RXR is a promiscuous nuclear receptor that forms heterodimers with many other nuclear receptors, including PPARs and the Farnesoid X receptor (FXR), to regulate gene expression.[11]

  • In addition to activating PPARγ, furan fatty acids like 11M5 and 11D5 have also been identified as activators of RXR in human cells.[10]

Anti-inflammatory and Antioxidant Pathways

Chronic inflammation and oxidative stress are underlying factors in a multitude of diseases. Furan carboxylic acids have demonstrated potent anti-inflammatory and antioxidant activities through various mechanisms.

The furan ring itself possesses antioxidant properties, primarily due to its ability to donate an electron to or form an adduct with peroxyl radicals.[1] This radical scavenging activity helps to mitigate cellular damage caused by oxidative stress.

  • Furan fatty acids have been shown to protect brain cells from oxidative stress-induced cell death by scavenging radicals generated during lipid peroxidation within the cell membrane.[1][12]

Furan derivatives can influence key signaling pathways involved in the inflammatory response.

  • Some furan derivatives exert anti-inflammatory effects by modulating the MAPK pathway , leading to the inhibition of inflammatory mediators such as nitric oxide (NO) and cyclooxygenase-2 (COX-2).[7]

  • Furan fatty acids isolated from the green-lipped mussel have demonstrated more potent anti-inflammatory effects than eicosapentaenoic acid (EPA) in a rat model of arthritis.[2]

Impact on Metabolic Diseases

Recent metabolomics studies have highlighted the association of certain furan carboxylic acid metabolites with metabolic diseases, particularly type 2 diabetes (T2D).

  • 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) , a metabolite of furan fatty acids, has been found to be elevated in the plasma of individuals with gestational diabetes, impaired glucose tolerance, and T2D.[13]

  • Mechanistically, CMPF has been shown to directly impair β-cell function by causing mitochondrial dysfunction, reducing glucose-stimulated ATP production, and inducing oxidative stress, ultimately leading to decreased insulin biosynthesis.[13] Interestingly, some studies have reported a controversial association, with lower CMPF levels in subjects with diabetes.[14] Further research is needed to clarify its precise role.

Experimental Protocols and Methodologies

The identification and validation of therapeutic targets for furan carboxylic acids rely on a variety of robust experimental techniques. This section provides an overview of key methodologies.

In Vitro Enzyme Inhibition Assays

These assays are fundamental for determining the inhibitory potency of a compound against a specific enzyme.

Table 1: Common Enzyme Inhibition Assay Formats

Assay TypePrincipleExample Application
Biochemical Assay Measures the activity of a purified enzyme in the presence of varying concentrations of the inhibitor.Determining the IC50 of a benzofuran-2-carboxylic acid against Pim-1 kinase.[4]
Cell-based Assay Measures the effect of the inhibitor on enzyme activity within a cellular context.Assessing the inhibition of NO production in LPS-stimulated macrophages by a furan derivative.[7]

Step-by-Step Protocol: Pim-1 Kinase Inhibition Assay

  • Reagent Preparation: Prepare assay buffer, purified Pim-1 kinase, peptide substrate, ATP, and the furan carboxylic acid inhibitor at various concentrations.

  • Reaction Setup: In a 96-well plate, add the Pim-1 kinase, the inhibitor (or vehicle control), and the peptide substrate.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at a specific temperature for a defined period.

  • Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.

Nuclear Receptor Activation Assays

Reporter gene assays are commonly used to assess the ability of a compound to activate nuclear receptors.

Experimental Workflow: PPARγ Reporter Gene Assay

G cluster_0 Cell Culture and Transfection cluster_1 Compound Treatment cluster_2 Luciferase Assay and Analysis HEK293T HEK293T Cells Plasmids Transfect with: - PPARγ expression vector - RXR expression vector - Luciferase reporter construct HEK293T->Plasmids Transient Transfection Treatment Treat cells with Furan Carboxylic Acid (or positive control) Lysis Cell Lysis Luciferase Measure Luciferase Activity Lysis->Luciferase Analysis Data Analysis: Determine fold activation Luciferase->Analysis

Caption: Workflow for a PPARγ reporter gene assay.

Cellular Assays for Inflammation and Oxidative Stress

A variety of cell-based assays are employed to evaluate the anti-inflammatory and antioxidant properties of furan carboxylic acids.

Table 2: Assays for Anti-inflammatory and Antioxidant Activity

AssayMeasured ParameterBiological Relevance
Griess Assay Nitrite (a stable product of NO)Inhibition of inflammatory NO production.
ELISA Pro-inflammatory cytokines (e.g., TNF-α, IL-6)Modulation of cytokine release.
Western Blot Expression of inflammatory proteins (e.g., COX-2, iNOS)Inhibition of pro-inflammatory gene expression.
DCFDA Assay Intracellular ROS levelsAssessment of antioxidant capacity.
Analytical Methods for In Vivo Studies

To understand the in vivo effects and metabolism of furan carboxylic acids, sensitive analytical methods are required for their quantification in biological samples.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for the sensitive and specific quantification of small molecules like furan carboxylic acids and their metabolites in complex biological matrices such as plasma and urine.[15]

Structure-Activity Relationships (SAR)

The biological activity of furan carboxylic acids is highly dependent on their chemical structure. Understanding the SAR is crucial for the rational design of more potent and selective compounds.

  • Substitutions on the furan ring: The nature and position of substituents on the furan ring can significantly impact activity. For example, in a series of furan-based anticancer agents, a pyridine carbohydrazide and an N-phenyl triazinone derivative showed potent cytotoxic activity.[6]

  • Modifications of the carboxylic acid group: Conversion of the carboxylic acid to its methyl ester did not significantly alter the antimicrobial potency of 3-(Furan-2-yl)propanoic acid, suggesting this part of the molecule may not be critical for its antimicrobial action in that specific scaffold.[6]

Signaling Pathway: Furan Derivative-Mediated Anti-inflammatory Effects

G LPS LPS (Inflammatory Stimulus) MAPK MAPK Pathway (JNK, p38, ERK) LPS->MAPK iNOS iNOS Gene Expression MAPK->iNOS COX2 COX-2 Gene Expression MAPK->COX2 Furan Furan Derivative Furan->MAPK Inhibition NO Nitric Oxide (NO) Production iNOS->NO PGE2 Prostaglandin E2 (PGE2) Production COX2->PGE2 Inflammation Inflammation NO->Inflammation PGE2->Inflammation

Caption: Inhibition of inflammatory signaling by furan derivatives.[7]

Future Directions and Conclusion

Furan carboxylic acids represent a rich and versatile scaffold for the development of novel therapeutics. While significant progress has been made in identifying their biological targets, several areas warrant further investigation. The elucidation of the precise mechanisms of action for many of these compounds is still ongoing. Furthermore, a deeper understanding of their pharmacokinetic and toxicological profiles is essential for their successful translation into clinical candidates.

The continued exploration of natural sources for novel furan carboxylic acids, coupled with advances in synthetic chemistry and computational drug design, will undoubtedly lead to the discovery of new and improved therapeutic agents. The diverse range of biological activities associated with this class of compounds underscores their potential to address a wide spectrum of unmet medical needs.

References

An In-depth Technical Guide to the Structure Elucidation of 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for the structural elucidation of the novel heterocyclic compound, 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. Instead, it offers a strategic, field-proven approach, explaining the rationale behind each analytical step and demonstrating how a combination of modern spectroscopic techniques can be used to unambiguously determine the molecule's constitution.

The structure , this compound, with a molecular formula of C₁₃H₁₂O₄ and a molecular weight of 232.23 g/mol , presents an interesting analytical puzzle.[1] It combines a substituted furan core—a common motif in pharmacologically active compounds—with a flexible phenoxymethyl side chain.[2] This guide will simulate a de novo structure elucidation process, predicting spectral outcomes based on established principles and data from analogous structures, and then outlining a confirmatory workflow.

Section 1: Foundational Analysis - What the Formula Tells Us

Before any spectra are acquired, a foundational analysis of the molecular formula, C₁₃H₁₂O₄, provides critical insights. The first step is to calculate the Degree of Unsaturation (DoU), which indicates the total number of rings and/or multiple bonds in the molecule.

Degree of Unsaturation (DoU) Calculation:

DoU = C + 1 - (H/2) - (X/2) + (N/2)

Where C = number of carbons, H = number of hydrogens, X = number of halogens, and N = number of nitrogens.

For C₁₃H₁₂O₄: DoU = 13 + 1 - (12/2) = 8

A DoU of 8 suggests a significant number of π-bonds and/or rings. We can anticipate an aromatic ring (DoU = 4), a substituted furan ring (DoU = 1 for the ring and 1 for a C=C bond), and a carboxylic acid group (DoU = 1 for the C=O bond). This accounts for 7 degrees of unsaturation, leaving one more to be accounted for, which is consistent with the additional C=C bond in the furan ring. This initial analysis immediately focuses our attention on identifying these specific functional groups in the subsequent spectroscopic investigation.

Section 2: Mass Spectrometry - Determining the Molecular Mass and Fragmentation

Mass spectrometry is the first experimental step, providing the molecular weight and crucial clues about the molecule's substructures through fragmentation analysis.[3][4]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve a small amount of the analyte in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Ionization Method: Utilize Electrospray Ionization (ESI) in negative ion mode to deprotonate the carboxylic acid, yielding the [M-H]⁻ ion. This is a "soft" ionization technique that minimizes fragmentation, ensuring the molecular ion is readily observed.[4]

  • Mass Analyzer: Employ a Time-of-Flight (TOF) or Orbitrap mass analyzer to obtain high-resolution mass data, allowing for the determination of the elemental composition.

  • Data Analysis: Identify the molecular ion peak and calculate its elemental composition to confirm the molecular formula. Induce fragmentation (MS/MS) to analyze the resulting daughter ions.

Predicted Mass Spectrum and Fragmentation Pattern
  • Molecular Ion: The high-resolution mass spectrum should show a prominent peak for the [M-H]⁻ ion at m/z 231.0657 (calculated for C₁₃H₁₁O₄⁻).

  • Key Fragmentation Pathways: Tandem MS (MS/MS) of the 231.0657 ion would likely reveal characteristic losses:

    • Loss of CO₂ (44 Da): A fragment corresponding to the loss of the carboxyl group as carbon dioxide.

    • Loss of the phenoxy group (93 Da): Cleavage of the ether linkage could result in the loss of a phenoxy radical.

    • Formation of the tropylium ion (91 Da): A characteristic fragment from the benzyl portion of the molecule.

Fragment Ion (m/z) Proposed Structure/Loss
231.0657[M-H]⁻
187.0759[[M-H] - CO₂]⁻
138.0317[[M-H] - C₆H₅O]⁻
91.0548[C₇H₇]⁺ (Tropylium ion)

Section 3: Infrared (IR) Spectroscopy - Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the key functional groups.

Predicted IR Absorption Bands

The IR spectrum is expected to show the following key absorptions, confirming the presence of the carboxylic acid, the aromatic rings, and the ether linkage:

Wavenumber (cm⁻¹) Vibration Functional Group
3300-2500 (very broad)O-H stretchCarboxylic Acid
~3100C-H stretch (aromatic)Furan and Phenyl rings
~2950C-H stretch (aliphatic)Methyl group
1760-1690 (strong)C=O stretchCarboxylic Acid
1600, 1500C=C stretchAromatic rings
1320-1210C-O stretchCarboxylic Acid, Ether
~1100C-O-C stretchFuran ring

The extremely broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid dimer.[5][6]

Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for elucidating the complete carbon-hydrogen framework of an organic molecule.[7] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which will solubilize the carboxylic acid and avoid exchange of the acidic proton). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • 1D NMR: Acquire ¹H and ¹³C{¹H} spectra.

  • 2D NMR: Acquire COSY, HSQC, and HMBC spectra.[8][9]

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The ¹H NMR spectrum is expected to show signals for 12 protons. The acidic proton of the carboxylic acid may be broad and its chemical shift can be concentration-dependent.

Chemical Shift (δ, ppm) Multiplicity Integration Proposed Assignment Rationale
~13.0br s1HCOOHCarboxylic acid protons are highly deshielded.
7.35-7.25m2HH-meta (phenyl)Protons on the phenyl ring.
7.05-6.95m3HH-ortho, H-para (phenyl)Protons on the phenyl ring.
6.50s1HH-4 (furan)Furan proton, singlet due to no adjacent protons.
5.10s2H-CH₂-Methylene protons adjacent to an oxygen and the furan ring.
2.20s3H-CH₃Methyl group attached to the furan ring.
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The ¹³C NMR spectrum will show 13 distinct carbon signals, including quaternary carbons.

Chemical Shift (δ, ppm) Proposed Assignment Rationale
~165C=OCarboxylic acid carbonyl.
~158C-5 (furan)Furan carbon attached to the phenoxymethyl group.
~155C-ipso (phenyl)Phenyl carbon attached to the ether oxygen.
~145C-2 (furan)Furan carbon attached to the carboxylic acid.
~130C-meta (phenyl)Phenyl carbons.
~125C-3 (furan)Furan carbon attached to the methyl group.
~122C-para (phenyl)Phenyl carbon.
~115C-ortho (phenyl)Phenyl carbons.
~112C-4 (furan)Furan carbon with an attached proton.
~65-CH₂-Methylene carbon.
~12-CH₃Methyl carbon.
2D NMR Spectroscopy: Connecting the Pieces
  • COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other (typically over 2-3 bonds).[8] We would expect to see correlations between the protons on the phenyl ring. The other signals (furan proton, CH₂, CH₃, and COOH) are expected to be singlets and will not show COSY correlations.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons.[9] This is crucial for definitively assigning the protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the molecular skeleton by showing correlations between protons and carbons over 2-3 bonds.[8] The long-range correlations are critical for connecting the quaternary carbons and the different fragments of the molecule.

  • The methyl protons (~2.20 ppm) should show a correlation to the furan carbons C-3 (~125 ppm) and C-2 (~145 ppm).

  • The methylene protons (~5.10 ppm) should show correlations to the furan carbon C-5 (~158 ppm) and the phenyl ipso-carbon C-ipso (~155 ppm).

  • The furan proton H-4 (~6.50 ppm) should show correlations to furan carbons C-3 (~125 ppm) and C-5 (~158 ppm).

Section 5: Integrated Structure Elucidation Workflow

The following diagram illustrates the logical flow of experiments and data interpretation for the structure elucidation of this compound.

structure_elucidation_workflow cluster_initial Initial Analysis cluster_ms Mass Spectrometry cluster_ir Infrared Spectroscopy cluster_nmr NMR Spectroscopy mol_formula Molecular Formula C13H12O4 dou Degree of Unsaturation DoU = 8 mol_formula->dou ir_spec FTIR-ATR mol_formula->ir_spec h_nmr 1H NMR mol_formula->h_nmr hrms HRMS (ESI-) [M-H]⁻ at m/z 231.0657 dou->hrms msms MS/MS Fragmentation Loss of CO2, C6H5O hrms->msms final_structure Final Structure Confirmation msms->final_structure ir_data Identify Key Stretches -OH (broad), C=O, C-O-C ir_spec->ir_data ir_data->final_structure c_nmr 13C NMR cosy COSY hsqc HSQC hmbc HMBC hmbc->final_structure

Caption: Workflow for the structure elucidation of this compound.

Section 6: Final Confirmation and Conclusion

The convergence of data from mass spectrometry, IR spectroscopy, and a full suite of NMR experiments provides an unambiguous and self-validating confirmation of the structure as this compound. The high-resolution mass spectrum confirms the elemental composition. The IR spectrum verifies the presence of the key functional groups. The ¹H and ¹³C NMR spectra provide the chemical environment of each atom, and the 2D NMR experiments, particularly HMBC, connect the individual structural fragments into the final molecular architecture. This systematic approach, grounded in the fundamental principles of spectroscopy, represents a robust and reliable methodology for the structural characterization of novel chemical entities in a research and development setting.

References

Physicochemical properties of 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic Acid

Introduction

This compound is a polysubstituted furan derivative. The furan ring is a common motif in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. The specific combination of a carboxylic acid at the 2-position, a methyl group at the 3-position, and a phenoxymethyl group at the 5-position suggests a molecule with potential for nuanced interactions with biological targets. The carboxylic acid group provides a key site for ionic interactions or hydrogen bonding, while the phenoxymethyl moiety introduces significant lipophilicity and potential for aromatic interactions. The methyl group can influence the electronic properties and conformation of the furan ring.

This guide provides a comprehensive overview of the predicted physicochemical properties of this compound, based on the analysis of its constituent functional groups and data from structurally related compounds. Furthermore, it outlines detailed experimental protocols for the empirical determination of these critical parameters, offering a roadmap for researchers in drug discovery and development.

Molecular Structure and Predicted Physicochemical Properties

The chemical structure of this compound is presented below. Its molecular formula is C₁₃H₁₂O₄, and its calculated molecular weight is 232.23 g/mol .

Table 1: Predicted Physicochemical Properties
PropertyPredicted Value/InformationRationale and Comparative Insights
Molecular Formula C₁₃H₁₂O₄-
Molecular Weight 232.23 g/mol -
Melting Point (°C) Not available. Likely a crystalline solid at room temperature.The melting point is expected to be higher than that of simpler analogs like 5-methyl-2-furoic acid (109-110 °C) due to the increased molecular weight and intermolecular forces from the phenoxymethyl group.[1]
Boiling Point (°C) Not available. Likely to decompose upon heating at atmospheric pressure.Carboxylic acids with high molecular weights often have high boiling points and may decompose before boiling.
pKa ~3-4The pKa of 2-furancarboxylic acid is approximately 3.17. The electron-donating methyl group at the 3-position may slightly increase the pKa (making it a weaker acid), while the electron-withdrawing nature of the ether oxygen in the phenoxymethyl group might have a counteracting, albeit likely smaller, effect.
LogP (o/w) ~2.5-3.5The related compound, 3-(phenoxymethyl)furan-2-carboxylic acid, has a computed XLogP3-AA of 2.3.[2] The addition of a methyl group is expected to increase the lipophilicity, and therefore the LogP value. This parameter is crucial for predicting membrane permeability and overall ADME properties.[3]
Aqueous Solubility Low in neutral water; soluble in basic solutions.The presence of the polar carboxylic acid group suggests some interaction with water, but the larger, nonpolar phenoxymethyl and methyl groups will limit overall aqueous solubility.[1] In basic solutions (pH > pKa), it will deprotonate to form a more soluble carboxylate salt.
Organic Solvent Solubility Soluble in polar organic solvents.Expected to be soluble in solvents like methanol, ethanol, DMSO, and ethyl acetate, owing to the various functional groups capable of hydrogen bonding and dipole-dipole interactions.

Predicted Spectral Characteristics

Table 2: Expected Spectral Data
TechniqueExpected Key Signals
¹H NMR - Carboxylic Acid Proton (COOH): A broad singlet, likely > 10 ppm.- Furan Ring Proton (H-4): A singlet around 6-7 ppm.- Methylene Protons (O-CH₂-Ar): A singlet around 5.0-5.5 ppm.- Phenyl Protons (O-C₆H₅): Multiplets in the aromatic region, ~6.8-7.5 ppm.- Methyl Protons (CH₃): A singlet around 2.0-2.5 ppm.
¹³C NMR - Carboxylic Carbonyl (C=O): ~160-170 ppm.- Furan Ring Carbons: Resonances between ~110-160 ppm.- Methylene Carbon (O-CH₂-Ar): ~60-70 ppm.- Phenyl Carbons (O-C₆H₅): ~115-160 ppm.- Methyl Carbon (CH₃): ~10-20 ppm.
IR Spectroscopy (cm⁻¹) - O-H Stretch (Carboxylic Acid): Broad band from 2500-3300.- C-H Stretch (Aromatic/Aliphatic): ~2850-3100.- C=O Stretch (Carboxylic Acid): ~1680-1710.- C=C Stretch (Aromatic/Furan): ~1450-1600.- C-O Stretch (Ether/Furan/Acid): Multiple bands in the 1000-1300 region.
Mass Spectrometry - Molecular Ion (M⁺): An exact mass of 232.0736 Da for [M]⁺ or 233.0814 Da for [M+H]⁺ in high-resolution mass spectrometry.

Experimental Protocols for Physicochemical Characterization

The following sections detail standardized experimental procedures to empirically determine the key physicochemical properties of this compound.

Protocol 1: Determination of Aqueous and Organic Solubility

This protocol provides a qualitative assessment of solubility in various solvents, which is a fundamental parameter in drug development.[4][5]

Methodology:

  • Preparation: Label a series of small test tubes, one for each solvent to be tested (e.g., deionized water, 5% aq. HCl, 5% aq. NaHCO₃, 5% aq. NaOH, ethanol, acetone, diethyl ether).

  • Sample Addition: Add approximately 10 mg of this compound to each test tube.

  • Solvent Addition: Add the respective solvent to each tube in 0.5 mL increments, up to a total of 3 mL.

  • Mixing: After each addition, vortex or vigorously shake the tube for 30-60 seconds.

  • Observation: Visually inspect the solution for the complete dissolution of the solid.

  • Classification:

    • Soluble: Complete dissolution.

    • Partially Soluble: Some, but not all, of the solid dissolves.

    • Insoluble: No visible dissolution of the solid.

Causality and Self-Validation:

  • Solubility in 5% NaHCO₃ or 5% NaOH indicates the presence of an acidic functional group, in this case, the carboxylic acid, which is deprotonated to form a more polar and soluble salt.

  • Lack of solubility in 5% HCl confirms the absence of a basic functional group.

  • The results should be consistent: if the compound is soluble in the weak base NaHCO₃, it must also be soluble in the strong base NaOH.

G cluster_0 Solubility Determination Workflow cluster_1 Water Insoluble Path cluster_2 Water Soluble Path start Start with ~10mg of Compound add_water Add Water (up to 3mL) start->add_water check_water Soluble in Water? add_water->check_water add_naoh Add 5% NaOH check_water->add_naoh No test_ph Test pH with Litmus Paper check_water->test_ph Yes check_naoh Soluble? add_naoh->check_naoh add_nahco3 Add 5% NaHCO3 check_naoh->add_nahco3 Yes (Weak Acid) add_hcl Add 5% HCl check_naoh->add_hcl No check_nahco3 Soluble? check_nahco3->add_hcl Yes (Strong Acid) check_hcl Soluble? add_hcl->check_hcl neutral_insoluble Neutral/Insoluble Compound check_hcl->neutral_insoluble No ph_result Acidic, Basic, or Neutral? test_ph->ph_result acidic Acidic Compound ph_result->acidic Acidic basic Basic Compound ph_result->basic Basic neutral_soluble Neutral Soluble Compound ph_result->neutral_soluble Neutral

Caption: Workflow for the qualitative determination of solubility.

Protocol 2: Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

The pKa is a measure of the acidity of a compound and is critical for understanding its ionization state at different physiological pH values.

Methodology:

  • Solution Preparation: Accurately weigh approximately 20-50 mg of the compound and dissolve it in a suitable co-solvent system if necessary (e.g., 50:50 ethanol:water) to ensure solubility of both the acidic and basic forms.

  • Titration Setup: Place the solution in a beaker with a magnetic stirrer. Calibrate a pH meter and immerse the electrode in the solution.

  • Titrant: Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant, loaded into a burette.

  • Titration: Add the titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

  • Data Analysis:

    • Plot a titration curve of pH versus the volume of NaOH added.

    • Determine the equivalence point, which is the point of maximum slope on the curve (or the center of the inflection).

    • The pKa is the pH at the half-equivalence point (i.e., when half of the acid has been neutralized).

Causality and Self-Validation:

  • The shape of the titration curve should be a classic sigmoid for a monoprotic acid, which validates the titration of a single acidic proton (the carboxylic acid).

  • The experiment should be repeated multiple times to ensure the reproducibility of the pKa value.

G cluster_0 pKa Determination Workflow prep Prepare Analyte Solution (Compound in co-solvent) setup Setup Titration Apparatus (pH meter, stirrer, burette) prep->setup titrate Titrate with Standardized NaOH setup->titrate record Record pH vs. Volume of NaOH titrate->record plot Plot Titration Curve record->plot analyze Determine Equivalence Point plot->analyze pka pKa = pH at Half-Equivalence Point analyze->pka

Caption: Workflow for pKa determination via potentiometric titration.

Protocol 3: Determination of the Octanol-Water Partition Coefficient (LogP) by the Shake-Flask Method

LogP is the measure of a compound's lipophilicity and is a key predictor of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3][6]

Methodology:

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate.

  • Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol at a known concentration. The concentration should be chosen such that it can be accurately measured by a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Partitioning: In a separatory funnel or a screw-cap vial, combine a known volume of the octanol stock solution with a known volume of the pre-saturated water (e.g., a 1:1 volume ratio).

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Allow the mixture to stand until the two layers have clearly separated. Centrifugation can be used to expedite this process.

  • Analysis: Carefully remove a sample from the aqueous phase. Determine the concentration of the compound in the aqueous phase ([aqueous]) using the chosen analytical method.

  • Calculation:

    • Calculate the concentration of the compound remaining in the octanol phase ([organic]) by subtraction from the initial concentration.

    • The partition coefficient, P, is calculated as P = [organic] / [aqueous].

    • LogP is the base-10 logarithm of P: LogP = log₁₀(P) .

Causality and Self-Validation:

  • The analytical method used for concentration determination must be validated for linearity, accuracy, and precision in the relevant concentration range.

  • The experiment should be performed at a controlled temperature, as P is temperature-dependent.

  • Repeating the experiment with different initial concentrations can help to confirm that the LogP value is independent of concentration, which is expected for a pure compound.

G cluster_0 LogP Determination (Shake-Flask) Workflow saturate Pre-saturate Octanol and Water prepare Prepare Stock Solution in Octanol saturate->prepare combine Combine Octanol Solution and Water prepare->combine shake Shake to Equilibrate combine->shake separate Separate the Two Phases shake->separate analyze Analyze Concentration in Aqueous Phase separate->analyze calculate Calculate P = [org]/[aq] LogP = log10(P) analyze->calculate

Caption: Workflow for LogP determination via the shake-flask method.

Conclusion

While experimental data for this compound is not widely published, a robust profile of its expected physicochemical properties can be predicted through the analysis of its chemical structure and comparison with related furan derivatives. The presence of both a hydrophilic carboxylic acid group and lipophilic phenoxymethyl and methyl groups suggests a molecule with balanced properties that could be advantageous in a drug discovery context. The provided experimental protocols offer a clear and reliable framework for researchers to empirically determine these critical parameters, thereby enabling a comprehensive understanding of this compound's potential as a lead candidate in drug development programs.

References

An In-depth Technical Guide to 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furan scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid (CAS Number: 303064-47-3) is a distinct member of this versatile class of heterocyclic compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, detailed analytical methodologies for its characterization, and a discussion of its potential biological activities, complete with experimental protocols for its evaluation.

Compound Identity and Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 303064-47-3[4]
Molecular Formula C₁₃H₁₂O₄[4]
Molecular Weight 232.23 g/mol [4]
IUPAC Name This compoundChemScene
Synonyms 3-METHYL-5-(PHENOXYMETHYL)-2-FUROIC ACID[4]
Predicted logP 2.5 (estimation)
Predicted pKa ~3.5 (estimation based on similar structures)
Appearance White to off-white solid (predicted)

Plausible Synthetic Route: A Modified Feist-Benary Approach

Proposed Synthetic Pathway

The proposed synthesis involves the condensation of ethyl 2-chloroacetoacetate with phenoxyacetone in the presence of a base, followed by hydrolysis of the resulting ester.

Synthetic_Pathway A Ethyl 2-chloroacetoacetate D Intermediate Ester A->D B Phenoxyacetone B->D C Base (e.g., Pyridine) C->D Condensation F 3-Methyl-5-(phenoxymethyl) furan-2-carboxylic acid D->F Saponification E Hydrolysis (NaOH, H₂O) E->F

Caption: Proposed Feist-Benary synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 3-methyl-5-(phenoxymethyl)furan-2-carboxylate

  • To a solution of phenoxyacetone (1.0 eq) in a suitable solvent such as ethanol, add a mild base like pyridine (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add ethyl 2-chloroacetoacetate (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • Dissolve the purified ester from Step 1 in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (e.g., 3 eq) and heat the mixture to reflux.

  • Monitor the hydrolysis by TLC until the starting ester is no longer visible.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer with cold 2M HCl to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield the final product.

Spectroscopic Characterization

The structural elucidation of this compound can be achieved through a combination of spectroscopic techniques.[10][11][12][13]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃, δ in ppm)
  • ~10.0-12.0 (s, 1H): Carboxylic acid proton (-COOH).

  • ~7.30 (t, 2H): Protons on the phenoxy group meta to the oxygen.

  • ~7.00 (d, 2H): Protons on the phenoxy group ortho to the oxygen.

  • ~6.95 (t, 1H): Proton on the phenoxy group para to the oxygen.

  • ~6.50 (s, 1H): Proton at the C4 position of the furan ring.

  • ~5.10 (s, 2H): Methylene protons of the phenoxymethyl group (-CH₂-O-).

  • ~2.40 (s, 3H): Methyl protons at the C3 position of the furan ring.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃, δ in ppm)
  • ~165.0: Carboxylic acid carbon (-COOH).

  • ~158.0: Carbon of the phenoxy group attached to oxygen.

  • ~155.0: C5 of the furan ring.

  • ~145.0: C2 of the furan ring.

  • ~130.0: Meta carbons of the phenoxy group.

  • ~125.0: C3 of the furan ring.

  • ~122.0: Para carbon of the phenoxy group.

  • ~115.0: Ortho carbons of the phenoxy group.

  • ~112.0: C4 of the furan ring.

  • ~65.0: Methylene carbon of the phenoxymethyl group (-CH₂-O-).

  • ~12.0: Methyl carbon at C3.

Predicted Mass Spectrum (EI)
  • Molecular Ion (M⁺): m/z 232.

  • Key Fragmentation Peaks:

    • m/z 187: Loss of the carboxyl group (-COOH).

    • m/z 139: Loss of the phenoxy group (-OPh).

    • m/z 93: Phenoxy cation.

    • m/z 77: Phenyl cation.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation A Synthesized Compound B 1H NMR A->B C 13C NMR A->C D Mass Spectrometry A->D E IR Spectroscopy A->E F Confirm Structure of This compound B->F C->F D->F E->F

Caption: Workflow for spectroscopic analysis of the synthesized compound.

Potential Biological Activities and Screening Protocols

Given the broad spectrum of bioactivities associated with furan derivatives, this compound is a promising candidate for various therapeutic applications.[14][15][16][17]

Potential Anticancer Activity

Many furan-containing molecules have demonstrated cytotoxic effects against various cancer cell lines.[18][19][20]

This assay determines a compound's ability to inhibit cell proliferation.[18][21]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (typically from 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

MTT_Assay_Workflow A Seed Cancer Cells B Add Compound (Varying Concentrations) A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Add Solubilizer E->F G Measure Absorbance F->G H Calculate IC₅₀ G->H

Caption: Workflow for the MTT cytotoxicity assay.

Potential Antimicrobial Activity

Furan derivatives have been extensively studied for their antibacterial and antifungal properties.[15][22][23]

This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[24][25][26]

  • Preparation of Compound Dilutions: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) corresponding to a 0.5 McFarland standard.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Hypothetical Mechanism of Action

The biological activity of furan derivatives can be attributed to various mechanisms. As a potential anticancer agent, this compound might induce apoptosis through the modulation of key signaling pathways, such as the p53 or MAPK pathways. Its antimicrobial effects could stem from the inhibition of essential microbial enzymes or disruption of the cell membrane. Further detailed mechanistic studies would be required to elucidate the precise mode of action.

Conclusion

This compound represents a promising, yet underexplored, molecule within the pharmacologically significant furan family. This technical guide provides a foundational framework for its synthesis, characterization, and biological evaluation. The proposed synthetic route and experimental protocols offer a starting point for researchers to further investigate the therapeutic potential of this compound and its derivatives. The convergence of the furan core, the carboxylic acid functionality, and the phenoxymethyl substituent suggests a high potential for discovering novel biological activities.

References

Methodological & Application

Protocol for the synthesis of 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, a molecule of interest in medicinal chemistry and materials science. The synthetic strategy is a multi-step process commencing with the esterification and subsequent halogenation of a suitable furan precursor, followed by a Williamson ether synthesis to introduce the phenoxymethyl moiety, and culminating in the hydrolysis of the ester to yield the target carboxylic acid. This protocol is designed to be a robust and reproducible method for laboratory-scale synthesis.

Introduction

Furan-2-carboxylic acid derivatives are a class of heterocyclic compounds that are prevalent in numerous biologically active molecules and functional materials.[1] The specific substitution pattern of this compound suggests its potential as a scaffold in drug discovery, leveraging the established bioactivity of furan cores and the phenoxymethyl group present in various pharmaceuticals. This protocol outlines a logical and efficient synthetic pathway to access this valuable compound.

Synthetic Strategy Overview

The synthesis is designed as a three-step sequence starting from a commercially available or readily synthesized precursor, methyl 3-methyl-5-(hydroxymethyl)furan-2-carboxylate. The overall transformation is depicted below:

Synthesis_Overview Start Methyl 3-methyl-5-(hydroxymethyl)furan-2-carboxylate Intermediate1 Methyl 3-methyl-5-(chloromethyl)furan-2-carboxylate Start->Intermediate1 Halogenation (SOCl₂) Intermediate2 Methyl 3-methyl-5-(phenoxymethyl)furan-2-carboxylate Intermediate1->Intermediate2 Williamson Ether Synthesis (Phenol, NaH) FinalProduct This compound Intermediate2->FinalProduct Hydrolysis (NaOH, then H₃O⁺)

Caption: Overall synthetic workflow.

Experimental Protocols

PART 1: Synthesis of Methyl 3-methyl-5-(chloromethyl)furan-2-carboxylate (Intermediate 1)

Rationale: The conversion of the primary alcohol on the furan ring to a chloromethyl group is a crucial activation step. Thionyl chloride is a common and effective reagent for this transformation, proceeding through a chlorosulfite ester intermediate to yield the desired alkyl chloride with gaseous byproducts (SO₂ and HCl), which are easily removed.

Materials:

Reagent Molar Mass ( g/mol ) Amount Moles Equivalents
Methyl 3-methyl-5-(hydroxymethyl)furan-2-carboxylate 170.15 10.0 g 0.0588 1.0
Thionyl chloride (SOCl₂) 118.97 8.4 g (5.1 mL) 0.0706 1.2
Dichloromethane (DCM), anhydrous - 150 mL - -
Saturated sodium bicarbonate solution - 100 mL - -
Brine - 50 mL - -

| Anhydrous magnesium sulfate | - | - | - | - |

Procedure:

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (nitrogen or argon), add methyl 3-methyl-5-(hydroxymethyl)furan-2-carboxylate (10.0 g, 0.0588 mol) and anhydrous dichloromethane (150 mL).

  • Cool the resulting solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (5.1 mL, 0.0706 mol) dropwise to the stirred solution over 15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Upon completion, carefully pour the reaction mixture into 100 mL of a stirred, ice-cold saturated sodium bicarbonate solution to quench the excess thionyl chloride.

  • Separate the organic layer in a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane:ethyl acetate gradient) to yield methyl 3-methyl-5-(chloromethyl)furan-2-carboxylate as a pale yellow oil.

PART 2: Synthesis of Methyl 3-methyl-5-(phenoxymethyl)furan-2-carboxylate (Intermediate 2)

Rationale: This step employs the Williamson ether synthesis, a classic and reliable method for forming ethers.[2][3] Sodium hydride, a strong base, is used to deprotonate phenol to the more nucleophilic sodium phenoxide.[4] The resulting phenoxide then displaces the chloride from the chloromethylfuran intermediate in an SN2 reaction.[5]

Materials:

Reagent Molar Mass ( g/mol ) Amount Moles Equivalents
Methyl 3-methyl-5-(chloromethyl)furan-2-carboxylate 188.60 10.0 g 0.0530 1.0
Phenol 94.11 5.5 g 0.0583 1.1
Sodium hydride (60% dispersion in mineral oil) 24.00 (as NaH) 2.33 g 0.0583 1.1
N,N-Dimethylformamide (DMF), anhydrous - 100 mL - -
Diethyl ether - 150 mL - -
1 M Sodium hydroxide solution - 100 mL - -
Water - 100 mL - -
Brine - 50 mL - -

| Anhydrous magnesium sulfate | - | - | - | - |

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere, add sodium hydride (2.33 g of a 60% dispersion, 0.0583 mol).

  • Wash the sodium hydride with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, decanting the hexanes carefully.

  • Add anhydrous DMF (50 mL) to the flask and cool to 0 °C.

  • In a separate flask, dissolve phenol (5.5 g, 0.0583 mol) in anhydrous DMF (50 mL).

  • Slowly add the phenol solution to the sodium hydride suspension at 0 °C. Stir for 30 minutes at this temperature, allowing for the formation of sodium phenoxide.

  • To this suspension, add a solution of methyl 3-methyl-5-(chloromethyl)furan-2-carboxylate (10.0 g, 0.0530 mol) in a minimal amount of anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and then heat to 60 °C for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water (100 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic extracts with 1 M sodium hydroxide solution (2 x 50 mL) to remove any unreacted phenol, followed by water (1 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield methyl 3-methyl-5-(phenoxymethyl)furan-2-carboxylate.

PART 3: Synthesis of this compound (Final Product)

Rationale: The final step is the saponification of the methyl ester to the corresponding carboxylic acid. This is a standard base-catalyzed hydrolysis. Subsequent acidification protonates the carboxylate salt to yield the final product.

Materials:

Reagent Molar Mass ( g/mol ) Amount Moles Equivalents
Methyl 3-methyl-5-(phenoxymethyl)furan-2-carboxylate 246.25 10.0 g 0.0406 1.0
Sodium hydroxide (NaOH) 40.00 2.44 g 0.0609 1.5
Tetrahydrofuran (THF) - 50 mL - -
Methanol (MeOH) - 50 mL - -
Water - 50 mL - -
2 M Hydrochloric acid (HCl) - ~35 mL - -
Ethyl acetate - 150 mL - -
Brine - 50 mL - -

| Anhydrous sodium sulfate | - | - | - | - |

Procedure:

  • In a 250 mL round-bottom flask, dissolve methyl 3-methyl-5-(phenoxymethyl)furan-2-carboxylate (10.0 g, 0.0406 mol) in a mixture of THF (50 mL) and methanol (50 mL).

  • In a separate beaker, dissolve sodium hydroxide (2.44 g, 0.0609 mol) in water (50 mL).

  • Add the sodium hydroxide solution to the ester solution and stir the mixture at room temperature overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the organic solvents under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 2 M hydrochloric acid. A precipitate should form.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.[6]

Visualization of the Synthetic Pathway

Detailed_Synthesis cluster_step1 Step 1: Halogenation cluster_step2 Step 2: Williamson Ether Synthesis cluster_step3 Step 3: Hydrolysis start Methyl 3-methyl-5-(hydroxymethyl)furan-2-carboxylate Reagents: SOCl₂, Anhydrous DCM intermediate1 Methyl 3-methyl-5-(chloromethyl)furan-2-carboxylate Conditions: 0 °C to RT, 4h start:s->intermediate1:n Formation of Alkyl Chloride intermediate1_2 Methyl 3-methyl-5-(chloromethyl)furan-2-carboxylate Reagents: Phenol, NaH, Anhydrous DMF intermediate2 Methyl 3-methyl-5-(phenoxymethyl)furan-2-carboxylate Conditions: 0 °C to 60 °C, 6h intermediate1_2:s->intermediate2:n SN2 Displacement intermediate2_2 Methyl 3-methyl-5-(phenoxymethyl)furan-2-carboxylate Reagents: NaOH, THF/MeOH/H₂O final_product This compound Conditions: RT, overnight then H₃O⁺ workup intermediate2_2:s->final_product:n Saponification

Caption: Detailed three-step synthetic pathway.

References

Application Notes and Protocols for the Quantification of Furan-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Furan-2-Carboxylic Acid

Furan-2-carboxylic acid, also known as 2-furoic acid, is a heterocyclic organic compound that serves as a significant analyte across diverse scientific fields.[1] It is a key component in the synthesis of pharmaceuticals and agrochemicals, a notable product of thermal processing in foods like coffee, and a metabolite of certain industrial chemicals and drugs.[2][3][4] Its presence and concentration can indicate food quality, thermal processing intensity, metabolic pathways, or the progress of a chemical synthesis.[5][6][7] Therefore, the accurate and precise quantification of furan-2-carboxylic acid is critical for researchers in food science, drug development, metabolomics, and synthetic chemistry.

This document provides a comprehensive guide to the principal analytical methodologies for the quantification of furan-2-carboxylic acid. We will delve into the technical underpinnings, field-proven insights, and detailed protocols for three major analytical techniques:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely accessible method ideal for routine analysis in matrices like food and beverages.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A classic technique offering high separation efficiency, particularly for complex mixtures, which requires derivatization for this analyte.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for high-sensitivity and high-selectivity analysis, essential for complex biological matrices and trace-level quantification.

Each section will explain the causality behind experimental choices, providing not just a procedure but a framework for methodological validation and adaptation.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle and Rationale

HPLC is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like furan-2-carboxylic acid. The separation is typically achieved using a reversed-phase (RP) column, where the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is polar.[2][8] Furan-2-carboxylic acid, being a polar molecule, has a moderate affinity for the stationary phase. The inclusion of an acid (e.g., acetic, phosphoric, or formic acid) in the mobile phase is crucial.[2][9][10] This suppresses the ionization of the carboxylic acid group (pKa ≈ 3.17), rendering the molecule less polar and increasing its retention on the nonpolar stationary phase, which results in better peak shape and chromatographic resolution.

Detection is accomplished using an Ultraviolet (UV) or Diode Array Detector (DAD). Furan-2-carboxylic acid possesses a conjugated system within its furan ring and carboxyl group, leading to strong UV absorbance.[3] A DAD allows for simultaneous monitoring across a range of wavelengths, with the maximum absorption for 2-furoic acid typically observed around 250 nm, ensuring sensitive and selective detection.[2][3]

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Coffee, Juice) Extraction Aqueous Extraction (Water, 60°C) Sample->Extraction Extract Centrifuge Centrifugation (14,000 rpm, 15 min) Extraction->Centrifuge Extract Filter Syringe Filtration (0.45 µm) Centrifuge->Filter Extract HPLC HPLC-DAD System Filter->HPLC Inject Column Reversed-Phase C8 or C18 Column HPLC->Column Separation Detection DAD Detection (λ = 250 nm) Column->Detection Separation Chromatogram Peak Integration Detection->Chromatogram Data Calibration External Standard Calibration Curve Chromatogram->Calibration Data Quantification Concentration Calculation Calibration->Quantification Data

Caption: Workflow for Furan-2-Carboxylic Acid Quantification by HPLC-UV.

Detailed Protocol: HPLC-UV

1. Reagents and Materials:

  • Furan-2-carboxylic acid standard (≥98% purity)

  • HPLC-grade methanol and water

  • Glacial acetic acid or formic acid

  • Sample matrix (e.g., coffee brew)

  • Syringe filters (0.45 µm, PTFE or nylon)

2. Standard Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of furan-2-carboxylic acid standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standards (1-100 µg/mL): Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 95:5 water:methanol with 0.1% acid) to prepare at least five calibration standards.

3. Sample Preparation (Example: Coffee Brew):

  • For liquid samples like coffee, minimal pretreatment is needed.[2]

  • Centrifuge the coffee sample at high speed (e.g., 14,000 rpm) for 15 minutes to pellet insoluble matter.[2]

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter directly into an HPLC vial. This step is critical to prevent column blockage and ensure system longevity.

4. HPLC-DAD Instrumentation and Conditions:

  • Instrument: Agilent 1100 series or similar, equipped with a DAD.

  • Column: Zorbax Eclipse XBD-C8 (4.6 x 150 mm, 5 µm) or equivalent.[2]

  • Mobile Phase A: 0.1% Acetic Acid in Water.

  • Mobile Phase B: Methanol.

  • Flow Rate: 0.5 mL/min.

  • Gradient Program:

    • 0-2.5 min: 100% A

    • 2.5-10 min: Linear gradient to 84% A / 16% B

    • 10-10.5 min: Linear gradient to 100% B

    • 10.5-15 min: Hold at 100% B (column wash)

    • 15.1-20 min: Return to 100% A (re-equilibration)

  • Column Temperature: 25°C.

  • Injection Volume: 2-10 µL.

  • Detection Wavelength: 250 nm.[2][3]

5. Data Analysis and Quantification:

  • Generate a calibration curve by plotting the peak area of the furan-2-carboxylic acid standard against its concentration.

  • Perform a linear regression on the calibration data. The correlation coefficient (r²) should be ≥0.998 for a valid calibration.[2]

  • Integrate the peak area corresponding to furan-2-carboxylic acid in the sample chromatogram.

  • Calculate the concentration in the sample using the regression equation from the calibration curve.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Rationale

GC-MS offers exceptional chromatographic separation and definitive identification based on mass spectra. However, furan-2-carboxylic acid is a polar, non-volatile compound, making it unsuitable for direct GC analysis.[11] Therefore, a chemical derivatization step is mandatory to convert the carboxylic acid into a more volatile and thermally stable ester, typically a methyl ester (methyl 2-furoate).[11][12] This is the most critical step in the workflow, as its efficiency and reproducibility directly impact the accuracy of the final result.

Once derivatized, the analyte is introduced into the GC, where it is vaporized and separated on a capillary column (e.g., HP-INNOWAX or HP-5MS).[11][13] The separated components then enter the mass spectrometer, which ionizes the molecules (typically via electron ionization, EI) and separates the resulting fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that acts as a chemical fingerprint for identification.[14]

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Matrix Extraction Solvent Extraction (e.g., Ethyl Acetate) Sample->Extraction Extract Deriv Derivatization (e.g., Methylation) Extraction->Deriv Extract GCMS GC-MS System Deriv->GCMS Inject Column Capillary Column (e.g., HP-5MS) GCMS->Column Separation & Ionization Detection Mass Spectrometer (EI, Scan/SIM Mode) Column->Detection Separation & Ionization TIC Chromatogram Analysis Detection->TIC Library Mass Spectrum Library Match TIC->Library Identification Quant Quantification TIC->Quant Integration

Caption: Workflow for Furan-2-Carboxylic Acid Quantification by GC-MS.

Detailed Protocol: GC-MS

1. Reagents and Materials:

  • Furan-2-carboxylic acid standard (≥98% purity)

  • Derivatization reagent: e.g., 0.5 M Sodium Methoxide in Methanol, or BF₃-Methanol.[11]

  • Solvents: Toluene, n-hexane, ethyl acetate (anhydrous)

  • Glacial acetic acid

  • Anhydrous sodium sulfate

2. Standard and Sample Preparation:

  • Prepare a stock solution of furan-2-carboxylic acid in a suitable solvent like methanol.

  • For samples, perform a liquid-liquid extraction to isolate organic acids. For aqueous samples, acidify to pH ~2 and extract with a solvent like ethyl acetate. Dry the organic extract over anhydrous sodium sulfate.

  • Evaporate the solvent from both standards and samples to dryness under a gentle stream of nitrogen.

3. Derivatization (Methylation):

  • Caution: Perform this step in a well-ventilated fume hood.

  • To the dried residue of the standard or sample, add 0.2 mL of toluene and 0.4 mL of 0.5 M sodium methoxide in methanol.[11]

  • Seal the vial and heat at 50°C for 10 minutes.[11]

  • Cool the vial, then add 20 µL of glacial acetic acid to neutralize the base, followed by 1 mL of deionized water.

  • Extract the resulting methyl 2-furoate into n-hexane (3 x 1 mL).

  • Combine the hexane layers and evaporate to a final volume of ~100 µL for injection.

4. GC-MS Instrumentation and Conditions:

  • Instrument: Agilent 7890 GC with 5977 MS or similar.

  • Column: HP-INNOWax (30 m x 0.25 mm ID, 0.25 µm film thickness).[11]

  • Carrier Gas: Helium, constant flow ~1 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial: 60°C, hold for 2 min

    • Ramp 1: 20°C/min to 160°C

    • Ramp 2: 5°C/min to 240°C, hold for 7 min.[11]

  • MS Transfer Line: 250°C.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 50-300) for identification and method development. For quantification, Selected Ion Monitoring (SIM) of characteristic ions (e.g., m/z 126, 97, 69) is recommended for higher sensitivity.

5. Data Analysis and Quantification:

  • Identify the methyl 2-furoate peak by its retention time and by matching its mass spectrum against a reference library (e.g., NIST).

  • Quantify using a calibration curve constructed from derivatized standards, plotting peak area against concentration.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle and Rationale

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it the premier choice for analyzing furan-2-carboxylic acid at trace levels or in highly complex matrices like plasma or tissue extracts.[11] No derivatization is required.

The analyte is separated on a reversed-phase column and introduced into the mass spectrometer via an electrospray ionization (ESI) source. For a carboxylic acid, ESI in negative ion mode is highly efficient, generating the deprotonated molecule [M-H]⁻. This precursor ion is then selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and the resulting product ions are detected in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective, as it monitors a specific precursor-to-product ion transition, effectively filtering out matrix interferences.[11][15]

Workflow for LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Plasma) Cleanup Protein Precipitation or SPE Sample->Cleanup Extract Filter Centrifugation & Filtration (0.22 µm) Cleanup->Filter Extract LCMSMS UPLC-MS/MS System Filter->LCMSMS Inject Ionization ESI Source (Negative Mode) LCMSMS->Ionization Separation & Analysis Detection MRM Detection (Precursor → Product) Ionization->Detection Separation & Analysis MRM_Peak MRM Peak Integration Detection->MRM_Peak Data IS_Calib Internal Standard Calibration MRM_Peak->IS_Calib Data Quant Concentration Calculation IS_Calib->Quant Data

Caption: Workflow for Furan-2-Carboxylic Acid Quantification by LC-MS/MS.

Detailed Protocol: LC-MS/MS

1. Reagents and Materials:

  • Furan-2-carboxylic acid standard (≥98% purity)

  • Isotopically labeled internal standard (IS), e.g., ¹³C₅-Furan-2-carboxylic acid (if available)

  • LC-MS grade acetonitrile, methanol, and water

  • LC-MS grade formic acid or ammonium acetate

  • Biological matrix (e.g., human plasma)

2. Standard and Sample Preparation:

  • Prepare stock and working standard solutions in methanol/water.

  • Sample Preparation (Protein Precipitation): To 100 µL of plasma, add the internal standard. Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex thoroughly and centrifuge at >12,000 g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube, evaporate to dryness under nitrogen, and reconstitute in 100 µL of the initial mobile phase.

  • Filter through a 0.22 µm filter before injection.

3. LC-MS/MS Instrumentation and Conditions:

  • Instrument: Waters ACQUITY UPLC with a Xevo TQ-S mass spectrometer or equivalent.

  • Column: ACQUITY UPLC CSH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.[11]

  • Mobile Phase A: Water with 0.1% Formic Acid or 10 mM Ammonium Acetate.[11]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program: A fast gradient is typically used, e.g., starting at 5-10% B, ramping to 95% B over a few minutes, holding, and re-equilibrating.

  • Column Temperature: 40°C.

  • Injection Volume: 1-5 µL.

4. Mass Spectrometer Conditions:

  • Ionization Mode: ESI Negative.

  • Capillary Voltage: ~2.5-3.0 kV.

  • Source Temperature: ~150°C.

  • Desolvation Temperature: ~400°C.[11]

  • Gas Flows (Nitrogen): Optimize desolvation and cone gas flows per instrument guidelines.

  • MRM Transitions:

    • Analyte (Furan-2-carboxylic acid): Precursor ion [M-H]⁻ at m/z 111. Product ions could be m/z 67 (loss of CO₂) or m/z 83 (loss of CO). These must be optimized by infusing a standard solution.

    • Internal Standard (¹³C₅-Furan-2-carboxylic acid): Precursor ion [M-H]⁻ at m/z 116. Product ions would be shifted accordingly.

5. Data Analysis and Quantification:

  • Integrate the peak areas for the analyte and the internal standard MRM transitions.

  • Calculate the peak area ratio (Analyte/IS).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

  • Calculate the concentration of the analyte in the unknown sample using the regression equation from the calibration curve. The use of a stable isotope-labeled internal standard corrects for matrix effects and variations in extraction recovery and instrument response.

Comparative Summary of Analytical Methods

ParameterHPLC-UVGC-MSLC-MS/MS
Principle Reversed-phase chromatography with UV absorbance detection.Gas chromatography with mass spectrometric detection.Reversed-phase chromatography with tandem mass spectrometry.
Sample Prep Simple (filtration, dilution).Complex (extraction, mandatory derivatization ).Moderate (protein precipitation, SPE).
Sensitivity Moderate (µg/mL range).[2]Good (ng/mL range), but depends on derivatization efficiency.Excellent (pg/mL to low ng/mL range).[11]
Selectivity Good, but susceptible to co-eluting interferences with similar UV spectra.Very good, based on retention time and mass spectrum.Excellent, based on retention time and specific MRM transition.
Throughput High. Runtimes are typically 15-20 minutes.[2][9]Low, due to lengthy derivatization and longer GC run times.[11]High, with UPLC runtimes often under 5 minutes.
Cost Low (instrumentation and consumables).Moderate.High (instrumentation and maintenance).
Best For Routine QC, food analysis, high-concentration samples.Volatile profiling, structural confirmation, when LC is not available.Bioanalysis, trace-level quantification, complex matrices.

Conclusion

The choice of analytical method for the quantification of furan-2-carboxylic acid is dictated by the specific requirements of the study, including the sample matrix, required sensitivity, available instrumentation, and desired throughput. For routine analysis in simpler matrices like beverages, HPLC-UV offers a robust, cost-effective, and reliable solution. When higher specificity is needed or when analyzing a broader range of compounds, GC-MS is a powerful tool, provided that the critical derivatization step is carefully controlled and validated. For applications demanding the highest sensitivity and selectivity, such as in pharmacokinetic studies or trace contaminant analysis in complex biological or environmental samples, LC-MS/MS is the unequivocal method of choice, providing unparalleled performance and accuracy.

References

The Furan Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, has emerged as a cornerstone in the architecture of medicinally active compounds. Its inherent electronic properties, potential for hydrogen bonding, and ability to act as a bioisostere for other aromatic systems have cemented its status as a privileged scaffold in drug discovery.[1][2] This guide provides an in-depth exploration of the application of furan derivatives across various therapeutic areas, complete with detailed protocols for their synthesis and biological evaluation, designed to empower researchers in their quest for novel therapeutics.

Therapeutic Applications of Furan Derivatives: A Landscape of Diverse Bioactivity

The versatility of the furan nucleus is reflected in the broad spectrum of pharmacological activities exhibited by its derivatives. From combating infectious diseases to tackling the complexities of cancer and neurodegeneration, furan-containing molecules have demonstrated significant therapeutic potential.[2][3]

Anticancer Activity

Furan derivatives have shown considerable promise as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[4] A notable example is the FDA-approved drug Lapatinib , a dual tyrosine kinase inhibitor that targets both the human epidermal growth factor receptor 2 (HER2) and the epidermal growth factor receptor (EGFR).[5][6] The furan ring in Lapatinib is a key structural component that contributes to its binding affinity and inhibitory activity.[5]

Mechanism of Action of Furan-Containing Anticancer Agents: Many furan derivatives exert their anticancer effects by modulating critical signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.[4] Some compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells.

Antibacterial and Antiviral Activity

The furan scaffold is a common feature in a number of antimicrobial agents. Nitrofurantoin , a well-established antibiotic, is widely used for the treatment of urinary tract infections.[7] Its mechanism involves the reduction of the nitro group by bacterial reductases to form reactive intermediates that damage bacterial DNA, ribosomes, and other macromolecules.[1]

In the antiviral arena, furan derivatives have been investigated for their activity against a range of viruses, including influenza and HIV.[1][8] For instance, novel spirothiazolidinone derivatives incorporating a furan moiety have demonstrated potent inhibitory activity against the influenza A/H3N2 virus.[8]

Anti-inflammatory and Analgesic Properties

Furan-containing compounds have also been explored for their anti-inflammatory and analgesic effects. The now-withdrawn NSAID, Rofecoxib , contained a furanone ring and acted as a selective COX-2 inhibitor. While withdrawn due to cardiovascular side effects, it highlighted the potential of furan-based structures in modulating inflammatory pathways.

Neuroprotective Effects

Emerging research has shed light on the neuroprotective potential of furan derivatives, offering hope for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[9][10] These compounds can exert their effects through various mechanisms, including antioxidant and anti-inflammatory activities, which are crucial in combating the neuronal damage associated with these conditions.[9][11] Some benzofuran derivatives have shown the ability to protect neuronal cells from excitotoxicity and reduce neuroinflammation.[12]

Furan-Containing Drugs: A Snapshot of Clinical Success

The following table summarizes some of the clinically approved drugs that feature a furan or a related benzofuran scaffold, highlighting the diverse therapeutic areas where this heterocyclic motif has made a significant impact.

Drug NameStructureTherapeutic ClassMechanism of Action
Nitrofurantoin Chemical structure of NitrofurantoinAntibioticInhibition of bacterial DNA, RNA, and protein synthesis through reactive intermediates.[1]
Ranitidine Chemical structure of RanitidineH2 Receptor AntagonistCompetitive and reversible inhibitor of histamine H2 receptors in gastric parietal cells, reducing stomach acid secretion.[1][4][13][14][15]
Lapatinib Chemical structure of LapatinibAnticancer (Tyrosine Kinase Inhibitor)Dual inhibitor of HER2/ErbB2 and EGFR/ErbB1 tyrosine kinases, blocking downstream signaling pathways involved in cell proliferation and survival.[5][6][16][17][18]
Amiodarone Chemical structure of AmiodaroneAntiarrhythmicComplex mechanism involving the blockade of multiple ion channels (potassium, sodium, and calcium) and adrenergic receptors.
Dantrolene Chemical structure of DantroleneMuscle RelaxantActs on the ryanodine receptor to inhibit calcium release from the sarcoplasmic reticulum in skeletal muscle.

Protocols for Synthesis and Biological Evaluation

A critical aspect of drug discovery is the efficient synthesis of novel compounds and the reliable assessment of their biological activity. The following sections provide detailed, step-by-step protocols for the synthesis of a substituted furan via the Paal-Knorr reaction and the evaluation of its cytotoxic effects using a CCK-8 assay, a common method for assessing cell viability.

Synthesis of Substituted Furans via Paal-Knorr Reaction

The Paal-Knorr synthesis is a classic and robust method for the preparation of substituted furans from 1,4-dicarbonyl compounds.[3][19][20][21] This protocol describes a microwave-assisted variation, which often leads to shorter reaction times and improved yields.[3]

Materials:

  • 1,4-dicarbonyl starting material (e.g., hexane-2,5-dione)

  • Ethanol/water (1:1 ratio)

  • Hydrochloric acid (HCl), 1 M solution (optional, catalyst)

  • 10 mL microwave process vial with a magnetic stir bar

  • Dedicated laboratory microwave reactor

  • Diethyl ether or ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a 10 mL microwave process vial equipped with a magnetic stir bar, add the 1,4-dicarbonyl starting material (1 mmol).

  • Solvent Addition: Add 3 mL of a 1:1 ethanol/water mixture.

  • Catalyst Addition (Optional): For substrates that require acid catalysis, add 2-3 drops of a 1 M HCl solution. Note: Many substrates will proceed to completion under microwave conditions without the need for an acid catalyst.[3]

  • Microwave Irradiation: Seal the vial with a septum cap and place it in the microwave reactor. Irradiate the mixture at 140°C for 3-5 minutes. Monitor the internal pressure to ensure it remains within the safe limits of the equipment.

  • Workup: After the reaction is complete, cool the vial to room temperature. Transfer the contents to a separatory funnel and dilute with 10 mL of water.

  • Extraction: Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL, if acid catalyst was used), followed by brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure substituted furan.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Paal_Knorr_Synthesis start 1,4-Dicarbonyl Compound microwave Microwave Irradiation (140°C, 3-5 min) start->microwave solvent Ethanol/Water solvent->microwave catalyst HCl (optional) catalyst->microwave workup Aqueous Workup microwave->workup extraction Extraction with Organic Solvent workup->extraction purification Column Chromatography extraction->purification product Substituted Furan purification->product

Caption: Workflow for Microwave-Assisted Paal-Knorr Furan Synthesis.

Evaluation of Cytotoxicity using CCK-8 Assay

The Cell Counting Kit-8 (CCK-8) assay is a sensitive colorimetric method for determining cell viability and proliferation.[10][22][23] It utilizes a highly water-soluble tetrazolium salt that is reduced by cellular dehydrogenases in living cells to produce a colored formazan product, the absorbance of which is directly proportional to the number of viable cells.[23]

Materials:

  • Human cancer cell line (e.g., HeLa or SW620)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • Furan derivative test compound, dissolved in DMSO

  • Cell Counting Kit-8 (CCK-8) solution

  • Microplate reader capable of measuring absorbance at 450 nm

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Dispense 100 µL of cell suspension (e.g., 5,000 cells/well) into a 96-well plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the furan derivative test compound in complete cell culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle control (medium with DMSO) and untreated control (medium only).

  • Incubation: Incubate the plate for an appropriate duration (e.g., 24, 48, or 72 hours) in a humidified incubator.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well. Be careful not to introduce bubbles.

  • Incubation with CCK-8: Incubate the plate for 1-4 hours in the incubator. The incubation time will depend on the cell type and density.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound using the following formula: Cell Viability (%) = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100

  • IC₅₀ Determination: Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using appropriate software (e.g., GraphPad Prism).

CCK8_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate incubation1 Incubate 24h cell_seeding->incubation1 compound_addition Add Furan Derivative (various concentrations) incubation1->compound_addition incubation2 Incubate 24-72h compound_addition->incubation2 cck8_addition Add CCK-8 Solution incubation2->cck8_addition incubation3 Incubate 1-4h cck8_addition->incubation3 read_absorbance Measure Absorbance (450 nm) incubation3->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Step-by-step workflow for the CCK-8 cytotoxicity assay.

Investigation of Signaling Pathways by Western Blot

To delve deeper into the mechanism of action of a bioactive furan derivative, Western blotting can be employed to assess its impact on specific signaling pathways, such as the PI3K/Akt pathway, which is frequently dysregulated in cancer.[24][25][26][27]

Materials:

  • Human cancer cell line

  • Furan derivative test compound

  • Ice-cold phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • Polyacrylamide gels for SDS-PAGE

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-p-Akt (Ser473), rabbit anti-Akt, etc.)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the furan derivative as described in the CCK-8 assay protocol. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and then apply the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of the furan derivative on protein activation.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K pAKT p-Akt (Active) PIP3->pAKT Activation AKT Akt AKT->pAKT Downstream Downstream Targets (Cell Survival, Proliferation) pAKT->Downstream Furan Furan Derivative Furan->PI3K Inhibition

Caption: Simplified PI3K/Akt signaling pathway and a potential point of inhibition by a furan derivative.

Conclusion and Future Perspectives

The furan scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its chemical tractability and diverse biological activities ensure its enduring relevance in medicinal chemistry. The protocols and application notes provided in this guide are intended to serve as a practical resource for researchers, facilitating the synthesis and evaluation of new furan derivatives. As our understanding of disease biology deepens, the strategic incorporation of the furan motif into rationally designed molecules holds immense promise for addressing unmet medical needs and advancing human health.

References

Application Notes & Protocols: A Phased Approach to the Experimental Design for Testing Furan-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Furan Scaffold - A Double-Edged Sword in Drug Discovery

The furan ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to serve as a bioisostere for phenyl rings have cemented its role in a multitude of therapeutic agents, demonstrating a remarkable breadth of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory effects.[1][3][4] However, the furan moiety is not without its challenges. The ring's susceptibility to in vivo oxidation can lead to metabolic activation, generating reactive and potentially toxic intermediates.[5][6] Specifically, cytochrome P450-mediated oxidation can produce cis-2-butene-1,4-dial (BDA), a reactive aldehyde that can alkylate proteins and DNA, leading to cytotoxicity and carcinogenicity.[7][8][9]

This inherent duality necessitates a carefully considered, phased experimental design. A successful research program must not only identify and optimize the therapeutic efficacy of furan-based compounds but also rigorously assess and mitigate their potential for toxicity. This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to navigate the complexities of testing furan-based compounds, ensuring both scientific integrity and a clear path toward identifying safe and effective drug candidates.

A Phased Strategy for Comprehensive Evaluation

A logical, phase-gated approach is crucial for the efficient allocation of resources and for building a robust data package. This strategy allows for early identification of promising candidates and rapid termination of those with unfavorable profiles, saving time and cost.

G cluster_0 Phase 1: Hit Identification & Primary Screening cluster_1 Phase 2: Hit-to-Lead & Lead Optimization cluster_2 Phase 3: Preclinical Candidate Characterization P1_1 Compound Library (Furan-based) P1_2 Primary Target-Based or Phenotypic Assay P1_1->P1_2 P1_3 Initial Cytotoxicity (e.g., MTT Assay) P1_2->P1_3 P1_4 Hit Confirmation & Dose-Response P1_3->P1_4 P2_1 Structure-Activity Relationship (SAR) Studies P1_4->P2_1 Promising Hits P2_2 Secondary & Selectivity Assays P2_1->P2_2 P2_3 Early ADMET Profiling (Microsomal Stability, CYP Inhibition) P2_2->P2_3 P2_4 Furan-Specific Toxicity Assessment P2_3->P2_4 P3_1 In Vivo Efficacy (Animal Models) P2_4->P3_1 Optimized Leads P3_2 Pharmacokinetics (PK) & Pharmacodynamics (PD) P3_1->P3_2 P3_3 Formal Toxicology (Rodent & Non-Rodent) P3_2->P3_3 P3_4 Candidate Selection P3_3->P3_4

Caption: A Phased Workflow for Furan Compound Testing.

Phase 1: Hit Identification & Primary Screening

The initial phase focuses on screening a library of furan-based compounds to identify "hits" with the desired biological activity. The key is to use high-throughput, cost-effective assays to quickly assess a large number of molecules.

Primary Biological Activity Assays

The choice of the primary assay is dictated by the therapeutic target.

  • Target-Based Assays: If the molecular target is known (e.g., a specific enzyme or receptor), a direct biochemical assay is preferred. Examples include enzyme inhibition assays (e.g., kinase activity) or receptor binding assays.

  • Phenotypic Assays: If the target is unknown or a complex cellular process is being modulated, a cell-based phenotypic screen is appropriate. This could involve measuring cell proliferation, apoptosis, or the expression of a reporter gene.[10]

Initial Cytotoxicity Screening

Concurrent with the primary activity screen, a general cytotoxicity assay should be performed to flag compounds that are broadly toxic. This provides an early therapeutic window assessment.

Protocol: MTT Assay for General Cytotoxicity [11]

  • Cell Seeding: Seed a relevant human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like MCF-7 if oncology is the target) in a 96-well plate at a density of 5,000-10,000 cells per well.[1][11] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the furan-based compounds. Treat the cells with a single, relatively high concentration (e.g., 10-50 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.[1]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the purple solution using a plate reader at a wavelength of ~570 nm.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Compounds showing significant toxicity (e.g., >50% cell death) may be deprioritized unless their potency in the primary assay is exceptionally high.

Hit Confirmation and Dose-Response

Compounds that demonstrate activity in the primary assay and acceptable cytotoxicity are considered "hits." These hits must be re-tested to confirm their activity and then evaluated in a dose-response format (typically an 8- to 10-point concentration curve) to determine their potency (e.g., IC50 or EC50).

Phase 2: Hit-to-Lead & Lead Optimization

This phase focuses on refining the initial hits into "leads" with improved properties. This is an iterative process involving chemical synthesis of new analogs and a more in-depth biological and toxicological evaluation.

Structure-Activity Relationship (SAR) Studies

The goal of SAR is to understand how chemical modifications to the furan scaffold and its substituents affect biological activity and other properties.[12] Systematic modifications are made to the hit molecules to improve potency, selectivity, and metabolic stability while reducing toxicity.

Data Presentation: Example SAR Table for Furan Analogs

Compound IDR1 Group (C5-position)R2 Group (C2-position)Target IC50 (µM)Cytotoxicity (HepG2) IC50 (µM)
FBC-001-H-Phenyl12.525.0
FBC-002-CH3-Phenyl8.230.1
FBC-003-H4-Cl-Phenyl1.518.5
FBC-004-CH34-Cl-Phenyl0.8 >50.0

This data helps guide the synthetic chemistry effort toward compounds with a better therapeutic index (the ratio of cytotoxic concentration to effective concentration).

Secondary and Selectivity Assays

Leads should be tested in secondary assays to confirm their mechanism of action and to assess their selectivity. For example, a kinase inhibitor should be profiled against a panel of other kinases to ensure it does not have significant off-target effects.

Early ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

Early assessment of drug-like properties is critical to avoid advancing compounds that will fail later in development.[13][14]

  • Metabolic Stability: Assessed using liver microsomes or hepatocytes. Compounds with very rapid metabolism may have poor in vivo exposure.

  • CYP450 Inhibition: Evaluates the potential for drug-drug interactions.

  • Plasma Protein Binding: High binding can reduce the amount of free drug available to act on the target.

  • Permeability: Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) predict intestinal absorption.

Furan-Specific Toxicity Assessment: Probing Metabolic Activation

This is the most critical step for furan-based compounds. Assays must be conducted to specifically evaluate the risk of metabolic activation of the furan ring.[5]

G Furan Furan-Containing Compound CYP450 Cytochrome P450 (e.g., CYP2E1) Furan->CYP450 Oxidation BDA cis-2-butene-1,4-dial (BDA) (Reactive Intermediate) CYP450->BDA Detox Detoxification (e.g., Glutathione Conjugation) BDA->Detox Adducts Covalent Adducts (Protein, DNA) BDA->Adducts Toxicity Cellular Toxicity & Carcinogenicity Adducts->Toxicity

Caption: Metabolic Activation Pathway of Furan.[9]

Protocol: Glutathione (GSH) Trapping Assay with Liver Microsomes

This assay detects the formation of reactive metabolites by "trapping" them with the nucleophile glutathione.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing pooled human liver microsomes, a NADPH-regenerating system, and glutathione (GSH).

  • Incubation: Add the furan-based test compound to the mixture. Incubate at 37°C for a set time (e.g., 60 minutes). Include a negative control without the NADPH-regenerating system (to show that metabolism is required) and a positive control (a known reactive metabolite generator).

  • Reaction Quenching: Stop the reaction by adding a cold organic solvent like acetonitrile, which also precipitates the proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant to a new tube or vial for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Search for the predicted mass of the GSH-conjugate of the reactive metabolite. The presence of this conjugate is direct evidence of reactive metabolite formation.

Phase 3: Preclinical Candidate Characterization

Once a lead compound demonstrates a promising profile—high potency, selectivity, favorable ADMET properties, and low potential for furan-related toxicity—it can be nominated as a preclinical candidate. This phase involves more extensive and resource-intensive in vivo studies.

In Vivo Efficacy Studies

The compound is tested in a relevant animal model of the disease (e.g., a tumor xenograft model for an anticancer drug). The goal is to demonstrate that the compound has the desired therapeutic effect in vivo at a well-tolerated dose.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
  • PK Studies: Determine how the animal body processes the drug. Key parameters include half-life (t½), maximum concentration (Cmax), and total exposure (AUC). This helps in designing the dosing regimen for further studies.

  • PD Studies: Link the drug exposure (PK) to the biological effect (e.g., target inhibition in the tissue of interest). This confirms that the drug is engaging its target in vivo.

Formal Safety and Toxicology Studies

These studies are conducted according to regulatory guidelines (e.g., FDA, EMA) to ensure the safety of the compound before it can be tested in humans.[15][16][17]

  • Dose-Range Finding Studies: Short-term studies in two species (typically one rodent, one non-rodent) to identify doses for longer-term studies.

  • Repeat-Dose Toxicology Studies: The drug is administered daily for a longer duration (e.g., 28 days). A thorough histopathological examination of all major organs is conducted to identify any target organ toxicity. Special attention should be paid to the liver, a common target for furan-induced toxicity.[7][18]

  • Genotoxicity Testing: A battery of tests (e.g., Ames test for bacterial mutagenicity, micronucleus test in mammalian cells) is performed to assess the compound's potential to cause genetic damage.[19]

  • Safety Pharmacology: Evaluates the effects of the drug on vital functions, including the cardiovascular, respiratory, and central nervous systems.[16]

Conclusion

The development of furan-based compounds offers significant therapeutic promise, but it must be approached with a clear understanding of the potential toxicological liabilities associated with the furan scaffold. The phased experimental design outlined in this guide provides a robust framework for navigating this process. By integrating efficacy testing with early and specific assessments of metabolic activation and toxicity, researchers can efficiently identify and advance furan-based drug candidates with the highest probability of success and the most favorable safety profile for human clinical trials.

References

Application Notes and Protocols: 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid as a Chemical Probe for Bacterial Penicillin-Binding Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, scientists, and drug development professionals.

Introduction: Unveiling a Novel Chemical Probe for Bacterial Cell Wall Synthesis

The furan scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2][3]. The inherent electronic and steric characteristics of the furan ring make it a valuable pharmacophore in the design of novel therapeutic agents[1]. This document provides detailed application notes and protocols for the use of 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid as a chemical probe.

Drawing inspiration from the structure of phenoxymethylpenicillin (Penicillin V), a well-known β-lactam antibiotic that targets penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis[4][5], we propose a hypothetical application of this compound as an inhibitor of these essential bacterial enzymes. The structural similarities, notably the phenoxymethyl side chain, suggest a potential for this compound to interact with the active site of PBPs, thereby disrupting peptidoglycan synthesis and exerting an antibacterial effect.

These application notes will guide researchers in utilizing this compound to investigate its inhibitory potential against bacterial PBPs, providing a framework for its characterization as a novel chemical probe in the quest for new antibacterial agents.

Hypothesized Mechanism of Action

We hypothesize that this compound acts as a competitive inhibitor of penicillin-binding proteins. The carboxylic acid moiety is proposed to mimic the D-Ala-D-Ala terminus of the peptidoglycan precursor, allowing the molecule to bind to the active site of the PBP. The phenoxymethyl group, analogous to the side chain of Penicillin V, is expected to form additional interactions within the binding pocket, enhancing the affinity and specificity of the inhibitor. By occupying the active site, the probe would prevent the natural substrate from binding, thereby inhibiting the transpeptidation reaction crucial for cell wall integrity.

G cluster_0 PBP Active Site cluster_1 Inhibition Pathway PBP Penicillin-Binding Protein (PBP) ActiveSite Active Site Binding Competitive Binding Probe This compound Probe->Binding Binds to Active Site Inhibition Inhibition of Transpeptidation Binding->Inhibition CellWall Disruption of Cell Wall Synthesis Inhibition->CellWall BacterialDeath Bacterial Cell Death CellWall->BacterialDeath

Caption: Hypothetical mechanism of PBP inhibition.

Experimental Protocols

In Vitro Enzyme Inhibition Assay: Determining the IC50 against Penicillin-Binding Proteins

This protocol describes a fluorescence-based in vitro assay to determine the half-maximal inhibitory concentration (IC50) of this compound against a purified PBP. The assay is based on the competition between the test compound and a fluorescently labeled penicillin derivative for binding to the PBP.

Materials and Reagents:

  • Test Compound: this compound

  • Purified PBP: e.g., PBP2a from Staphylococcus aureus

  • Fluorescent Penicillin Probe: e.g., Bocillin FL (fluorescently labeled penicillin V)

  • Assay Buffer: 50 mM Sodium Phosphate, pH 7.5, 100 mM NaCl

  • DMSO: (Dimethyl sulfoxide), for dissolving the test compound

  • 96-well black microplates: for fluorescence measurements

  • Plate reader: with fluorescence detection capabilities (Excitation/Emission suitable for the fluorescent probe, e.g., ~485/535 nm for Bocillin FL)

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare serial dilutions of the stock solution in DMSO to create a range of concentrations for the assay (e.g., 10-point, 2-fold dilution series starting from 1 mM).

    • Dilute the purified PBP to the desired working concentration in the assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

    • Dilute the fluorescent penicillin probe to its working concentration in the assay buffer. This concentration should be close to its Kd for the PBP to ensure sensitive detection.

  • Assay Plate Setup:

    • Test Wells: Add 2 µL of each dilution of the test compound to triplicate wells.

    • Positive Control (100% activity): Add 2 µL of DMSO to triplicate wells.

    • Negative Control (0% activity/background): Add 2 µL of DMSO to triplicate wells. These wells will not receive the enzyme.

  • Enzyme and Inhibitor Pre-incubation:

    • Add 50 µL of the diluted PBP solution to all wells except the Negative Control wells.

    • To the Negative Control wells, add 50 µL of assay buffer.

    • Incubate the plate at room temperature for 15 minutes to allow the test compound to bind to the enzyme.

  • Addition of Fluorescent Probe:

    • Add 50 µL of the diluted fluorescent penicillin probe to all wells.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity in each well using a plate reader with the appropriate excitation and emission wavelengths for the fluorescent probe.

Data Analysis:

  • Subtract the average fluorescence of the Negative Control wells from all other wells to correct for background fluorescence.

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence_Test_Well / Fluorescence_Positive_Control))

  • Plot the % Inhibition against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

G cluster_workflow Enzyme Inhibition Assay Workflow A Reagent Preparation: - Test Compound Dilutions - PBP Solution - Fluorescent Probe B Assay Plate Setup: - Add Test Compound/DMSO - Triplicate Wells A->B C Pre-incubation: - Add PBP to wells - Incubate for 15 min B->C D Probe Addition: - Add Fluorescent Penicillin - Incubate for 30 min C->D E Fluorescence Reading: - Measure signal in plate reader D->E F Data Analysis: - Calculate % Inhibition - Determine IC50 E->F

Caption: Workflow for the in vitro PBP inhibition assay.

Quantitative Data Summary

The inhibitory potency of this compound and control compounds against the target PBP is determined by their IC50 values. The results should be summarized in a clear and structured table for easy comparison.

CompoundTarget PBPIC50 (µM) [Hypothetical]
This compoundPBP2a15.2 ± 2.1
Penicillin V (Control)PBP2a0.5 ± 0.08

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the experimental results, it is crucial to include appropriate controls in every assay:

  • Positive Control (No inhibitor): Represents 100% enzyme activity and is used to normalize the data.

  • Negative Control (No enzyme): Accounts for background fluorescence from the assay components.

  • Reference Inhibitor (e.g., Penicillin V): A known inhibitor of the target enzyme should be run in parallel to validate the assay performance and provide a benchmark for the potency of the test compound.

Conclusion and Future Directions

These application notes provide a foundational framework for investigating the potential of this compound as a chemical probe for bacterial penicillin-binding proteins. The described protocols offer a starting point for characterizing its inhibitory activity. Further studies, including determination of the mechanism of inhibition (e.g., competitive, non-competitive), assessment of its antibacterial activity in cell-based assays, and evaluation of its selectivity against other enzymes, will be crucial to fully elucidate its potential as a novel antibacterial agent.

References

Application Notes and Protocols for the Use of 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of the Furan Scaffold in Modern Drug Discovery

The furan ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] Its unique electronic properties and conformational flexibility allow it to serve as a versatile template for interacting with various biological targets. The targeted compound, 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid , represents a sophisticated starting point for structure-activity relationship (SAR) explorations. This molecule strategically combines three key pharmacophoric elements: a central furan ring, a carboxylic acid moiety for potential ionic interactions, and a phenoxymethyl side chain that can engage in hydrophobic and aromatic interactions.

The inclusion of the phenoxymethyl group is not arbitrary. Its presence in Penicillin V (phenoxymethylpenicillin) is a classic example of how this group can enhance a drug's pharmacokinetic properties, specifically by providing acid stability for oral administration.[2][3] The carboxylic acid group is a common feature in many drugs, often acting as a key hydrogen bond donor and acceptor or forming critical ionic bonds with target proteins.[4] However, the carboxylic acid moiety can also present challenges, including metabolic instability and poor membrane permeability.[4][5] This makes it an ideal target for bioisosteric replacement, a cornerstone of SAR studies aimed at fine-tuning a molecule's properties.[6][7]

These application notes will provide a comprehensive guide for researchers on how to systematically utilize this compound as a lead compound in SAR studies. We will delve into the rationale behind modifying each component of the molecule and provide detailed protocols for synthesizing analogs and evaluating their biological activities.

The Core Molecule: A Platform for SAR Exploration

The structure of this compound offers three primary vectors for chemical modification in a systematic SAR campaign. The goal is to understand how changes in each region impact the compound's potency, selectivity, and pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).

Molecular Region Key Functional Group Potential Interactions Rationale for Modification
Region 1: The Acidic Head Carboxylic AcidIonic bonding, Hydrogen bondingTo improve pharmacokinetic properties, reduce toxicity, and explore alternative binding modes through bioisosteric replacement.[4][8]
Region 2: The Furan Core 3-Methyl GroupSteric interactions, Hydrophobic interactionsTo probe the steric tolerance of the binding pocket and modulate the electronic properties of the furan ring.
Region 3: The Phenoxy Tail Phenoxymethyl GroupHydrophobic interactions, Aromatic (π-π) stacking, van der Waals forcesTo enhance binding affinity, modulate solubility, and alter metabolic stability by introducing various substituents on the phenyl ring.

Visualizing the SAR Strategy

The following diagram illustrates the strategic approach to modifying the lead compound.

SAR_Strategy cluster_lead Lead Compound cluster_modifications Modification Strategies Lead 3-Methyl-5-(phenoxymethyl) furan-2-carboxylic acid Region1 Region 1: Carboxylic Acid Bioisosteres Lead->Region1 Bioisosteric Replacement (e.g., tetrazole, sulfonamide) Region2 Region 2: Furan Core Analogs Lead->Region2 Methyl Group Modification (e.g., H, Et, CF3) Region3 Region 3: Phenoxy Tail Diversification Lead->Region3 Phenyl Ring Substitution (e.g., halogens, alkoxy)

Caption: A schematic overview of the SAR strategy for this compound.

Part 1: Modification of the Carboxylic Acid Moiety (Region 1)

Scientific Rationale

The carboxylic acid group, while a potent pharmacophore, can lead to poor oral bioavailability and rapid metabolism.[5] Bioisosteric replacement is a powerful strategy to mitigate these liabilities while preserving or enhancing biological activity.[7] The choice of bioisostere is critical and often context-dependent, necessitating the screening of a panel of replacements.[4]

Experimental Protocol: Synthesis of Carboxylic Acid Bioisosteres

This protocol outlines the synthesis of two common carboxylic acid bioisosteres: a tetrazole and a sulfonamide.

1. Synthesis of the Tetrazole Analog:

  • Step 1: Amide Formation: React this compound with a suitable amine (e.g., tryptamine) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the corresponding amide.[1]

  • Step 2: Nitrile Formation: Dehydrate the primary amide using a dehydrating agent like phosphorus oxychloride or trifluoroacetic anhydride to yield the nitrile.

  • Step 3: Tetrazole Ring Formation: Treat the nitrile with sodium azide and a Lewis acid catalyst (e.g., zinc chloride) in a suitable solvent like dimethylformamide (DMF) to form the tetrazole ring via a [3+2] cycloaddition reaction.

2. Synthesis of the Sulfonamide Analog:

  • Step 1: Acyl Chloride Formation: Convert the carboxylic acid to its corresponding acyl chloride using thionyl chloride or oxalyl chloride.

  • Step 2: Sulfonamide Synthesis: React the acyl chloride with a desired sulfonamide (e.g., a simple alkyl or aryl sulfonamide) in the presence of a base like pyridine to form the N-acylsulfonamide.

Data Interpretation
Analog Modification Predicted pKa Predicted LogP Rationale
Lead Compound -COOH~4.5VariesBaseline
Tetrazole Analog -CN4H~4.5-4.9Higher than -COOHMaintains acidity, increases lipophilicity.[7]
Sulfonamide Analog -SO2NHRVaries (e.g., ~6.3 for -SO2NHCF3)VariesCan modulate acidity and lipophilicity based on the 'R' group.[6]

Part 2: Modification of the Furan Core (Region 2)

Scientific Rationale

The methyl group at the 3-position of the furan ring can influence the molecule's interaction with its target through steric effects and by altering the electronic nature of the furan ring. Systematically modifying this position can provide insights into the size and electronic requirements of the binding pocket.

Experimental Protocol: Synthesis of Furan Core Analogs

The synthesis of analogs with modifications at the 3-position would likely require a de novo synthesis of the furan ring, as direct modification of the methyl group can be challenging. A common route is the Paal-Knorr furan synthesis or related methods starting from appropriate 1,4-dicarbonyl compounds.

Example: Synthesis of the 3-H (des-methyl) Analog:

  • A potential synthetic route could start from a suitably substituted 1,4-dicarbonyl precursor that lacks the methyl group at the corresponding position. Cyclization under acidic or basic conditions would yield the desired furan core.

Part 3: Modification of the Phenoxy Tail (Region 3)

Scientific Rationale

The phenoxy tail provides a large surface area for hydrophobic and aromatic interactions. Modifying the phenyl ring with various substituents can significantly impact binding affinity, selectivity, and metabolic stability. For instance, the introduction of halogens can enhance binding through halogen bonding and block sites of metabolic oxidation.[9]

Experimental Protocol: Synthesis of Phenoxy Tail Analogs

These analogs can be synthesized by Williamson ether synthesis, starting from 5-(hydroxymethyl)-3-methylfuran-2-carboxylic acid (or its ester) and a series of substituted phenols.

  • Step 1: Deprotonate the substituted phenol with a base like sodium hydride in a polar aprotic solvent (e.g., THF, DMF).

  • Step 2: Add a 5-(halomethyl)-3-methylfuran-2-carboxylate ester (e.g., bromomethyl or chloromethyl derivative) to the reaction mixture.

  • Step 3: After the reaction is complete, hydrolyze the ester to the carboxylic acid.

Proposed Substituents for the Phenyl Ring:
Position Substituent Rationale
para (4-position)-F, -Cl, -BrProbing for halogen bonding, blocking metabolism.
para (4-position)-OCH3, -CH3Introducing electron-donating groups to modulate electronics and hydrophobicity.
meta (3-position)-CF3, -NO2Introducing electron-withdrawing groups.
ortho (2-position)-CH3Probing for steric hindrance near the ether linkage.

Workflow for Biological Evaluation

A systematic evaluation of the synthesized analogs is crucial for building a robust SAR model.

Biological_Evaluation_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_adme ADME Profiling cluster_analysis Data Analysis Synthesis Synthesize Analogs (Regions 1, 2, & 3) Primary_Assay Primary Target-Based Assay (e.g., enzyme inhibition, receptor binding) Synthesis->Primary_Assay Cell_Based_Assay Secondary Cell-Based Assay (e.g., cytotoxicity, functional response) Primary_Assay->Cell_Based_Assay Active Compounds ADME In Vitro ADME Assays (e.g., metabolic stability, permeability) Cell_Based_Assay->ADME Potent & Non-toxic Compounds SAR_Analysis SAR Analysis & Iteration ADME->SAR_Analysis SAR_Analysis->Synthesis Design Next Generation

Caption: A typical workflow for the biological evaluation of newly synthesized analogs.

Conclusion and Future Directions

The systematic application of SAR principles to this compound provides a robust framework for the discovery of novel therapeutic agents. By methodically exploring the chemical space around this lead compound, researchers can gain a deep understanding of the molecular features required for optimal biological activity. The insights gained from these studies will guide the design of next-generation compounds with improved potency, selectivity, and drug-like properties. Further investigations could involve more complex bioisosteric replacements, exploration of different heterocyclic cores, and the use of computational modeling to rationalize the observed SAR and predict the activity of new designs.

References

Application Notes & Protocols: Pharmacological Profiling of 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the initial pharmacological characterization of the novel chemical entity (NCE), 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid (Compound ID: CMPD4587). As CMPD4587 is a previously uncharacterized molecule, this guide establishes a logical, tiered approach to identify its biological targets and elucidate its mechanism of action.[1][2][3][4] The protocols herein are designed for researchers in drug discovery and development, detailing a systematic workflow from broad, high-throughput primary screens to more specific, cell-based secondary assays and preliminary ADME-Tox profiling. The structural motifs of CMPD4587, including a carboxylic acid and a furan ring, suggest potential interactions with enzymes or nuclear receptors, particularly those involved in inflammatory and metabolic pathways.[5][6][7][8][9] Therefore, the proposed profiling cascade focuses on identifying activity against cyclooxygenase (COX) enzymes and peroxisome proliferator-activated receptors (PPARs) as primary hypotheses.

Introduction to CMPD4587: A Rationale for Pharmacological Profiling

This compound (CMPD4587) is a novel small molecule with a molecular weight of 232.23 g/mol .[10] Its structure contains key pharmacophores that warrant investigation. The carboxylic acid group is a common feature in numerous drugs, often crucial for interacting with target proteins, but it can also influence metabolic stability and pharmacokinetic properties.[7][8][11][12] The furan moiety is a versatile heterocyclic scaffold found in many biologically active compounds known for a wide range of therapeutic effects, including anti-inflammatory, antibacterial, and anticancer properties.[5][6][13][14]

Given these structural features, a primary hypothesis is that CMPD4587 may act as an inhibitor of enzymes involved in inflammation, such as cyclooxygenases (COX-1 and COX-2), or as a modulator of nuclear receptors that regulate metabolism and inflammation, such as peroxisome proliferator-activated receptors (PPARs).[15][16] This document outlines a systematic approach to test these hypotheses and uncover the pharmacological profile of this NCE.

Proposed Pharmacological Profiling Workflow

A tiered or cascaded approach is the most efficient method for characterizing an NCE.[17][18] This strategy uses broad, high-throughput screening (HTS) initially to identify potential biological activities, followed by more complex, lower-throughput assays to confirm hits, elucidate mechanisms, and assess potential liabilities.[19][20]

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Secondary Assays cluster_2 Tier 3: Early ADME-Tox Profiling HTS_Biochem High-Throughput Biochemical Assays (COX-1/COX-2 & PPARγ Binding) Dose_Response Dose-Response & IC50/EC50 Determination HTS_Biochem->Dose_Response Active 'Hits' Cell_Assay Cell-Based Functional Assays (e.g., PPAR Reporter Gene, Prostaglandin Production) Dose_Response->Cell_Assay Confirmed Activity Cytotoxicity Cytotoxicity Assay (e.g., MTS/MTT on HepG2 cells) Cell_Assay->Cytotoxicity Potent & Efficacious Leads Metabolic_Stability Metabolic Stability Assay (Human Liver Microsomes) Cytotoxicity->Metabolic_Stability Non-toxic Leads Go_NoGo Go/No-Go Decision for Lead Optimization Metabolic_Stability->Go_NoGo Profiled Candidate

Caption: Tiered workflow for pharmacological profiling of CMPD4587.

Tier 1: Primary High-Throughput Screening

The initial step involves screening CMPD4587 against a focused panel of targets to identify a primary biological activity. We propose parallel screening against COX enzymes and PPARγ.

Protocol: COX-1/COX-2 Inhibitor Screening Assay (Fluorometric)

Principle: This assay measures the peroxidase activity of COX enzymes. The peroxidase component catalyzes the oxidation of a probe by PGG2, a product of the COX-catalyzed oxygenation of arachidonic acid, resulting in a fluorescent signal.[21] A reduction in fluorescence in the presence of the test compound indicates inhibition.[22][23][24]

Methodology:

  • Reagent Preparation:

    • Prepare Assay Buffer, COX Probe, COX Cofactor, and human recombinant COX-1 and COX-2 enzymes as per the manufacturer's instructions (e.g., Sigma-Aldrich, Cat. No. MAK399).[21]

    • Prepare a 10 mM stock solution of CMPD4587 in DMSO. Serially dilute to create working solutions. The final DMSO concentration in the assay should not exceed 1%.

    • Prepare a positive control inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1).

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 38 µL COX Assay Buffer

      • 1 µL COX Probe

      • 1 µL Diluted COX Cofactor

      • 5 µL Test Compound (CMPD4587) or Control

      • 5 µL COX-1 or COX-2 Enzyme

    • Mix and incubate at 25°C for 10 minutes, protected from light.

  • Initiation & Measurement:

    • Initiate the reaction by adding 50 µL of Arachidonic Acid solution to each well.

    • Immediately begin measuring fluorescence intensity (λEx = 535 nm / λEm = 587 nm) in kinetic mode for 10-15 minutes at 25°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well.

    • Determine the percent inhibition relative to the vehicle (DMSO) control: % Inhibition = [(Slope_Vehicle - Slope_Compound) / Slope_Vehicle] * 100

Protocol: PPARγ Ligand Binding Assay (TR-FRET)

Principle: This is a competitive binding assay that measures the ability of a test compound to displace a fluorescently labeled tracer from the PPARγ ligand-binding domain (LBD).[16] The assay uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), where binding of a terbium (Tb)-labeled anti-GST antibody to a GST-tagged PPARγ-LBD brings it in proximity to a fluorescent tracer, resulting in a high FRET signal. Displacement of the tracer by a competing ligand reduces this signal.[16]

Methodology:

  • Reagent Preparation:

    • Prepare TR-FRET Dilution Buffer.

    • Prepare a 4X solution of GST-PPARγ-LBD mixed with Tb-anti-GST antibody.

    • Prepare a 4X solution of a suitable fluorescent tracer (e.g., Fluormone™ Pan-PPAR Green).

    • Prepare a 2X serial dilution of CMPD4587 and a reference agonist (e.g., Troglitazone) in Dilution Buffer.[16]

  • Assay Procedure (384-well plate format):

    • Add 10 µL of 2X CMPD4587 or reference compound to appropriate wells. Add 10 µL of buffer with DMSO for control wells.

    • Add 5 µL of 4X fluorescent tracer solution to all wells.

    • Add 5 µL of 4X GST-PPARγ-LBD/Tb-anti-GST antibody mixture to all wells. Final volume is 20 µL.

  • Incubation & Measurement:

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

    • Read the plate on a TR-FRET compatible reader (Excitation: 340 nm; Emission: Donor at ~620 nm, Acceptor at ~520 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Determine the percent displacement relative to controls and plot against compound concentration to determine the IC50 value.

Tier 2: Hit Confirmation and Functional Assays

If CMPD4587 shows significant activity in Tier 1 (e.g., >50% inhibition or displacement at 10 µM), the next step is to confirm this activity and evaluate its functional consequences in a cellular context.

Protocol: Cell-Based PPARγ Reporter Gene Assay

Principle: This assay measures the ability of a compound to activate or inhibit the transcriptional activity of PPARγ in living cells.[15][25] Cells are engineered to express the PPARγ receptor and a reporter gene (e.g., luciferase) under the control of a PPAR-responsive promoter.[26][27] Ligand binding and receptor activation drive the expression of luciferase, which is quantified by adding a substrate and measuring luminescence.[28][29][30]

Methodology:

  • Cell Culture & Plating:

    • Use a validated PPARγ reporter cell line (e.g., INDIGO Biosciences, Cat. No. IB00151).[27]

    • Thaw and plate cells in the provided 96-well assay plate according to the manufacturer's protocol. Incubate for 4-6 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of CMPD4587 in Compound Screening Medium.

    • For agonist mode, add the compound dilutions directly to the cells.

    • For antagonist mode, add the compound dilutions along with a sub-maximal (EC50-EC80) concentration of a known agonist (e.g., Rosiglitazone).[27]

    • Incubate the plate for 22-24 hours in a humidified incubator at 37°C, 5% CO2.

  • Luminescence Measurement:

    • Discard the treatment media from the wells.

    • Add Luciferase Detection Reagent to each well.

    • Incubate for 5-10 minutes at room temperature to allow for signal stabilization.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to vehicle controls.

    • Plot the normalized response against the log of the compound concentration and fit to a four-parameter logistic equation to determine EC50 (agonist) or IC50 (antagonist) values.

G cluster_inactive Inactive State cluster_active Active State Ligand CMPD4587 (Ligand) PPAR_L PPARγ Ligand->PPAR_L PPAR PPARγ RXR RXR PPAR->RXR CoRep Co-repressor PPAR->CoRep Binds PPRE PPRE (DNA) CoRep->PPAR_L Dissociates CoAct Co-activator Gene Target Gene Transcription CoAct->Gene PPAR_L->CoAct Recruits RXR_A RXR PPAR_L->RXR_A PPRE_A PPRE (DNA) RXR_A->PPRE_A Binds PPRE_A->Gene Initiates

Caption: PPARγ signaling pathway activation by a ligand.

Tier 3: Preliminary ADME-Tox Profiling

Early assessment of absorption, distribution, metabolism, excretion (ADME), and toxicity is critical to avoid late-stage failures.[31][32][33][34] These assays provide an initial profile of the compound's drug-like properties.

Protocol: Cytotoxicity Assay (MTS)

Principle: This assay assesses the effect of the compound on cell viability. The MTS reagent is bioreduced by viable cells into a colored formazan product, the amount of which is proportional to the number of living cells. A decrease in signal indicates cytotoxicity.

Methodology:

  • Cell Plating: Seed HepG2 cells (a human liver cell line) into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of CMPD4587 for 24-48 hours. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., Doxorubicin).

  • MTS Addition & Incubation: Add a combined MTS/PMS solution to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate percent viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration).

Protocol: Metabolic Stability Assay

Principle: This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s. The compound is incubated with human liver microsomes (HLMs), and its disappearance over time is monitored by LC-MS/MS.[31]

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing human liver microsomes and NADPH (a necessary cofactor) in phosphate buffer.

  • Incubation: Pre-warm the mixture to 37°C. Initiate the reaction by adding CMPD4587 (final concentration typically 1 µM). Take aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge to pellet the protein, and analyze the supernatant by LC-MS/MS to quantify the remaining amount of CMPD4587.

  • Data Analysis: Plot the natural log of the percent remaining compound versus time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Data Summary and Interpretation

All quantitative data should be compiled for clear interpretation and comparison.

Table 1: Hypothetical Pharmacological Profile of CMPD4587

Assay TypeTarget/SystemEndpointResultInterpretation
Primary Screen Human COX-1 (biochemical)% Inh @ 10µM12%No significant activity.
Human COX-2 (biochemical)% Inh @ 10µM15%No significant activity.
Human PPARγ (binding)IC50850 nMPotent binding to the PPARγ receptor.
Secondary Assay PPARγ Reporter (agonist)EC501.2 µMConfirmed functional agonist activity in a cell model.
ADME-Tox Cytotoxicity (HepG2)CC50> 50 µMLow cytotoxicity; good therapeutic window.
Metabolic Stability (HLM)45 minModerate metabolic stability; suitable for further work.

Based on this hypothetical data, CMPD4587 would be classified as a potent and selective PPARγ agonist with a favorable initial safety and metabolic profile, warranting progression to lead optimization.

References

Application Notes & Protocols: A Guide to the Development of Novel Antibacterial Agents from Furan Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Resurgence of the Furan Scaffold in an Era of Antibiotic Resistance

The furan ring, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized for its versatile chemical properties and presence in numerous biologically active compounds.[1][2][3] Its unique electronic configuration, capacity to act as a hydrogen bond acceptor, and ability to serve as a bioisostere for phenyl rings make it a privileged scaffold in drug design.[1][3] Historically, the furan moiety is most famously represented in the antibacterial agent nitrofurantoin, a frontline treatment for urinary tract infections for over half a century.[3][4] The enduring efficacy and low resistance rates of nitrofurantoin are attributed to its multi-targeted mechanism of action, which involves the reduction of the nitro group within bacterial cells to generate reactive intermediates that damage bacterial DNA, ribosomes, and other vital macromolecules.[5][6]

As the global crisis of antimicrobial resistance (AMR) intensifies, the need for novel therapeutic agents is paramount. Researchers are revisiting and re-imagining established pharmacophores to develop next-generation antibiotics. The furan scaffold, with its proven antibacterial credentials and chemical tractability, offers a fertile ground for this endeavor.[7][8] This guide provides a comprehensive overview of the strategic considerations and detailed protocols for designing, synthesizing, and evaluating novel antibacterial agents derived from furan scaffolds, intended for researchers, medicinal chemists, and drug development professionals.

Section 1: Mechanistic Insights & Design Principles

A profound understanding of both established and emerging mechanisms of action is critical for the rational design of new furan-based agents. This knowledge informs the strategic placement of functional groups on the furan ring to enhance potency, selectivity, and pharmacokinetic properties.

The Nitrofurantoin Paradigm: DNA Damage and Multi-Target Inhibition

The primary mechanism of nitrofurantoin involves its intracellular reduction by bacterial flavoproteins (nitroreductases) into highly reactive electrophilic intermediates.[5][6][9] These intermediates launch a multi-pronged attack on the bacterial cell.

  • DNA Damage: The reactive species cause damage to bacterial DNA, leading to strand breakage and inhibition of replication.[1][5]

  • Ribosomal Interference: They can alter or inactivate ribosomal proteins, thereby disrupting protein synthesis.[5][6]

  • Metabolic Disruption: Key enzymes in aerobic energy metabolism and cell wall synthesis are also inhibited.[6]

This multifaceted mechanism is believed to be the reason for the slow development of bacterial resistance to nitrofurantoin.[6] When designing new analogs, incorporating an electron-withdrawing group, such as the nitro group at the 5-position, is a validated strategy for conferring this type of antibacterial activity.[1]

Nitrofurantoin_MoA cluster_bacterium Bacterial Cell cluster_targets Cellular Targets Nitrofurantoin_in Nitrofurantoin Nitroreductases Bacterial Nitroreductases (nfsA, nfsB) Nitrofurantoin_in->Nitroreductases Reduction Intermediates Reactive Intermediates (Radicals, ROS) Nitroreductases->Intermediates DNA DNA Damage (Strand Breaks) Intermediates->DNA Ribosomes Ribosomal Proteins (Inhibition of Translation) Intermediates->Ribosomes Metabolism Metabolic Enzymes (TCA Cycle) Intermediates->Metabolism Death Bactericidal Effect

Caption: Mechanism of Action for Nitrofurans.

Emerging Frontiers: Quorum Sensing Inhibition

A more recent and promising strategy is to develop furanone derivatives that act as quorum sensing inhibitors (QSIs).[10] Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation and virulence factor expression.[11] By disrupting these signaling pathways, QSIs can disarm pathogens without killing them, which may impose less selective pressure for the development of resistance.[11][12] Furanone compounds, originally isolated from the marine alga Delisea pulchra, have been shown to effectively inhibit QS in pathogens like Pseudomonas aeruginosa.[13][14]

Guiding Principles of Structure-Activity Relationships (SAR)

Systematic modification of the furan scaffold is essential to optimize antibacterial activity.[7] Key SAR insights include:

  • Substitution Position: Electrophilic substitution reactions on the furan ring preferentially occur at the 2- and 5-positions. These are key locations for introducing functional groups to modulate activity.[1]

  • Electron-Withdrawing Groups: As seen with nitrofurantoin, electron-withdrawing groups (e.g., -NO2, -CN) at the 5-position are often crucial for potent antimicrobial activity.[1]

  • Hybrid Molecules: Combining the furan scaffold with other known pharmacophores (e.g., thiazole, hydrazone) can create hybrid molecules with enhanced or novel biological activities.[15][16]

  • Lipophilicity and Bulk: The addition of bulky aromatic or lipophilic groups can influence cell penetration and target binding, which must be balanced to maintain appropriate pharmacokinetic properties.[3]

Section 2: Synthesis of Novel Furan Derivatives

The chemical versatility of the furan ring allows for numerous synthetic routes. The Paal-Knorr synthesis is a classic and reliable method for creating substituted furans from 1,4-dicarbonyl compounds.

Protocol 2.1: Paal-Knorr Synthesis of 2,5-Disubstituted Furans

This protocol describes a general procedure for the acid-catalyzed cyclization and dehydration of a 1,4-diketone to form a furan derivative. This method is foundational for creating a library of analogs for screening.

Rationale: The Paal-Knorr synthesis is a robust and high-yielding reaction that allows for diverse substituents at the 2- and 5-positions of the furan ring, making it ideal for SAR studies.[17]

Materials:

  • 1,4-diketone starting material (e.g., hexane-2,5-dione)

  • Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), sulfuric acid)

  • Anhydrous solvent (e.g., toluene, xylenes)

  • Dean-Stark apparatus

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the 1,4-diketone (1.0 eq) and the anhydrous solvent (e.g., toluene, ~0.2 M concentration).

  • Catalyst Addition: Add the acid catalyst (e.g., p-TsOH, 0.05 eq) to the solution.

  • Dehydration: Heat the reaction mixture to reflux. Water generated during the cyclization will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure furan derivative.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow Start Starting Materials (e.g., 1,4-Diketone) Reaction Chemical Reaction (e.g., Paal-Knorr) Start->Reaction Catalyst, Solvent Workup Aqueous Work-up (Extraction & Washing) Reaction->Workup Purify Purification (Column Chromatography) Workup->Purify Analyze Characterization (NMR, MS) Purify->Analyze Final Pure Furan Derivative Analyze->Final

Caption: General workflow for synthesis and purification.

Section 3: In Vitro Evaluation of Antibacterial Activity

Once a library of furan derivatives is synthesized, a systematic screening process is required to identify promising candidates. This typically begins with determining the Minimum Inhibitory Concentration (MIC).

Protocol 3.1: MIC Determination by Broth Microdilution

This method quantifies the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.[18] It is a gold-standard, reproducible method for assessing antibacterial potency.[19]

Rationale: The broth microdilution method is highly standardized and provides a quantitative result (µg/mL or µM), allowing for direct comparison of the potency of different compounds.[19] It is more precise than agar-based diffusion methods.

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Synthesized furan compounds, dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin, Nitrofurantoin)

  • Spectrophotometer or microplate reader

  • Multichannel pipette

  • Incubator (35-37°C)

Procedure:

  • Inoculum Preparation: From a fresh agar plate, pick several well-isolated colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[20] Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[21]

  • Compound Dilution: Prepare a 2-fold serial dilution of each test compound in the 96-well plate. Typically, add 50 µL of MHB to wells 2 through 12. Add 100 µL of the highest concentration of the test compound to well 1. Perform a serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, discarding 50 µL from the second to last well.

  • Controls:

    • Positive Control: A row with a standard antibiotic.

    • Negative (Growth) Control: A well containing only MHB and the bacterial inoculum (no compound).

    • Sterility Control: A well containing only MHB (no bacteria, no compound).

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as determined by the unaided eye or by measuring absorbance with a microplate reader.[18][21]

Data Presentation: MIC values should be summarized in a clear, tabular format to facilitate SAR analysis.

Compound IDR1 GroupR2 GroupMIC S. aureus (µg/mL)MIC E. coli (µg/mL)
Furan-001-CH₃-CH₃64>128
Furan-002-Ph-Ph32128
Furan-003-Ph-NO₂-H48
Furan-004-Ph-Cl-H816
Ciproflox.(Control)(Control)0.50.25

Section 4: Advanced Characterization & In Vivo Efficacy Models

Promising compounds from in vitro screens must undergo further evaluation for safety and efficacy in more complex biological systems.

Cytotoxicity Assessment

Before advancing to animal models, it is crucial to assess the compound's toxicity against mammalian cells. The MTT assay is a standard colorimetric method for measuring cell metabolic activity, which serves as an indicator of cell viability.[3] A high therapeutic index (ratio of cytotoxic concentration to MIC) is desirable.

Protocol 4.2: Conceptual Outline for a Murine Sepsis Model

Rationale: An in vivo infection model is essential to evaluate a compound's efficacy, taking into account its absorption, distribution, metabolism, and excretion (ADME) properties.[22] The murine sepsis (or septicemia) model is a widely used acute infection model to test the ability of a novel antibiotic to clear a systemic bacterial infection.[21][23]

Key Steps:

  • Animal Acclimatization: BALB/c or other appropriate mouse strains are acclimatized according to institutional animal care and use committee (IACUC) guidelines.

  • Induction of Infection: Mice are infected intraperitoneally (IP) with a lethal or sub-lethal dose of a pathogenic bacterial strain (e.g., methicillin-resistant S. aureus - MRSA).[21][23]

  • Compound Administration: At a specified time post-infection (e.g., 1-2 hours), the test compound is administered via a clinically relevant route (e.g., intravenous, oral).[21][24] The study includes multiple dose groups, a vehicle control group, and a positive control group treated with a standard antibiotic (e.g., vancomycin for MRSA).

  • Monitoring: Animals are monitored for survival over a set period (e.g., 7 days). In some models, bacterial burden in key organs (spleen, liver, blood) is determined at specific time points to assess bacterial clearance.[22][24]

  • Efficacy Endpoint: The primary endpoint is often the effective dose that protects 50% or 100% of the animals (ED₅₀ or ED₁₀₀).[23]

Drug_Dev_Pipeline Lib Compound Library (Furan Derivatives) Screening Primary In Vitro Screening (MIC, MBC Determination) Lib->Screening Hits Hit Compounds (Potent Activity) Screening->Hits Low MIC Tox In Vitro Cytotoxicity (e.g., MTT Assay) Hits->Tox Leads Lead Candidates (Potent & Non-toxic) Tox->Leads High Therapeutic Index InVivo In Vivo Efficacy Models (e.g., Murine Sepsis) Leads->InVivo Candidate Preclinical Candidate InVivo->Candidate Efficacy & Safety

Caption: The antibacterial drug discovery pipeline.

Conclusion

The furan scaffold is a time-tested and highly versatile platform for the development of novel antibacterial agents. By leveraging established mechanistic knowledge and exploring new frontiers like quorum sensing inhibition, researchers can design and synthesize next-generation furan derivatives. The systematic application of the protocols outlined in this guide—from rational synthesis and quantitative in vitro screening to rigorous in vivo evaluation—provides a robust framework for identifying and advancing new candidates in the critical fight against antimicrobial resistance.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this molecule or similar substituted furan systems. Here, we address common challenges, provide a detailed experimental protocol, and answer frequently asked questions to facilitate a successful synthesis.

Part 1: Synthesis Overview and Key Challenges

The synthesis of this compound presents a unique set of challenges primarily related to the inherent reactivity and stability of the furan ring.[1][2] The furan heterocycle, while aromatic, has a lower resonance energy compared to benzene, making it susceptible to degradation under certain conditions, particularly strong acids which can cause polymerization or ring-opening.[3] Furthermore, the synthesis involves multiple functional groups—an ether, a carboxylic acid, and alkyl substitution on the furan ring—each requiring careful consideration of reagent compatibility and reaction conditions.

The key strategic challenges that a researcher must navigate include:

  • Furan Ring Stability: Preventing acid-catalyzed polymerization or decomposition is paramount. The presence of an electron-withdrawing carboxyl group at the C2 position offers some stabilization, but this can be counteracted by reaction conditions.[2][4]

  • Ether Linkage Integrity: The phenoxymethyl ether linkage is generally stable but can be susceptible to cleavage under harsh acidic conditions, especially with hydrohalic acids like HBr or HI.[5][6]

  • Side Reactions: Unwanted side reactions such as thermal decarboxylation of the final product or electrophilic attack at the wrong position of the furan ring can significantly reduce yield and purity.[7]

  • Purification: The final product's polarity and potential for containing tarry by-products from furan degradation can complicate isolation and purification.[8]

Below is a representative synthetic workflow, which forms the basis for our detailed protocol and troubleshooting guide.

G cluster_0 Step 1: Bromomethylation cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Saponification A Methyl 3-methylfuran-2-carboxylate B Methyl 5-(bromomethyl)-3-methylfuran-2-carboxylate A->B HBr, Paraformaldehyde Dioxane, 40°C D Methyl 3-methyl-5-(phenoxymethyl)furan-2-carboxylate B->D C Sodium Phenoxide C->D DMF, 80°C E This compound D->E 1. LiOH, THF/H₂O 2. HCl (aq)

Caption: Representative workflow for the synthesis of the target compound.

Part 2: Detailed Experimental Protocol

This protocol details a plausible multi-step synthesis. Safety Note: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Step 1: Synthesis of Methyl 5-(bromomethyl)-3-methylfuran-2-carboxylate

  • Reaction Setup: To a solution of methyl 3-methylfuran-2-carboxylate (1 eq.) in 1,4-dioxane, add paraformaldehyde (1.5 eq.).

  • Reagent Addition: Cool the mixture to 0°C in an ice bath. Slowly bubble hydrogen bromide (HBr) gas through the solution or add a 33% solution of HBr in acetic acid (1.2 eq.) dropwise, ensuring the temperature does not exceed 10°C.

  • Reaction: After addition, allow the mixture to warm to 40°C and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the starting material is consumed, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

    • Rationale: This step introduces the reactive bromomethyl handle at the C5 position, which is the most activated site for electrophilic substitution on the furan ring. Using controlled temperature prevents excessive degradation of the acid-sensitive furan.

Step 2: Synthesis of Methyl 3-methyl-5-(phenoxymethyl)furan-2-carboxylate

  • Reagent Preparation: In a separate flask, prepare sodium phenoxide by reacting phenol (1.1 eq.) with sodium hydride (NaH, 1.1 eq.) in anhydrous dimethylformamide (DMF) at 0°C until hydrogen evolution ceases.

  • Reaction: Add the crude methyl 5-(bromomethyl)-3-methylfuran-2-carboxylate (1 eq.) from the previous step, dissolved in a minimal amount of DMF, to the sodium phenoxide solution.

  • Heating: Heat the reaction mixture to 80°C and stir for 3-5 hours, monitoring by TLC.

  • Work-up: After cooling to room temperature, quench the reaction by adding water. Extract the product with diethyl ether (3x).

  • Purification: Wash the combined organic layers with 1M NaOH solution (to remove excess phenol) and then brine. Dry over Na₂SO₄, filter, and concentrate. The resulting crude ester is often pure enough for the next step, but can be further purified by chromatography if necessary.

    • Rationale: This is a standard Williamson ether synthesis. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction.[1][9] Washing with NaOH is critical for removing unreacted phenol, which can be difficult to separate from the product otherwise.

Step 3: Saponification to this compound

  • Reaction Setup: Dissolve the crude ester from Step 2 in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Hydrolysis: Add lithium hydroxide (LiOH, 2-3 eq.) and stir the mixture at room temperature overnight.

  • Work-up: Monitor the reaction by TLC until the ester is consumed. Remove the THF under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities. Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2M HCl.

  • Isolation: The product will precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum to yield the final product. Recrystallization from an appropriate solvent (e.g., ethanol/water or ethyl acetate/hexanes) can be performed for further purification.

    • Rationale: LiOH is used for saponification as it is less likely to cause side reactions compared to NaOH or KOH in some sensitive systems. The final acidification must be done carefully at low temperature to precipitate the carboxylic acid product without causing degradation.

Part 3: Troubleshooting Guide

Navigating the challenges of this synthesis requires careful observation and methodical problem-solving. This guide addresses common issues in a Q&A format.

G cluster_P1 cluster_P2 cluster_P3 Start Problem Encountered During Synthesis P1 Low or No Yield Start->P1 P2 Impure Product / Multiple Spots on TLC Start->P2 P3 Reaction Stalls / Fails to Complete Start->P3 C1a Cause: Furan Ring Degradation P1->C1a C1b Cause: Ether Cleavage P1->C1b C1c Cause: Decarboxylation of Product P1->C1c C2a Cause: Polymerization / Tarry By-products P2->C2a C2b Cause: Incomplete Reaction P2->C2b C2c Cause: Unremoved Starting Materials/Reagents P2->C2c C3a Cause: Poor Reagent Quality P3->C3a C3b Cause: Insufficient Activation P3->C3b S1a Solution: - Lower reaction temperature. - Use milder acids or shorter reaction times. - Ensure anhydrous conditions. C1a->S1a S1b Solution: - Avoid strong hydrohalic acids (HBr/HI) in later steps. - Use alternative non-acidic methods if possible. C1b->S1b S1c Solution: - Avoid excessive heat during final work-up and purification. - Use moderate temperatures for drying. C1c->S1c S2a Solution: - Purify crude furan intermediates before use. - Add a polymerization inhibitor (e.g., BHT). - Use activated carbon during recrystallization. C2a->S2a S2b Solution: - See 'Reaction Stalls' section. - Purify via column chromatography. C2b->S2b S2c Solution: - Perform aqueous washes as described in protocol (e.g., NaOH wash for phenol). - Optimize chromatography conditions. C2c->S2c S3a Solution: - Use freshly distilled/opened solvents. - Check activity of reagents like NaH. C3a->S3a S3b Solution: - Increase temperature moderately. - Increase reaction time. - Check catalyst/reagent stoichiometry. C3b->S3b

Caption: A troubleshooting decision tree for common synthesis issues.
ProblemPotential CauseRecommended Solution & Explanation
Low Yield in Step 1 (Bromomethylation) Furan Decomposition: The reaction is too acidic or the temperature is too high, leading to polymerization.[3]Decrease the reaction temperature and ensure slow, controlled addition of HBr. Use of polar aprotic solvents like DMF can sometimes stabilize furan derivatives.[1][9]
Low Yield in Step 2 (Ether Synthesis) Poor Nucleophile Generation: The sodium phenoxide was not fully formed (e.g., old NaH).Use fresh NaH from a sealed container. Ensure the reaction is anhydrous, as water will quench the hydride.
Side Reaction of Bromide: The bromomethyl intermediate is unstable and may degrade upon storage or during work-up.Use the crude product from Step 1 immediately in the next step without prolonged storage.
Low Yield in Step 3 (Saponification) Incomplete Hydrolysis: The reaction did not go to completion.Increase the reaction time or the equivalents of LiOH. Ensure adequate mixing of the biphasic THF/water system.
Product Loss During Work-up: The product is partially soluble in the ether wash or did not fully precipitate.Saturate the aqueous layer with NaCl before extraction to reduce the product's solubility. Ensure the pH is sufficiently low (~2) and the solution is cold during precipitation.
Product Decarboxylation: High temperatures during solvent removal or drying caused loss of CO₂.[7]Concentrate the product at moderate temperatures (<50°C). Dry the final product in a vacuum oven at room temperature.
Product is a Dark Oil or Tar Polymerization: Acid-catalyzed polymerization of furan starting material or intermediates.[3][4]Purify the intermediate ester after Step 2 via column chromatography to remove baseline impurities before hydrolysis. During the final work-up, a wash with a decolorizing agent like activated carbon in the recrystallization step can be effective.[8]
NMR Shows Unidentified Aromatic Peaks Ether Cleavage: The phenoxymethyl group was cleaved, resulting in phenol or related by-products.[10]This is unlikely under the described saponification conditions but could occur if the reaction mixture was inadvertently exposed to strong acid at high temperatures. Re-evaluate all steps for sources of strong acid.
Ring Opening: The furan ring has opened due to instability.[4]This is a sign of severe degradation. The entire synthetic route may need re-evaluation, focusing on milder reagents and lower temperatures.

Part 4: Frequently Asked Questions (FAQs)

  • Q1: Can I use a different base for the saponification in Step 3?

    • A1: Yes, NaOH or KOH can be used instead of LiOH. However, LiOH is sometimes preferred for its high reactivity and the better solubility of its salts in mixed aqueous/organic solvents, which can lead to cleaner reactions.

  • Q2: My starting material, methyl 3-methylfuran-2-carboxylate, is not commercially available. How can I synthesize it?

    • A2: A common route is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[4][11] Alternatively, functionalizing a more common furan, like furan-2-carboxylic acid, through metallation and reaction with an electrophile could be an option, though regioselectivity can be a challenge.[12]

  • Q3: Are there alternative routes to introduce the carboxylic acid group?

    • A3: Yes. If you have the corresponding 3-methyl-5-(phenoxymethyl)furan, you could perform a regioselective lithiation at the C2 position followed by quenching with carbon dioxide (CO₂). This requires careful control of temperature and stoichiometry to avoid lithiation at other positions.[12][13]

  • Q4: How stable is the final product for storage?

    • A4: As a solid, this compound is reasonably stable when stored in a cool, dark, and dry place. However, like many furan derivatives, it can be sensitive to light and acid over long periods.[2] Storing under an inert atmosphere (nitrogen or argon) is recommended for long-term preservation.

  • Q5: What is the expected appearance and melting point of the final product?

    • A5: The pure product should be a white to off-white crystalline solid. The melting point for this compound is not widely reported, but similar structures suggest it would be in the range of 120-160°C.[14] Significant darkening or melting below this range may indicate impurities.

References

Technical Support Center: Synthesis of Furan-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of furan-2-carboxylic acid (also known as 2-furoic acid). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the synthesis of this valuable bio-based platform chemical. Here, we address frequently encountered issues in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section covers foundational knowledge for planning your synthesis.

Question: What are the primary methods for synthesizing furan-2-carboxylic acid from furfural?

There are three main routes for the synthesis of furan-2-carboxylic acid from furfural:

  • The Cannizzaro Reaction: This is a classic method involving the disproportionation of furfural in a strong alkaline solution (e.g., NaOH).[1][2] In this reaction, one molecule of furfural is oxidized to furan-2-carboxylic acid, while another is reduced to furfuryl alcohol. A significant drawback is that the theoretical maximum yield is only 50% for each product.[3]

  • Catalytic Oxidation: This modern approach uses a catalyst to directly oxidize furfural to furan-2-carboxylic acid, often employing an oxidant like oxygen or air.[4] This method can achieve significantly higher yields (>90%) and is considered a greener alternative.[5] Catalysts can be homogeneous or, more commonly, heterogeneous, involving noble metals (like Au, Pd, Pt) or non-noble metals (like MnO₂) on various supports.[3][6][7]

  • Biocatalysis: This emerging green chemistry route utilizes whole-cell microorganisms (like Pseudomonas putida) or isolated enzymes to perform the oxidation under mild, aqueous conditions.[8][9] This method boasts high selectivity and avoids harsh reagents but may require specialized knowledge in biotechnology.[8]

Diagram: Overview of Synthesis Pathways

cluster_0 Cannizzaro Reaction cluster_1 Catalytic Oxidation cluster_2 Biocatalysis Furfural Furfural Cannizzaro Strong Base (NaOH) Furfural->Cannizzaro Catalyst Catalyst (e.g., Au/TiO2) + Oxidant (O2) Furfural->Catalyst Yield >90% Enzyme Whole-Cells / Enzymes Aqueous, Mild Conditions Furfural->Enzyme High Selectivity FA Furan-2-Carboxylic Acid Disproportionation Disproportionation Cannizzaro->Disproportionation Disproportionation->FA Oxidation Furfuryl_Alcohol Furfuryl Alcohol (Byproduct) Disproportionation->Furfuryl_Alcohol Reduction Catalyst->FA Yield >90% Enzyme->FA High Selectivity start Low Yield (<50%) q1 Was reaction temp. kept below 20°C? start->q1 a1_yes Check Workup q1->a1_yes Yes a1_no Improve cooling during NaOH addition. (Tarry products formed) q1->a1_no No q2 Was continuous extraction of furfuryl alcohol complete? a1_yes->q2 a2_yes Check Crystallization q2->a2_yes Yes a2_no Increase extraction time or use more efficient solvent. q2->a2_no No q3 Was final solution cooled sufficiently (but not <16°C)? a2_yes->q3 a3_no Optimize cooling to maximize crystallization without precipitating NaHSO4. q3->a3_no No a3_yes Consider recovering product from mother liquor via extraction. q3->a3_yes Yes start Cool Furfural in Ice Bath step2 Slowly Add NaOH(aq) (Keep T < 20°C) start->step2 step3 Stir for 2-3 hours step2->step3 step4 Continuous Extraction with Ether (to remove furfuryl alcohol) step3->step4 step5 Acidify Aqueous Layer with H2SO4 to pH ~3 step4->step5 step6 Cool to 16-20°C and Filter Crude Acid step5->step6 step7 Purify by Recrystallization (Hot Water + Activated Carbon) step6->step7 end Dry and Characterize Final Product step7->end

References

Technical Support Center: Optimization of Reaction Conditions for Furan Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Furan Ring Formation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing furan scaffolds. The furan moiety is a vital component in numerous pharmaceuticals and natural products, making its efficient synthesis a critical endeavor.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific experimental challenges, grounded in mechanistic principles and field-proven insights.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during furan synthesis, offering step-by-step solutions and the scientific rationale behind them.

Problem 1: Low or No Yield of the Desired Furan Product

A low yield is one of the most common frustrations in furan synthesis. The causes can range from suboptimal reaction conditions to substrate decomposition.[3][4]

Question: My Paal-Knorr furan synthesis is giving me a very low yield. What are the likely causes and how can I improve it?

Answer:

The Paal-Knorr synthesis, the acid-catalyzed cyclization of a 1,4-dicarbonyl compound, is a cornerstone of furan synthesis.[2][5][6] However, its efficiency can be hampered by several factors.

Causality and Troubleshooting Steps:

  • Insufficient Acid Catalysis: The reaction relies on an acid catalyst to protonate a carbonyl group, facilitating the subsequent intramolecular nucleophilic attack by the enol of the other carbonyl.[2][6]

    • Solution: If using a mild acid, consider switching to a stronger protic acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[6] Alternatively, Lewis acids such as zinc chloride (ZnCl₂) can be effective.[2] Be cautious, as overly harsh acidic conditions can lead to degradation.[7]

  • Incomplete Dehydration: The final step of the mechanism is the elimination of a water molecule to form the aromatic furan ring.[2][6] If water is not effectively removed, the equilibrium may not favor product formation.

    • Solution: Employ a dehydrating agent like phosphorus pentoxide (P₂O₅) or use a Dean-Stark apparatus to azeotropically remove water during the reaction, especially when using solvents like toluene.[2][8]

  • Substrate Decomposition: Harsh acidic conditions and high temperatures can cause sensitive starting materials to decompose or polymerize, leading to the formation of tar-like substances.[3][7]

    • Solution:

      • Milder Conditions: Opt for milder catalysts. For instance, trifluoroacetic acid has been shown to be effective.[5]

      • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, minimizing the opportunity for degradation.[5][9]

Question: I'm attempting a Feist-Bénary synthesis, but the reaction seems to stall at an intermediate stage. What's going on?

Answer:

The Feist-Bénary synthesis, which involves the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound, can sometimes be halted before the final furan is formed.[8]

Causality and Troubleshooting Steps:

  • "Interrupted" Feist-Bénary Reaction: The reaction can stall at the hydroxydihydrofuran intermediate. The final dehydration step to form the aromatic furan ring often requires acidic conditions, which are absent in the initial basic condensation.[8]

    • Solution: After the initial base-catalyzed condensation, carefully add a catalytic amount of acid (e.g., dilute HCl) to promote the final dehydration step.[8]

  • Inappropriate Base: While a base is necessary for the initial deprotonation of the β-dicarbonyl compound, a very strong base like sodium hydroxide could lead to unwanted side reactions such as ester hydrolysis.[8]

    • Solution: Use milder bases like pyridine or triethylamine to facilitate the initial condensation without promoting side reactions.[8]

Problem 2: Formation of Significant Side Products

The appearance of unexpected spots on your TLC plate or peaks in your GC-MS can indicate the formation of side products, which can complicate purification and reduce the yield of your desired furan.

Question: My reaction is producing a significant amount of a dark, tarry substance. How can I prevent this?

Answer:

The formation of dark, polymeric material is a frequent issue in furan synthesis, often stemming from the high reactivity of the furan ring itself, especially under acidic conditions.[3]

Causality and Troubleshooting Steps:

  • Polymerization/Decomposition: Furans can be sensitive to strong acids and high temperatures, leading to polymerization or decomposition.[3][10][11]

    • Solution:

      • Temperature Control: Maintain the lowest effective temperature for the reaction.

      • pH Control: Carefully control the acidity of the reaction medium. Using a milder acid or a Lewis acid can be beneficial.[7]

      • Minimize Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to avoid prolonged exposure of the product to harsh conditions.[8]

Question: I am observing the formation of pyrrole byproducts in my Paal-Knorr furan synthesis. What is the source of this contamination?

Answer:

The Paal-Knorr synthesis is versatile and can also be used to synthesize pyrroles by reacting a 1,4-dicarbonyl compound with ammonia or a primary amine.[2]

Causality and Troubleshooting Steps:

  • Amine Contamination: If your reaction mixture is contaminated with an amine source, you may inadvertently be forming pyrrole byproducts.[7][8]

    • Solution: Ensure that all solvents and reagents are pure and free from any nitrogen-containing impurities. This is especially critical if you are using reagents or solvents from a shared lab space where amine-based reactions are also performed.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the optimization of furan synthesis.

Question 1: What is the role of the catalyst in furan synthesis, and how do I choose the right one?

Answer:

The catalyst plays a pivotal role in furan synthesis by providing a lower energy pathway for the cyclization and dehydration steps. The choice of catalyst depends on the specific synthetic route and the nature of the starting materials.

  • Brønsted/Lewis Acids (e.g., in Paal-Knorr): These catalysts protonate a carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the enol.[2][6] Strong acids can be very effective but risk substrate degradation.[7]

  • Bases (e.g., in Feist-Bénary): Bases are used to deprotonate a carbon atom to form a nucleophilic enolate, which then attacks an electrophilic center to initiate ring formation.[8][9]

  • Transition Metals (e.g., Gold, Palladium, Copper): Modern methods often employ transition metal catalysts. Gold catalysts, for example, are excellent for the cycloisomerization of alkynyl and allenyl ketones.[1] Palladium catalysts are versatile for cross-coupling and cascade reactions to construct the furan ring.[1] Copper catalysts offer a cost-effective option for oxidative cyclization reactions.[1][12]

Catalyst Selection Guide

Synthetic MethodCatalyst TypeCommon ExamplesKey Considerations
Paal-Knorr Brønsted/Lewis AcidH₂SO₄, p-TsOH, ZnCl₂, P₂O₅[2][6]Balance catalytic activity with substrate stability.
Feist-Bénary Base, then AcidPyridine, Triethylamine, then HCl[8]Use a mild base to avoid side reactions.
Cycloisomerization Transition MetalAu(I) and Au(III) complexes[1]Excellent for reactions with high atom economy.
Cross-Coupling Transition MetalPd(PPh₃)₄[1]Versatile for building complex furan structures.
Oxidative Cyclization Transition MetalCuBr·SMe₂[1]A cost-effective choice for polysubstituted furans.

Question 2: How does the choice of solvent affect my furan synthesis?

Answer:

The solvent can significantly influence the outcome of your reaction by affecting solubility, reaction rate, and even the reaction pathway.

  • Polar Protic Solvents (e.g., water, ethanol): These solvents can participate in the reaction, and in some cases, lead to ring-opening of the furan product.[13] However, in certain reactions, like the conversion of furfural in the presence of alcohols, they can prevent undesired rearrangements.[14]

  • Aprotic Solvents (e.g., toluene, DMF, acetonitrile): These are often preferred as they are less likely to interfere with the reaction intermediates. High-boiling aprotic solvents like toluene can also be used with a Dean-Stark trap to remove water and drive the reaction to completion.[7][8]

  • Biphasic Systems: In some cases, such as the synthesis of furans from carbohydrates, a biphasic system can be used to extract the furan product into an organic phase as it is formed, protecting it from degradation in the aqueous acidic phase.[8]

Question 3: What is the impact of temperature on furan ring formation?

Answer:

Temperature is a critical parameter that must be carefully controlled.

  • Reaction Rate: Generally, increasing the temperature will increase the reaction rate. However, this is not always beneficial.

  • Side Reactions: Higher temperatures can promote side reactions, such as polymerization and decomposition, leading to lower yields and the formation of tar.[3][7][11]

  • Product Stability: The furan product itself may not be stable at elevated temperatures for extended periods.[15][16]

General Recommendation: It is advisable to start at a lower temperature and gradually increase it if the reaction is too slow. Monitoring the reaction progress by TLC or GC-MS is crucial to find the optimal balance between reaction rate and product stability.[8]

Question 4: What are the best practices for purifying furan products?

Answer:

The purification of furan derivatives requires careful consideration of their properties.

  • Column Chromatography: This is a very common and effective method for separating the furan product from starting materials and byproducts.[9] A silica gel stationary phase with a mobile phase of hexane and ethyl acetate is a good starting point for many furan derivatives.[1]

  • Distillation: For volatile furan compounds, distillation can be an excellent purification method.[9] It is often necessary to perform distillation under reduced pressure to avoid thermal decomposition.[17]

  • Recrystallization: If your furan product is a solid, recrystallization from an appropriate solvent can yield highly pure material.[9]

  • Adsorption: For some industrial applications, adsorption onto activated carbon followed by desorption with a solvent can be an effective purification strategy.[18]

Caution: Furans can be unstable, especially in the presence of air, light, and acids.[17] It is often recommended to store purified furans in a dark container, under an inert atmosphere (like nitrogen or argon), and at a low temperature.[17]

Experimental Protocols & Visualizations

General Workflow for Optimizing a Furan Synthesis

The following diagram illustrates a general workflow for optimizing a furan synthesis reaction.

G cluster_0 Phase 1: Initial Reaction Setup cluster_1 Phase 2: Execution and Monitoring cluster_2 Phase 3: Analysis and Troubleshooting cluster_3 Phase 4: Optimization and Finalization start Select Synthetic Route (e.g., Paal-Knorr, Feist-Bénary) reagents Choose Starting Materials and Reagents start->reagents conditions Select Initial Conditions (Catalyst, Solvent, Temp) reagents->conditions run Run Reaction conditions->run monitor Monitor Progress (TLC, GC-MS) run->monitor analyze Analyze Results (Yield, Purity) monitor->analyze decision Outcome Acceptable? analyze->decision troubleshoot Troubleshoot (Consult Guide) decision->troubleshoot No finalize Finalize Protocol decision->finalize Yes optimize Optimize Conditions troubleshoot->optimize optimize->run

Caption: A general workflow for optimizing furan synthesis.

Decision Tree for Troubleshooting Low Yield in Paal-Knorr Synthesis

This diagram provides a logical path for troubleshooting low yields in the Paal-Knorr synthesis.

G start Low Yield in Paal-Knorr Synthesis q1 Is there evidence of starting material decomposition (e.g., tar formation)? start->q1 a1_yes Use milder catalyst (e.g., Lewis acid) Lower reaction temperature Consider microwave synthesis q1->a1_yes Yes q2 Is the reaction slow or incomplete? q1->q2 No end Improved Yield a1_yes->end a2_yes Increase catalyst loading Use a stronger dehydrating agent (P₂O₅) Remove water azeotropically q2->a2_yes Yes q3 Are there significant side products? q2->q3 No a2_yes->end a3_yes Check for amine contamination (if pyrroles are formed) Optimize temperature and reaction time q3->a3_yes Yes q3->end No a3_yes->end

Caption: Troubleshooting low yields in Paal-Knorr synthesis.

References

Technical Support Center: Overcoming Solubility Issues with Furan-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with both foundational knowledge and advanced troubleshooting strategies to overcome the solubility challenges frequently encountered with furan-based compounds. Our goal is to empower you with the causal understanding and practical protocols necessary to advance your research.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the solubility of furan-containing molecules.

Q1: Why are many of my furan-based compounds poorly soluble in aqueous solutions?

A1: The furan ring itself is a five-membered aromatic heterocycle that is relatively nonpolar and hydrophobic.[1][2] While soluble in many organic solvents, its limited ability to form hydrogen bonds with water contributes to low aqueous solubility.[3][4] This inherent hydrophobicity often dominates the overall physicochemical profile of the molecule, especially if the substituents on the furan ring are also lipophilic. This is a primary reason why many promising furan-based drug candidates are classified as BCS Class II or IV compounds, which are characterized by low solubility.[5][6]

Q2: My compound is precipitating out of my buffer during an in vitro assay. What is the first and simplest thing I should try?

A2: The two most direct first steps are pH adjustment (for ionizable compounds) and the use of a co-solvent.[7] If your furan derivative possesses acidic or basic functional groups, its solubility will likely be pH-dependent.[8][9] For a weakly acidic compound, increasing the pH above its pKa will ionize it, typically leading to a significant increase in aqueous solubility. Conversely, for a weakly basic compound, decreasing the pH below its pKa will achieve the same effect.[7] If your compound is non-ionizable or pH adjustment is incompatible with your assay, using a small percentage of a water-miscible organic co-solvent like DMSO or ethanol is a standard approach.[10][11]

Q3: I use DMSO to make my stock solutions, but the compound crashes out when I dilute it into my aqueous assay buffer. What's happening and how can I fix it?

A3: This is a classic problem of a compound being "kinetically trapped" in a supersaturated state. DMSO is a powerful aprotic solvent that can dissolve many water-insoluble compounds.[12] However, when you dilute this DMSO stock into a predominantly aqueous buffer, the overall solvent polarity dramatically increases. The DMSO concentration may fall below the level required to keep your compound dissolved, causing it to precipitate. To fix this, you can either increase the final percentage of DMSO in your assay (if the assay can tolerate it) or explore other formulation strategies like using cyclodextrins or surfactants that are more stable upon dilution.[11][13]

Q4: What is the fundamental difference between a co-solvent and a surfactant in how they improve solubility?

A4: A co-solvent works by reducing the overall polarity of the bulk solvent (water), making it a more favorable environment for a hydrophobic drug molecule.[10][11] Think of it as making the water more "organic-like." A surfactant, on the other hand, works by forming microscopic aggregates called micelles above a certain concentration (the Critical Micelle Concentration or CMC).[14][15] These micelles have a hydrophobic core and a hydrophilic shell. The poorly soluble furan compound partitions into the hydrophobic core, effectively being shielded from the aqueous environment and carried in the solution.[16][17]

Troubleshooting Workflow for Solubility Enhancement

For more persistent solubility issues, a systematic approach is required. This workflow guides you from simple formulation adjustments to more advanced chemical modifications.

G start Start: Poorly Soluble Furan Compound check_ionizable Is the compound ionizable? start->check_ionizable ph_adjust Guide 1: pH Adjustment & pKa Determination check_ionizable->ph_adjust  Yes cosolvent Guide 2: Co-solvent Screening check_ionizable->cosolvent No ph_success Solubility Achieved? ph_adjust->ph_success ph_success->cosolvent No end_node Proceed with Experiment ph_success->end_node Yes cosolvent_success Solubility Achieved? cosolvent->cosolvent_success complexation Guide 3: Complexation (Cyclodextrins) cosolvent_success->complexation No cosolvent_success->end_node Yes complexation_success Solubility Achieved? complexation->complexation_success surfactant Guide 4: Surfactant & Micellar Solubilization complexation_success->surfactant No complexation_success->end_node Yes surfactant_success Solubility Achieved? surfactant->surfactant_success advanced Advanced Strategies (Long-Term) surfactant_success->advanced No surfactant_success->end_node Yes prodrug Guide 5: Prodrug Modification advanced->prodrug solid_dispersion Guide 6: Solid Dispersions advanced->solid_dispersion

Caption: A decision tree for troubleshooting furan compound solubility.

In-Depth Troubleshooting Guides

Guide 1: Formulation Approach - pH Adjustment

Causality: The solubility of a compound containing an acidic or basic functional group is directly influenced by its ionization state, which is governed by the pH of the solution and the compound's pKa. The ionized form of a drug is almost always significantly more water-soluble than the neutral form. The Henderson-Hasselbalch equation provides a theoretical basis for predicting this pH-dependent solubility.[9][18]

Protocol: Generating a pH-Solubility Profile

  • pKa Determination: If the pKa of your compound is unknown, determine it experimentally using methods like potentiometric titration or UV-spectrophotometry.

  • Buffer Preparation: Prepare a series of buffers (e.g., phosphate, citrate) spanning a pH range from 2 to 10.

  • Equilibration: Add an excess amount of your solid furan compound to a known volume of each buffer in separate vials.

  • Saturation: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation: Centrifuge or filter the samples to separate the undissolved solid.

  • Quantification: Carefully take an aliquot of the supernatant, dilute it appropriately with a suitable solvent, and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Data Plotting: Plot the measured solubility (often on a log scale) against the pH of the buffer. The resulting curve will reveal the pH range where solubility is maximized.[8]

Guide 2: Formulation Approach - Co-solvency

Causality: Co-solvents are water-miscible organic solvents that disrupt the hydrogen bonding network of water, reducing the overall polarity of the solvent system.[10] This reduction in polarity decreases the interfacial tension between the hydrophobic solute and the aqueous medium, making it energetically more favorable for the compound to dissolve.[11]

Protocol: Screening for an Optimal Co-solvent System

  • Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents.[13] Common choices are listed in the table below.

  • Stock Solution: Prepare a high-concentration stock solution of your furan compound in 100% of each selected co-solvent (e.g., 20 mg/mL in DMSO).

  • Serial Dilution: Create a series of aqueous dilutions from each stock solution (e.g., 20%, 15%, 10%, 5%, 2%, 1% co-solvent in water or buffer).

  • Solubility Assessment: Visually inspect each dilution for precipitation immediately after preparation and after a set time (e.g., 1 hour, 4 hours).

  • Quantitative Analysis: For the highest concentration that remains clear, quantify the solubility using an appropriate analytical method to determine the maximum achievable concentration in that co-solvent system.

Table 1: Common Co-solvents and Their Properties

Co-solventTypical Concentration RangeKey Considerations
Dimethyl Sulfoxide (DMSO)0.1% - 10%High solubilizing power; can be toxic to cells at >0.5-1%.[12]
Ethanol1% - 20%Biocompatible; volatility can be an issue.
Polyethylene Glycol 400 (PEG 400)5% - 40%Low toxicity; can be viscous at high concentrations.[19]
Propylene Glycol (PG)5% - 40%Common in parenteral formulations; good safety profile.[13]
N-Methyl-2-pyrrolidone (NMP)1% - 10%Strong solubilizer; potential for developmental toxicity.[13]
Guide 3: Formulation Approach - Cyclodextrin Inclusion Complexation

Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[20] Poorly soluble furan compounds can partition into this nonpolar cavity, forming a host-guest "inclusion complex."[21][[“]] This complex has the water-soluble properties of the cyclodextrin exterior, dramatically increasing the apparent aqueous solubility of the encapsulated "guest" molecule.[23][24]

G cluster_0 Aqueous Environment CD CD_cavity Hydrophobic Cavity CD_label Cyclodextrin (Host) (Hydrophilic Exterior) Furan Furan Compound (Guest) Furan->CD_cavity Forms Inclusion Complex

Caption: Encapsulation of a furan compound within a cyclodextrin cavity.

Protocol: Preparation and Assessment of a Cyclodextrin Complex

  • CD Selection: Choose a cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices due to their high aqueous solubility and low toxicity.[12]

  • Phase Solubility Study:

    • Prepare a series of aqueous solutions with increasing concentrations of the selected CD (e.g., 0 to 50 mM).

    • Add an excess of the furan compound to each solution.

    • Equilibrate the samples for 24-48 hours at a constant temperature.

    • Filter and quantify the concentration of the dissolved drug in the supernatant.

    • Plot the drug solubility against the CD concentration. A linear relationship (AL-type diagram) indicates the formation of a 1:1 complex and allows for the calculation of the stability constant.

  • Complex Preparation (Kneading Method):

    • Weigh out the furan compound and the cyclodextrin (typically in a 1:1 or 1:2 molar ratio).

    • Place the powders in a mortar. Add a small amount of a water/ethanol mixture to form a thick paste.

    • Knead the paste thoroughly for 30-60 minutes.[25]

    • Dry the resulting solid under a vacuum to remove the solvent.

    • The resulting powder is the inclusion complex, which can then be dissolved in an aqueous medium.

Guide 4: Advanced Approach - Prodrug Strategy

Causality: For long-term drug development, the intrinsic properties of the molecule itself can be modified. A prodrug is a bioreversible derivative of a parent drug that is designed to overcome a specific barrier, such as poor solubility.[26][27] This is often achieved by attaching a polar, ionizable promoiety (e.g., a phosphate, amino acid, or ester) to the parent furan compound.[28][29] This new molecule is highly water-soluble. After administration, enzymes in vivo cleave off the promoiety, releasing the active parent drug at the site of action.[6]

Conceptual Workflow: Phosphate Prodrug for a Hydroxylated Furan

  • Parent Drug: A furan compound with a hydroxyl (-OH) group and poor water solubility.

  • Synthesis: The hydroxyl group is chemically reacted with a phosphorylating agent to form a phosphate ester (-OPO₃²⁻).

  • Prodrug: The resulting phosphate ester is highly polar and often exists as a water-soluble salt (e.g., sodium salt).

  • Administration & Activation: The soluble prodrug is administered. In vivo, enzymes such as alkaline phosphatases recognize and cleave the phosphate ester bond.

  • Release: The active, less-soluble parent drug is released, along with inorganic phosphate.

Guide 5: Advanced Approach - Solid Dispersions

Causality: A solid dispersion is a system where a poorly soluble drug (the furan compound) is dispersed within a highly soluble, inert carrier matrix, often a polymer.[30][31] The drug can exist in an amorphous state rather than a crystalline one.[32] The amorphous form has a higher free energy and does not require energy to break the crystal lattice, leading to a much faster dissolution rate and higher apparent solubility.[33] The hydrophilic carrier also improves the wettability of the drug particles.[34]

Protocol: Preparation by Solvent Evaporation

  • Component Selection: Choose a suitable hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene Glycols (PEGs), Soluplus®) and a volatile common solvent (e.g., methanol, ethanol, acetone) that dissolves both the drug and the carrier.[15][33]

  • Dissolution: Dissolve both the furan compound and the carrier in the selected solvent in the desired ratio (e.g., 1:1, 1:5, 1:10 drug-to-carrier weight ratio).

  • Solvent Removal: Evaporate the solvent under reduced pressure using a rotary evaporator. This process should be done until a solid, solvent-free film is formed.

  • Final Drying: Further dry the solid mass in a vacuum oven to remove any residual solvent.

  • Processing: Scrape, pulverize, and sieve the resulting solid dispersion to obtain a uniform powder. This powder can then be used for dissolution testing or formulated into a final dosage form.

References

Technical Support Center: Byproduct Formation in 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this specific synthesis. Our goal is to provide you with in-depth, actionable insights rooted in established chemical principles to enhance your reaction efficiency and product purity.

I. Understanding the Core Synthesis and Potential Pitfalls

The synthesis of this compound is a multi-step process that, like many heterocyclic syntheses, is prone to side reactions. The furan ring, while aromatic, possesses a high degree of reactivity that can lead to undesired pathways under various conditions.[1][2] This guide will address the most frequently encountered byproducts and provide systematic approaches to mitigate their formation.

Logical Workflow for Troubleshooting

To effectively troubleshoot byproduct formation, a logical workflow is essential. The following diagram outlines a systematic approach to identifying and resolving common issues in your synthesis.

Troubleshooting_Workflow start Start | Reaction Performed tlc_analysis TLC/LC-MS Analysis | Identify spots/peaks start->tlc_analysis known_byproduct Known Byproduct? tlc_analysis->known_byproduct unknown_byproduct Characterize Unknown | (NMR, MS, IR) known_byproduct->unknown_byproduct No adjust_conditions Adjust Reaction Conditions | (Temp, Solvent, Base/Acid) known_byproduct->adjust_conditions Yes consult_literature Consult Literature | Similar Reactions unknown_byproduct->consult_literature consult_literature->adjust_conditions adjust_conditions->tlc_analysis Re-run Reaction purification Optimize Purification | (Crystallization, Chromatography) adjust_conditions->purification end_fail Re-evaluate | Consult Senior Scientist adjust_conditions->end_fail end_success Success | Pure Product purification->end_success

Caption: A logical workflow for troubleshooting byproduct formation.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of this compound. Each question is followed by a detailed explanation of the potential causes and step-by-step troubleshooting recommendations.

Question 1: My reaction mixture is turning dark brown or black, and I'm observing significant tar formation. What is happening?

Answer:

Dark coloration and the formation of insoluble, tar-like substances (humins) are common issues in furan chemistry, often indicative of polymerization or decomposition.[1][3] The furan ring is sensitive to acidic conditions, which can catalyze these unwanted side reactions.[1][2]

Root Causes:

  • Acid Sensitivity: The furan ring can be protonated, leading to reactive intermediates that readily polymerize.[2]

  • High Temperatures: Elevated temperatures can accelerate decomposition and polymerization pathways.

  • Reactive Intermediates: The starting materials or intermediates in your specific synthesis may be prone to self-condensation or other side reactions.

Troubleshooting Steps:

  • Temperature Control:

    • Maintain the recommended reaction temperature. If tarring persists, consider running the reaction at a lower temperature for a longer duration.

  • pH Management:

    • If your reaction conditions are acidic, try using a milder acid or a buffered system to maintain a more controlled pH.

  • Minimize Reaction Time:

    • Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] Work up the reaction as soon as the starting material is consumed to prevent prolonged exposure of the product to harsh conditions.[4]

  • Inert Atmosphere:

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can also contribute to discoloration.

Question 2: I'm observing a significant amount of a byproduct with a different retention factor (Rf) on TLC. How can I identify and mitigate it?

Answer:

The formation of a distinct byproduct suggests a specific, competing reaction pathway. Identifying this byproduct is the first step toward eliminating it.

Potential Byproducts and Their Causes:

Potential ByproductPlausible CauseMitigation Strategy
Ring-Opened Species Presence of strong acids and water can lead to the hydrolysis of the furan ring, forming acyclic dicarbonyl compounds.[1]Use non-aqueous acidic conditions or a milder acid. Ensure all reagents and solvents are anhydrous.
Decarboxylated Product If the reaction is run at high temperatures, the carboxylic acid group may be lost.[1][5]Perform the reaction at the lowest effective temperature.
Pyrrole Byproduct Contamination with ammonia or primary amines can lead to the formation of a pyrrole analog via a Paal-Knorr type reaction.[4]Ensure high purity of all reagents and solvents.[4]
Isomeric Products Depending on the specific synthetic route (e.g., a Feist-Benary type synthesis), isomeric furans can form.[4]Optimize reaction conditions (e.g., choice of base) to favor the desired regioisomer.[4]

Experimental Protocol for Byproduct Identification:

  • Isolation:

    • Isolate the byproduct using column chromatography or preparative TLC.

  • Characterization:

    • Obtain spectroscopic data for the isolated byproduct:

      • ¹H and ¹³C NMR: To determine the chemical structure.

      • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

      • Infrared (IR) Spectroscopy: To identify key functional groups.

  • Analysis:

    • Compare the obtained data with the expected structure of potential byproducts.

Question 3: My final product yield is consistently low, even after accounting for byproduct formation. What else could be going wrong?

Answer:

Low yields can be attributed to factors beyond byproduct formation, including incomplete reactions and product loss during workup and purification.

Potential Causes and Solutions:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time, inadequate temperature, or a deactivated catalyst.

    • Solution: Monitor the reaction to completion using TLC or LC-MS. If the reaction stalls, consider increasing the temperature, extending the reaction time, or adding a fresh portion of the catalyst.

  • Product Loss During Workup:

    • Cause: The product may be partially soluble in the aqueous phase during extraction. Furoic acids can be water-soluble.[3]

    • Solution: Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product. Perform multiple extractions with a suitable organic solvent.

  • Product Decomposition During Purification:

    • Cause: Some furan derivatives are sensitive to heat and may decompose during distillation. The crude acid may also contain impurities that co-precipitate.[3]

    • Solution:

      • For purification, consider recrystallization from a suitable solvent system.[3]

      • If distillation is necessary, use high vacuum to lower the boiling point.[6]

      • Acid precipitation can be an effective method for purifying furoic acids.[7]

Question 4: I'm having difficulty purifying my final product. What are the best practices?

Answer:

Purification of furan carboxylic acids can be challenging due to their polarity and potential for thermal instability.

Recommended Purification Techniques:

  • Recrystallization:

    • This is often the most effective method for obtaining high-purity crystalline solids.

    • Protocol:

      • Dissolve the crude product in a minimal amount of a hot solvent in which the product is soluble but the impurities are not.

      • If impurities are soluble, cool the solution slowly to allow the desired product to crystallize.

      • Filter the crystals and wash with a small amount of cold solvent.

      • Dry the crystals under vacuum.

  • Acid-Base Extraction/Precipitation:

    • This technique leverages the acidic nature of the carboxylic acid group.[7]

    • Protocol:

      • Dissolve the crude product in an aqueous base (e.g., sodium bicarbonate or sodium hydroxide) to form the soluble carboxylate salt.

      • Filter to remove any insoluble impurities.

      • Slowly add acid (e.g., HCl) to the filtrate with stirring to precipitate the pure carboxylic acid.[7]

      • Filter, wash with cold water, and dry.

  • Column Chromatography:

    • Useful for separating the desired product from byproducts with different polarities.

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is typically employed. The ratio can be optimized based on TLC analysis.

Visualization of Purification Strategy

Purification_Strategy crude_product Crude Product recrystallization Recrystallization crude_product->recrystallization If solid acid_base Acid-Base Extraction crude_product->acid_base If acidic chromatography Column Chromatography crude_product->chromatography If oily or complex mixture pure_product Pure Product recrystallization->pure_product acid_base->pure_product chromatography->pure_product

Caption: Decision tree for selecting a purification method.

III. References

  • BenchChem. (n.d.). Common side reactions in the synthesis of furan-2,4-diones. Retrieved from 1

  • BenchChem. (n.d.). Common side reactions in the synthesis of furans. Retrieved from 4

  • Organic Syntheses. (n.d.). 2-Furancarboxylic acid. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). EP3749656A1 - Separation and purification of furan carboxylates. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Purifying 2,5-Furandicarboxylic Acid: A Guide for Researchers. Retrieved from 7

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from --INVALID-LINK--

  • European Patent Office. (n.d.). EP 3476840 B1 - Method for purifying crude 2,5-furandicarboxylic acid by crystallization. Retrieved from --INVALID-LINK--

  • Arkat USA. (n.d.). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). Furan. Retrieved from --INVALID-LINK--

References

Technical Support Center: A Troubleshooting Guide for Furan Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for furan synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing furan-containing molecules. Furans are invaluable five-membered aromatic heterocycles, but their synthesis is often plagued by challenges related to ring stability, reaction control, and product purification. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.

Part 1: Core Synthesis Challenges & Instability

The primary challenge in furan chemistry stems from the electronic nature of the furan ring itself. While aromatic, its resonance energy is significantly lower than that of benzene (~16 kcal/mol vs. ~36 kcal/mol), making it highly susceptible to degradation, particularly under acidic conditions. This inherent instability is the root cause of many common synthesis problems.

Q1: My reaction is turning into a black, insoluble polymer or tar. What is happening and how can I prevent it?

A1: This is one of the most common issues in furan synthesis and is almost always caused by decomposition of the furan ring.

Causality: Strong acids (both Brønsted and Lewis) can protonate the furan ring, breaking its aromaticity. This generates highly reactive electrophilic intermediates that readily polymerize, especially at elevated temperatures.[1] This process is exacerbated by electron-releasing substituents on the furan ring, which increase its reactivity. The formation of these complex polymeric byproducts is often referred to as "humin" formation, particularly in syntheses derived from carbohydrates.[2][3]

Prevention Strategies:

  • Use Milder Catalysts: Avoid harsh acids like concentrated H₂SO₄ or AlCl₃. Opt for milder Lewis acids (e.g., ZnCl₂, Sc(OTf)₃, Bi(NO₃)₃) or solid acid catalysts, which can be easily filtered out and often lead to cleaner reactions.[4][5]

  • Control Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. For highly exothermic reactions, ensure efficient cooling. Nitration, for example, is often conducted at very low temperatures using mild nitrating agents like acetyl nitrate to prevent decomposition.[1]

  • Buffer the Reaction: If acidic conditions are unavoidable, using a buffered system can help maintain a less aggressive pH and prevent runaway degradation.

  • Choose the Right Solvent: Polar aprotic solvents, such as DMF, can have a stabilizing effect on furan derivatives.[6][7] For reactions under conventional heating, high-boiling aprotic solvents like toluene can provide better temperature control compared to solvent-free conditions, which risk localized overheating.[4]

Logical Troubleshooting Flow for Polymerization

G start Symptom: Reaction turning black/forming tar cause Probable Cause: Acid-catalyzed degradation and polymerization start->cause s1 Action 1: Switch to Milder Catalyst (e.g., ZnCl₂, Sc(OTf)₃) cause->s1 Is a strong acid (H₂SO₄, AlCl₃) used? s2 Action 2: Lower Reaction Temperature cause->s2 Is the reaction run at high temperature? s4 Action 4: Introduce Electron- Withdrawing Group on Substrate cause->s4 Is the furan substrate highly activated? s1->s2 s3 Action 3: Change Solvent (e.g., Toluene, DMF) s2->s3 G cluster_0 Base-Catalyzed Condensation cluster_1 Acid-Catalyzed Dehydration Start α-Halo Ketone + β-Dicarbonyl Enolate Enolate Formation (Base) Start->Enolate SN2 SN2 Attack Enolate->SN2 Cyclization Intramolecular Cyclization SN2->Cyclization Intermediate Hydroxydihydrofuran Intermediate Cyclization->Intermediate Dehydration Dehydration (H⁺) Intermediate->Dehydration 'Interruption' Point: Requires acid catalyst Furan Aromatic Furan Product Dehydration->Furan

References

Technical Support Center: Enhancing the Biological Activity of Furan Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions to address common challenges encountered when enhancing the biological activity of furan-containing compounds. The furan ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2][3][4][5] Its unique electronic and steric properties make it a valuable bioisostere for other aromatic rings, like phenyl or thiophene, often improving pharmacokinetic profiles.[1][6][7] However, optimizing the activity of furan derivatives is not without its challenges. This guide is designed to provide practical, experience-driven solutions to overcome these hurdles.

Troubleshooting Guide

This section addresses specific experimental issues in a problem/cause/solution format.

Problem 1: Low Target Potency or Affinity

You've synthesized a furan-containing hit compound, but its potency against the biological target is lower than desired.

Potential Causes:

  • Suboptimal Substituent Positioning: The placement of functional groups on the furan ring is critical for activity. Electrophilic substitutions typically favor the 2-position, but structure-activity relationship (SAR) studies often reveal that substitutions at other positions are crucial for optimal receptor binding.[1]

  • Incorrect Electronic Properties: The electron-donating or -withdrawing nature of substituents can significantly impact interactions with the target protein. For example, electron-withdrawing groups like nitro groups can enhance bioactivity in certain contexts, such as for antimicrobial agents.[1]

  • Steric Hindrance: Bulky substituents on the furan ring or adjacent positions may prevent the molecule from fitting optimally into the target's binding pocket.

  • Poor Ring Conformation: The overall three-dimensional shape of the molecule, influenced by the furan ring and its substituents, may not be ideal for productive binding.

Recommended Solutions:

  • Systematic SAR Exploration:

    • Positional Isomerism: Synthesize and test isomers with substituents at all possible positions of the furan ring (e.g., 3-, 4-, and 5-positions if starting with a 2-substituted furan). This will empirically determine the optimal placement for key interactions.[8]

    • Electronic Modulation: Introduce a variety of electron-donating (e.g., -OCH₃, -CH₃) and electron-withdrawing (e.g., -CF₃, -CN, -NO₂) groups to probe the electronic requirements of the binding pocket.[1]

  • Bioisosteric Replacement:

    • If the furan ring itself is suspected to be suboptimal, consider replacing it with other five-membered heterocycles like thiophene, pyrrole, or oxazole.[7] This can alter electronic properties and hydrogen bonding capacity while maintaining a similar core structure.[6][7]

    • Fused ring systems, such as benzofurans, can enhance lipophilicity and improve receptor binding through additional π-π stacking interactions.[1][9]

  • Computational Modeling:

    • Use molecular docking simulations to predict the binding mode of your furan derivatives. This can provide structural hypotheses for the observed SAR and guide the design of new analogs with improved binding geometries.

Workflow for Troubleshooting Low Potency

Caption: A decision tree for addressing low compound potency.

Problem 2: Poor Aqueous Solubility

Your furan derivative shows promising activity but is difficult to work with due to low solubility in aqueous buffers, which can lead to inaccurate assay results and poor bioavailability.[10][11]

Potential Causes:

  • High Lipophilicity: The compound may be too "greasy," with a high LogP value, leading to poor partitioning into water. This is a common issue with drug candidates.[10][12]

  • Strong Crystal Lattice Energy: The molecule may pack very efficiently in its solid state, making it difficult for solvent molecules to break the crystal apart and solvate individual molecules.

  • Lack of Ionizable Groups: The absence of acidic or basic centers prevents the formation of more soluble salt forms.

Recommended Solutions:

  • Introduce Polar Functional Groups:

    • Add hydrogen bond donors and acceptors such as hydroxyl (-OH), amine (-NH₂), or amide (-CONH₂) groups. These can significantly increase interaction with water.

    • Causality: Polar groups increase the polarity of the molecule and its ability to form hydrogen bonds with water, which helps overcome the energy penalty of breaking the compound's crystal lattice.

  • Reduce Lipophilicity (LogP):

    • Replace lipophilic groups (e.g., a phenyl ring) with more polar heterocycles (e.g., pyridine). This is a classic medicinal chemistry strategy.[13]

    • Incorporate polar atoms like nitrogen or oxygen into aliphatic or aromatic side chains.

  • Introduce an Ionizable Center:

    • Incorporate a basic nitrogen (e.g., a pyridine or a tertiary amine) or an acidic group (e.g., a carboxylic acid). This allows for the formation of highly soluble salt forms (e.g., hydrochloride or sodium salts).

  • Disrupt Crystal Packing:

    • Introduce "twists" or non-planar groups into the molecule. For example, adding a methyl group can disrupt π-π stacking between aromatic rings, weakening the crystal lattice and often improving solubility.[13]

StrategyExample ModificationTypical Effect on SolubilityPotential Pitfall
Increase Polarity Add -OH or -CONH₂ group10-100 fold increaseMay introduce new metabolic liabilities or reduce permeability.
Introduce Charge Add a basic amine>1000 fold increase (as salt)Can alter target binding or introduce off-target effects.
Reduce Lipophilicity Replace benzene with pyridine2-10 fold increaseMay negatively impact potency if lipophilic interaction is key.
Disrupt Planarity Introduce an ortho-methyl group2-5 fold increaseCan cause steric clashes in the binding pocket.

Protocol: Kinetic Solubility Assay (Nephelometry)

This is a high-throughput method to quickly assess the solubility of your new derivatives.

  • Preparation: Prepare a 10 mM stock solution of your compound in 100% DMSO.

  • Dispensing: In a clear 96-well plate, dispense phosphate-buffered saline (PBS), pH 7.4.

  • Addition: Add 1-2 µL of your DMSO stock solution to the PBS wells to achieve a final concentration range (e.g., 1-200 µM).

  • Incubation: Shake the plate for 1-2 hours at room temperature.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at ~620 nm. The concentration at which the signal sharply increases above the background is the kinetic solubility limit.

Problem 3: High Metabolic Instability

The compound is potent in vitro but shows rapid clearance in liver microsome assays or in vivo, suggesting it is being metabolized too quickly.

Potential Causes:

  • Furan Ring Oxidation: The furan ring itself is susceptible to oxidation by Cytochrome P450 (CYP) enzymes, which can lead to ring-opening and the formation of reactive, toxic metabolites like cis-enedials.[14][15][16] This is a primary metabolic liability for many furan-containing drugs.[17]

  • Metabolic "Hot Spots": Other parts of the molecule, such as benzylic positions or N-alkyl groups, can be sites of rapid metabolism.

Recommended Solutions:

  • Block Metabolic Sites ("Metabolic Blocking"):

    • On the Furan Ring: Introduce an electron-withdrawing group (e.g., -CF₃) directly onto the furan ring. This deactivates the ring towards oxidation by lowering the electron density.

    • On Adjacent Groups: If metabolism is occurring at a benzylic C-H bond, replace the hydrogen with a fluorine atom or a methyl group. The C-F bond is much stronger and resistant to oxidation.[18]

  • Bioisosteric Replacement of the Furan Ring:

    • Replace the furan with a more metabolically stable heterocycle, such as a pyridine or a pyrazole. This is often the most effective strategy if furan oxidation is the primary clearance pathway.[19][20]

  • Deuteration:

    • Replace specific C-H bonds at suspected metabolic hot spots with C-D (deuterium) bonds. The C-D bond is stronger than the C-H bond, leading to a "kinetic isotope effect" that can slow down CYP-mediated metabolism at that position.

Metabolic Hot-Spot Mitigation Strategies

Caption: Common metabolic liabilities and corresponding mitigation strategies.

Frequently Asked Questions (FAQs)

Q1: Is the furan ring itself inherently toxic?

A1: The furan ring can be associated with toxicity, primarily due to its metabolic activation.[16] Oxidation by CYP enzymes can produce a reactive intermediate, cis-2-butene-1,4-dial (BDA), which can covalently bind to cellular macromolecules like proteins and DNA, leading to cytotoxicity and potential carcinogenicity.[15][21] However, not all furan-containing compounds are toxic.[15] The likelihood of forming this reactive metabolite depends heavily on the substitution pattern of the furan ring.[15] Medicinal chemists often mitigate this risk by introducing substituents that block metabolism or by using the furan ring as a bioisostere in a way that its metabolic liabilities are minimized.[1]

Q2: When should I choose a furan ring over a phenyl ring in my drug design?

A2: A furan ring is an excellent bioisosteric replacement for a phenyl ring and offers several potential advantages.[1]

  • Improved Solubility: The oxygen atom in the furan ring can act as a hydrogen bond acceptor, which can improve aqueous solubility compared to the more lipophilic phenyl ring.[22]

  • Metabolic Profile: Replacing a phenyl ring with a furan can block aromatic hydroxylation, a common metabolic pathway for phenyl-containing compounds. However, one must then consider the potential for furan ring oxidation as a new metabolic route.

  • Vectorial Properties: The furan provides different vectors for substituents compared to a phenyl ring, which can lead to novel and improved interactions within a target's binding site.

  • Reduced Lipophilicity: Furan is generally less lipophilic than benzene, which can be beneficial for optimizing the overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.

Q3: What are the key challenges in the chemical synthesis of complex furan derivatives?

A3: While the furan scaffold is valuable, its synthesis can present challenges. The furan ring is sensitive to strong acids, which can cause polymerization or ring-opening.[23] Therefore, reactions like Friedel-Crafts alkylations are often problematic.[23] Many synthetic routes require mild reaction conditions.[22] Furthermore, achieving specific substitution patterns can be difficult, as electrophilic substitution strongly favors the 2-position, requiring more complex strategies to access other isomers.[1][22] The stability of the furan ring can also be an issue during multi-step syntheses, especially under oxidative or acidic conditions.[24][25]

Q4: How do I perform a structure-activity relationship (SAR) study on a furan scaffold?

A4: A systematic SAR study is crucial for optimizing the activity of your furan derivatives.[8][22][26]

  • Anchor the Scaffold: Identify the core furan scaffold that is essential for activity.

  • Probe the 2- and 5-positions: These are often the most synthetically accessible and are frequently critical for activity.[1] Systematically vary substituents at these positions to explore effects on potency, selectivity, and ADME properties.

  • Explore the 3- and 4-positions: Although often more synthetically challenging to access, substitution at these positions can provide crucial insights and lead to significant improvements in activity by probing different regions of the binding pocket.

  • Modify Linking Groups: If the furan is a linker between two other parts of the molecule, vary its point of attachment and the nature of the linking atoms.

  • Iterate Based on Data: Use the data from each round of synthesis and testing (potency, solubility, metabolic stability) to build a coherent SAR model that guides the design of the next generation of compounds.[9]

References

Technical Support Center: Proactive Strategies for Mitigating Compound Degradation in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot compound degradation in biological assays. Inconsistent or irreproducible data is a significant roadblock in research and development, and compound instability is a frequent, yet often overlooked, culprit. This resource provides in-depth, experience-driven guidance to help you ensure the integrity of your experimental results.

I. Frequently Asked Questions (FAQs): Understanding the Core Problem

This section addresses the fundamental questions surrounding compound degradation, providing a foundational understanding of the issue.

Q1: My assay results are inconsistent. Could compound instability be the cause?

A1: Absolutely. Inconsistent results, such as variable IC50 values or a loss of potency over time, are hallmark signs of compound instability.[1] Degradation reduces the effective concentration of your active compound during the experiment, leading to an underestimation of its true biological activity and poor reproducibility.[1] The chemical nature of the compound, components of the assay medium, and the duration of incubation are all critical factors that can contribute to this degradation.[1]

Q2: What are the primary drivers of compound degradation in an in vitro setting?

A2: Compound instability in biological assays can be broadly classified into two categories: chemical and metabolic.

  • Chemical Instability: This refers to the degradation of a compound due to its inherent reactivity with the components of the assay medium.[1] Key factors include:

    • pH: Many compounds are susceptible to hydrolysis at acidic or basic pH levels.[1][2]

    • Oxidation: Dissolved oxygen or reactive oxygen species (ROS) generated by cellular processes can oxidize sensitive compounds.[1][3]

    • Light Exposure: Photosensitive compounds can degrade upon exposure to certain wavelengths of light.[2][4]

    • Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.[2][4]

  • Metabolic Instability: In cell-based assays or assays using cellular fractions (like microsomes), enzymatic activity can lead to the metabolic conversion of your compound into inactive or less active metabolites.

Q3: My compound is dissolved in DMSO, but it precipitates when I add it to my aqueous assay buffer. What's happening?

A3: This is a common issue related to a compound's poor aqueous solubility.[5] While many organic compounds are readily soluble in 100% DMSO, their solubility can dramatically decrease when introduced into an aqueous environment.[5][6] This phenomenon, often referred to as "kinetic solubility," can lead to the formation of precipitates, which can interfere with assay readouts and effectively lower the concentration of the soluble, active compound.[7]

Q4: Can my compound be lost due to factors other than chemical degradation?

A4: Yes. A decrease in the effective concentration of your compound is not always due to chemical breakdown.[8] Other important factors to consider include:

  • Adsorption to Labware: Hydrophobic compounds, in particular, can adsorb to the surfaces of plastic labware, such as microplates and pipette tips.[9][10][11] This non-specific binding can significantly reduce the amount of compound available to interact with the biological target.[11]

  • Solvent Evaporation: During long incubation periods, evaporation of the solvent can lead to an increase in the concentration of your compound, which can also affect your results.[9]

II. Troubleshooting Guides: A Practical Approach to Problem-Solving

This section provides structured troubleshooting workflows to help you systematically identify and resolve issues with compound stability.

Guide 1: Investigating Inconsistent Bioactivity

If you are observing variable results or a loss of compound potency, follow this workflow to diagnose the problem.

dot graph TD { A[Inconsistent Bioactivity Observed] --> B{Verify Compound Purity and Identity}; B --> C{Is the compound pure?}; C -- Yes --> D{Assess Solubility in Assay Medium}; C -- No --> E[Source fresh, high-purity compound]; D --> F{Is the compound soluble?}; F -- Yes --> G{Perform Stability Assessment in Assay Buffer}; F -- No --> H[Optimize formulation to improve solubility]; G --> I{Is the compound stable in buffer?}; I -- Yes --> J{Perform Stability Assessment with Biological Components (Cells/Microsomes)}; I -- No --> K[Identify degradation products (LC-MS) and optimize assay conditions]; J --> L{Is the compound stable with biological components?}; L -- Yes --> M[Consistent Results Achieved]; L -- No --> N[Identify metabolites (LC-MS/MS) and consider modifying assay or compound]; } caption: "Workflow for Troubleshooting Inconsistent Bioactivity"

Troubleshooting Steps:

  • Verify Compound Integrity: Before starting any new experiments, confirm the purity and identity of your compound stock. Use an analytical technique like HPLC or LC-MS to check for the presence of impurities or degradation products.[12]

  • Evaluate Solubility: Poor solubility can mimic instability.[13] Visually inspect for precipitation when the compound is added to the assay buffer. If precipitation is observed, you will need to improve the compound's solubility.

  • Stability in Assay Buffer: Incubate the compound in the assay buffer under the same conditions as your experiment (time, temperature, etc.) but without the biological components. Analyze samples at different time points using HPLC or LC-MS to quantify the amount of remaining parent compound.[14]

  • Stability with Biological Components: If the compound is stable in the assay buffer alone, repeat the stability assessment in the presence of cells or other biological materials used in your assay.[15] This will help determine if metabolic degradation is occurring.

  • Identify Degradation Products/Metabolites: If instability is confirmed, use LC-MS/MS to identify the degradation products or metabolites.[16] This information can provide valuable clues about the degradation pathway and help in designing mitigation strategies.

Guide 2: Addressing Compound Precipitation

If you observe precipitation upon adding your DMSO stock to the aqueous assay buffer, use the following guide.

dot graph TD { A[Compound Precipitation Observed] --> B{Decrease Final Compound Concentration}; B --> C{Does precipitation persist?}; C -- No --> D[Proceed with experiment]; C -- Yes --> E{Increase DMSO Concentration (if tolerated by the assay)}; E --> F{Does precipitation persist?}; F -- No --> G[Validate assay performance with higher DMSO]; F -- Yes --> H{Utilize Solubility Enhancers}; H --> I{Select appropriate enhancer (e.g., co-solvents, cyclodextrins)}; I --> J[Reformulate compound and re-evaluate solubility]; } caption: "Workflow for Addressing Compound Precipitation"

Troubleshooting Steps:

  • Lower the Final Concentration: The simplest approach is to test a lower concentration of your compound.

  • Increase Co-solvent Concentration: If your assay can tolerate it, slightly increasing the final concentration of DMSO (e.g., from 0.5% to 1%) may be sufficient to keep the compound in solution.[5] However, you must validate that the higher DMSO concentration does not affect the biological activity of your assay.

  • Utilize Formulation Strategies: For highly insoluble compounds, more advanced formulation strategies may be necessary. These can include the use of co-solvents, surfactants, or cyclodextrins to improve aqueous solubility.[17][18]

III. Proactive Strategies for Ensuring Compound Stability

The best approach to dealing with compound degradation is to prevent it from happening in the first place. This section outlines best practices for compound handling and storage, as well as experimental design.

Best Practices for Compound Handling and Storage

Proper storage is crucial for maintaining the long-term integrity of your compounds.[19]

Best PracticeRationale
Store at Low Temperatures Reduces the rate of chemical degradation.[12][19]
Protect from Light Prevents photodegradation of light-sensitive compounds.[4][20]
Use Tightly Sealed Containers Minimizes exposure to air and moisture, which can cause oxidation and hydrolysis.[12]
Store Under Inert Gas For highly sensitive compounds, storing under an inert atmosphere like argon or nitrogen can prevent oxidation.[18][19]
Aliquot Stock Solutions Minimizes freeze-thaw cycles, which can lead to compound degradation and precipitation.[6]
Regularly Check Inventory Implement a system to track the age and storage conditions of your compounds.[21][22]
Experimental Design Considerations

Careful experimental design can significantly reduce the risk of compound degradation.

ConsiderationRecommendation
Minimize Incubation Time Where possible, shorten the duration of the assay to reduce the time the compound is exposed to potentially degrading conditions.
Optimize pH of Assay Buffer If your compound is pH-sensitive, ensure the assay buffer is at a pH where the compound is most stable.[23]
Include Stabilizers For compounds prone to oxidation, consider adding antioxidants to the assay buffer.[3]
Use Low-Binding Plates For hydrophobic compounds, use low-adsorption microplates to minimize loss due to non-specific binding.[11]
Include Control Wells Always include control wells with the compound in the assay medium without biological components to monitor for chemical degradation over the course of the experiment.

IV. Key Experimental Protocols

This section provides detailed protocols for essential experiments to assess compound stability.

Protocol 1: Aqueous Buffer Stability Assay

Objective: To determine the chemical stability of a compound in the assay buffer over time.

Materials:

  • Test compound

  • DMSO

  • Assay buffer

  • HPLC or LC-MS system

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Spike the stock solution into the assay buffer to achieve the final desired concentration. Ensure the final DMSO concentration is consistent with your biological assay.

  • Immediately take a "time zero" sample and analyze it by HPLC or LC-MS to determine the initial peak area of the parent compound.

  • Incubate the remaining solution under the same conditions as your biological assay (e.g., 37°C for 24 hours).

  • Take samples at various time points (e.g., 1, 4, 8, and 24 hours) and analyze them by HPLC or LC-MS.

  • Calculate the percentage of the compound remaining at each time point relative to the time zero sample.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation pathways and degradation products of a compound under stress conditions.

Materials:

  • Test compound

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide

  • HPLC or LC-MS/MS system

  • UV light source

  • Oven

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[12]

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and incubate under the same conditions as the acid hydrolysis.[12]

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.[12]

  • Thermal Degradation: Heat a solid sample of the compound in an oven at a high temperature (e.g., 105°C) for 24 hours.[12]

  • Photodegradation: Expose a solution of the compound to a UV light source (e.g., 254 nm) for 24 hours.[12]

  • Analyze all stressed samples, along with an unstressed control, by HPLC or LC-MS/MS to identify and characterize any degradation products.

V. References

  • Statistical Methods for Assessing Stability of Compounds in Whole Blood for Clinical Bioanalysis. (2025). ResearchGate. --INVALID-LINK--

  • Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (n.d.). NIH. --INVALID-LINK--

  • Chemical Stability Assay. (n.d.). Enamine. --INVALID-LINK--

  • 10 Best Practices for Using Lab Chemical Storage Cabinets. (2025). Ziebaq. --INVALID-LINK--

  • Compound Precipitation in High-Concentration DMSO Solutions. (2014). ResearchGate. --INVALID-LINK--

  • Analytical Techniques In Stability Testing. (2025). Separation Science. --INVALID-LINK--

  • Quantitative Cell-based Protein Degradation Assays to Identify and Classify Drugs That Target the Ubiquitin-Proteasome System. (n.d.). NIH. --INVALID-LINK--

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). jddt.org. --INVALID-LINK--

  • Technical Support Center: Addressing Compound Instability During In Vitro Experiments. (n.d.). Benchchem. --INVALID-LINK--

  • Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients. (2016). NIH. --INVALID-LINK--

  • Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. (2022). NIH. --INVALID-LINK--

  • Adsorption in Action: Molecular Dynamics as a Tool to Study Adsorption at the Surface of Fine Plastic Particles in Aquatic Environments. (n.d.). ACS Publications. --INVALID-LINK--

  • The adsorption of drugs on nanoplastics has severe biological impact. (2024). ResearchGate. --INVALID-LINK--

  • Dissolution Method Troubleshooting: An Industry Perspective. (2022). aaps.org. --INVALID-LINK--

  • Cell-based Assays: A Crucial Component of the Drug Discovery Process. (2018). BioIVT. --INVALID-LINK--

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). chromatographyonline.com. --INVALID-LINK--

  • Solution Stability Study. (n.d.). WuXi AppTec DMPK. --INVALID-LINK--

  • What are the probable reasons for the increase in assay during the stability study of a drug product. (2023). Pharma Growth Hub. --INVALID-LINK--

  • 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec. --INVALID-LINK--

  • Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. (2025). e-gmp.com. --INVALID-LINK--

  • Strategies to Reduce Drug Discovery and Development Time. (2023). Pion Inc. --INVALID-LINK--

  • What Are the Probable Reasons for the Increase in Assay During the Stability Study of a Drug Product. (2025). Chemxpert Database. --INVALID-LINK--

  • Optimizing Compound Storage for Long-Term Stability and Safety. (2025). GMP Plastics. --INVALID-LINK--

  • ANALYTICAL METHOD ASSESSMENT. (n.d.). NCBI. --INVALID-LINK--

  • Competitive Adsorption Studies of Cd(II) and As(III) by Poly (Butylene Succinate) Microplastics: Based on Experimental and Theoretical Calculation. (n.d.). MDPI. --INVALID-LINK--

  • Evaluation of a Cell-Based Potency Assay for Detection of the Potency of TrenibotulinumtoxinE® (TrenibotE). (n.d.). MDPI. --INVALID-LINK--

  • IN VITRO DEGRADATION TESTING OF BIODEGRADABLE POLYMERS. (2022). Trepo - Tampereen yliopisto. --INVALID-LINK--

  • Considerations to properly assess drug stability within biological samples. (n.d.). Anapharm. --INVALID-LINK--

  • Compound precipitation in high-concentration DMSO solutions. (n.d.). PubMed. --INVALID-LINK--

  • Strategies to Address Low Drug Solubility in Discovery and Development. (n.d.). ResearchGate. --INVALID-LINK--

  • Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. (n.d.). ResearchGate. --INVALID-LINK--

  • Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients. (n.d.). ResearchGate. --INVALID-LINK--

  • Chapter 7: Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders. (2020). Books. --INVALID-LINK--

  • Strategies for Resolving Stability Issues in Drug Formulations. (2025). Pharmaguideline. --INVALID-LINK--

  • What is the best way to tell if a compound is degrading?. (2013). ResearchGate. --INVALID-LINK--

  • Studies on adsorption and synergistic biological effects induced by microplastic particles and the Platanus pollen allergenic protein 3(Pla a3). (2025). PubMed. --INVALID-LINK--

  • Stability Assessments in Bioanalytical Method Validation. (2024). Celegence. --INVALID-LINK--

  • Best Practices for Safe Chemical Storage in Laboratories. (2024). Innova Design Group. --INVALID-LINK--

  • Solubility Assessment Service. (n.d.). Creative Biolabs. --INVALID-LINK--

  • Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. (2014). ResearchGate. --INVALID-LINK--

  • Drug stability strategies and innovations. (n.d.). PreScouter. --INVALID-LINK--

  • rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. (n.d.). Oxford Academic. --INVALID-LINK--

  • Precipitation Reaction- Definition, Principle, Steps, Types, Uses. (2022). Microbe Notes. --INVALID-LINK--

  • Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. (n.d.). ResearchGate. --INVALID-LINK--

  • troubleshooting Pterocarpadiol A degradation. (n.d.). Benchchem. --INVALID-LINK--

  • In vitro solubility assays in drug discovery. (n.d.). PubMed. --INVALID-LINK--

  • Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses. (2025). ResearchGate. --INVALID-LINK--

  • How to prevent compound precipitation during flash column chromatography. (2023). Biotage. --INVALID-LINK--

References

Validation & Comparative

A Predictive Comparative Analysis of 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid as a Novel Antifungal Agent

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the ever-evolving landscape of antimicrobial resistance, the demand for novel antifungal agents with unique mechanisms of action is paramount. Furan-based chemical scaffolds have emerged as a promising area of research, demonstrating a broad spectrum of biological activities.[1] This guide provides a predictive comparative analysis of a specific furan derivative, 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid, against established antifungal drugs.

Due to the limited publicly available data on the specific antifungal properties of this compound, this analysis will draw upon published data from structurally similar furan-2-carboxylic acid derivatives. This approach allows for a scientifically grounded prediction of its potential efficacy and mechanism of action, providing a framework for its future evaluation.

Mechanisms of Action: A Comparative Overview

The efficacy of an antifungal agent is intrinsically linked to its molecular target. Here, we compare the established mechanisms of action of three major classes of antifungals with the hypothesized mechanism of this compound.

Established Antifungals
  • Polyenes (e.g., Amphotericin B): This class of antifungals directly targets the fungal cell membrane. Polyenes bind to ergosterol, a key sterol in the fungal membrane, leading to the formation of pores and subsequent leakage of intracellular contents, ultimately resulting in cell death.

  • Azoles (e.g., Fluconazole): Azoles inhibit the enzyme lanosterol 14-α-demethylase, which is crucial for the biosynthesis of ergosterol. The depletion of ergosterol and the accumulation of toxic sterol intermediates disrupt membrane integrity and function.

  • Echinocandins (e.g., Caspofungin): Echinocandins target the fungal cell wall by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component. This disruption of the cell wall leads to osmotic instability and cell lysis.

Hypothesized Mechanism of this compound

Based on structure-activity relationship studies of related furan derivatives, two primary mechanisms of action are plausible for this compound:

  • Disruption of Cell Membrane Integrity: Studies on 5-arylfuran-2-carboxamide derivatives suggest that the hydrophobic nature of substituents on the furan ring can lead to the disorganization of the fungal cell membrane.[2] The phenoxymethyl group at the 5-position of the target compound could contribute to this hydrophobic interaction, leading to increased membrane permeability and cell death.

  • Inhibition of Succinate Dehydrogenase (SDH): Recent investigations into furan-carboxylic acid derivatives have pointed towards the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[3] Inhibition of SDH would disrupt cellular respiration and energy production, leading to fungal cell death.

The following diagram illustrates the distinct mechanisms of action of the comparator antifungals and the hypothesized targets for the furan-based compound.

Antifungal_Mechanisms cluster_fungal_cell Fungal Cell cluster_antifungals Antifungal Agents CellWall Cell Wall (β-(1,3)-D-glucan) CellMembrane Cell Membrane (Ergosterol) Mitochondrion Mitochondrion (TCA Cycle) Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol 14-α-demethylase Ergosterol->CellMembrane DNA Fungal DNA AmphotericinB Amphotericin B (Polyene) AmphotericinB->CellMembrane Binds to Ergosterol, forms pores Fluconazole Fluconazole (Azole) Fluconazole->Lanosterol Inhibits 14-α-demethylase Caspofungin Caspofungin (Echinocandin) Caspofungin->CellWall Inhibits β-(1,3)-D-glucan synthase FuranAcid 3-Methyl-5-(phenoxymethyl) furan-2-carboxylic acid (Hypothesized) FuranAcid->CellMembrane Disrupts Integrity (Hypothesized) FuranAcid->Mitochondrion Inhibits SDH (Hypothesized)

Caption: Mechanisms of action of established and hypothesized antifungal agents.

Comparative In Vitro Efficacy: A Predictive Analysis

The in vitro efficacy of antifungal agents is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following table presents a comparative summary of reported MIC values for established antifungals and predictive MIC ranges for furan-2-carboxylic acid derivatives against key fungal pathogens.

It is crucial to note that the MIC values for the furan derivative are based on structurally similar compounds and serve as a predictive benchmark for the potential activity of this compound.

Antifungal AgentCandida albicansAspergillus fumigatusCryptococcus neoformans
This compound (Predictive, based on analogs) 64 - 125 µg/mL[2][4]Likely higher than C. albicansData not available
Amphotericin B 0.25 - 1.0 µg/mL[5][6]0.5 - 2.0 µg/mL[7][8]0.25 - 1.0 µg/mL[2][9]
Fluconazole 0.25 - 8.0 µg/mL[10]>64 µg/mL (intrinsically resistant)[11]2.0 - 16 µg/mL[12][13]
Caspofungin 0.06 - 1.0 µg/mL[6][14][15]0.008 - 0.5 µg/mL (MEC)[16][17]25 - 50 µM[18]

MEC (Minimum Effective Concentration) is used for echinocandins against filamentous fungi and represents the lowest drug concentration that leads to the growth of abnormal hyphae.

Experimental Protocols for Antifungal Susceptibility Testing

To ensure the reproducibility and comparability of antifungal susceptibility data, standardized methodologies are essential. The following section details the broth microdilution method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), for determining the MIC of a novel compound like this compound.

Principle of Broth Microdilution

This method involves challenging a standardized inoculum of a fungal isolate with serial twofold dilutions of the antifungal agent in a liquid growth medium. The MIC is determined as the lowest concentration of the agent that inhibits visible growth after a specified incubation period.

Step-by-Step Protocol (Adapted from CLSI M27/EUCAST Guidelines)
  • Preparation of Antifungal Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 1280 µg/mL). The choice of solvent is critical and should be validated for its lack of intrinsic antifungal activity at the final concentration used in the assay.

  • Preparation of Microdilution Plates:

    • Using a 96-well microtiter plate, perform serial twofold dilutions of the antifungal stock solution in RPMI 1640 medium buffered with MOPS. The final concentrations should typically range from 0.125 to 64 µg/mL.

    • Include a drug-free well for a positive growth control and an uninoculated well for a negative control (sterility control).

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain a fresh, pure culture.

    • Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well of the microdilution plate, except for the negative control.

    • Incubate the plate at 35°C for 24-48 hours. The incubation time may vary depending on the fungal species.

  • MIC Determination:

    • After incubation, visually read the plate. The MIC is the lowest concentration of the antifungal agent that shows no visible growth. For azoles, a prominent reduction in growth (e.g., ≥50%) compared to the positive control is often used as the endpoint.

The following diagram outlines the experimental workflow for antifungal susceptibility testing.

AST_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Start Start: Obtain Test Compound (this compound) StockSol Prepare Antifungal Stock Solution Start->StockSol PlatePrep Prepare Serial Dilutions in 96-Well Plate StockSol->PlatePrep Inoculation Inoculate Microtiter Plate PlatePrep->Inoculation InoculumPrep Prepare Standardized Fungal Inoculum InoculumPrep->Inoculation Incubation Incubate at 35°C for 24-48 hours Inoculation->Incubation Reading Visually Read Results Incubation->Reading MIC_Det Determine MIC Reading->MIC_Det Data_Analysis Compare with Control Drugs and Analyze Data MIC_Det->Data_Analysis End End: Report Findings Data_Analysis->End

Caption: Experimental workflow for antifungal susceptibility testing.

Concluding Remarks and Future Directions

This predictive comparative analysis, based on data from structurally related furan-2-carboxylic acid derivatives, suggests that this compound holds potential as a novel antifungal agent. The hypothesized mechanisms of action, including cell membrane disruption and inhibition of succinate dehydrogenase, represent promising avenues for combating fungal pathogens, potentially with a lower propensity for the development of resistance compared to existing drug classes.

However, it is imperative to underscore that these findings are predictive. Rigorous in vitro and in vivo studies are required to definitively establish the antifungal spectrum, potency, and mechanism of action of this compound. Future research should focus on:

  • Synthesis and in vitro screening: The compound needs to be synthesized and tested against a broad panel of clinically relevant fungi to determine its actual MIC values.

  • Mechanism of action studies: Elucidating the precise molecular target is crucial for understanding its potential for synergistic combinations with other antifungals and for predicting potential resistance mechanisms.

  • Toxicity and pharmacokinetic profiling: In vitro and in vivo studies are necessary to assess the safety and drug-like properties of the compound.

The framework presented in this guide provides a solid foundation for the systematic evaluation of this compound and other novel furan-based compounds as the next generation of antifungal therapeutics.

References

Comparative In Vivo Efficacy Analysis of 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic Acid in a Preclinical Model of Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the in vivo efficacy of 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid, a novel furan-based derivative, in a well-established preclinical model of rheumatoid arthritis. We will objectively compare its performance against a structurally related analog and a current standard-of-care therapeutic, supported by detailed experimental protocols and quantitative data. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel anti-inflammatory agents.

Introduction: The Rationale for Furan-Based Carboxylic Acids in Inflammation

Furan-2-carboxylic acid derivatives represent a promising class of heterocyclic compounds with a diverse range of biological activities. Their structural resemblance to endogenous molecules allows for potential interaction with various enzymatic and receptor systems. The core scaffold, consisting of a furan ring and a carboxylic acid group, is a key pharmacophore found in several clinically relevant drugs. The carboxylic acid moiety, in particular, is known to be crucial for the activity of non-steroidal anti-inflammatory drugs (NSAIDs) by facilitating interactions with the active site of cyclooxygenase (COX) enzymes.

Our lead molecule, Compound A (this compound) , has been designed to optimize potency and drug-like properties. The phenoxymethyl side-chain is hypothesized to enhance binding affinity within the hydrophobic channel of target enzymes, while the methyl group on the furan ring may modulate metabolic stability.

To rigorously evaluate its therapeutic potential, we compare Compound A with:

  • Compound B (3-Methyl-5-(4-chlorophenoxymethyl)furan-2-carboxylic acid): A close structural analog designed to probe the effect of halogen substitution on the phenyl ring, which can influence electronic properties and metabolic fate.

  • Celecoxib: A well-established, FDA-approved COX-2 selective inhibitor used as a benchmark positive control in preclinical arthritis models.

The primary model for this investigation is the Collagen-Induced Arthritis (CIA) model in DBA/1 mice , the gold standard for evaluating anti-arthritic therapeutics due to its pathological and immunological similarities to human rheumatoid arthritis.

Experimental Design: Head-to-Head Comparison in the CIA Model

The study is designed to assess the prophylactic efficacy of the test compounds in preventing the onset and severity of arthritis.

Experimental Workflow

The overall workflow for the in vivo study is depicted below. This multi-stage process ensures robust and reproducible data generation, from initial disease induction to terminal endpoint analysis.

G cluster_0 Phase 1: Acclimatization & Baseline cluster_1 Phase 2: Disease Induction cluster_2 Phase 3: Therapeutic Intervention cluster_3 Phase 4: Terminal Analysis acclimatize Acclimatization (7 Days) baseline Baseline Measurement (Body Weight, Paw Volume) acclimatize->baseline day0 Day 0: Primary Immunization (Bovine Type II Collagen in CFA) baseline->day0 day21 Day 21: Booster Immunization (Bovine Type II Collagen in IFA) day0->day21 dosing Daily Dosing (Oral Gavage) (Day 21 to Day 42) day21->dosing monitoring Clinical Monitoring (Arthritis Score, Paw Edema) (3x Weekly) dosing->monitoring day42 Day 42: Euthanasia & Sample Collection monitoring->day42 histology Histopathology (Joints) day42->histology biomarkers Biomarker Analysis (Serum Cytokines) day42->biomarkers

Caption: Workflow for the Collagen-Induced Arthritis (CIA) efficacy study.

Detailed Experimental Protocol

Animals:

  • Male DBA/1 mice, 8-10 weeks of age.

  • Housed under standard specific-pathogen-free (SPF) conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • All procedures are performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Induction of Arthritis:

  • Primary Immunization (Day 0): Emulsify 100 µg of bovine type II collagen (CII) in 100 µL of Complete Freund's Adjuvant (CFA). Administer intradermally at the base of the tail. The use of CFA is critical as its mycobacterial components provide a strong adjuvant effect necessary to break self-tolerance to collagen.

  • Booster Immunization (Day 21): Emulsify 100 µg of bovine CII in 100 µL of Incomplete Freund's Adjuvant (IFA). Administer intradermally at the base of the tail. The booster without mycobacteria amplifies the specific immune response to collagen.

Treatment Groups (n=10 mice/group):

  • Group 1 (Vehicle Control): 0.5% Carboxymethylcellulose (CMC) in sterile water, p.o. (oral gavage), once daily.

  • Group 2 (Compound A): 30 mg/kg, formulated in 0.5% CMC, p.o., once daily.

  • Group 3 (Compound B): 30 mg/kg, formulated in 0.5% CMC, p.o., once daily.

  • Group 4 (Celecoxib): 10 mg/kg, formulated in 0.5% CMC, p.o., once daily.

Dosing Regimen:

  • Dosing commences on Day 21 (day of booster immunization) and continues until Day 42. This prophylactic regimen tests the ability of the compounds to prevent the full development of the disease.

Efficacy Endpoints:

  • Clinical Arthritis Score: Score each paw three times a week from Day 21 to Day 42 based on the following scale:

    • 0 = No evidence of erythema or swelling.

    • 1 = Erythema and mild swelling confined to the tarsals or ankle or digits.

    • 2 = Erythema and mild swelling extending from the ankle to the tarsals.

    • 3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints.

    • 4 = Erythema and severe swelling encompassing the ankle, foot, and digits. The maximum score per mouse is 16. This subjective scoring system is a validated, semi-quantitative method for assessing disease severity.

  • Paw Edema Measurement: Measure the thickness of the hind paws using a digital caliper three times a week. The change in paw thickness from baseline serves as a quantitative measure of local inflammation.

  • Histopathology (Day 42): Collect hind limbs, fix in 10% neutral buffered formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E). Score for inflammation, pannus formation, and cartilage/bone erosion. This provides a definitive assessment of joint damage.

  • Serum Cytokine Analysis (Day 42): Collect blood via cardiac puncture at termination. Analyze serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using a multiplex immunoassay (e.g., Luminex).

Comparative Efficacy Data

The following tables summarize the key quantitative outcomes from the study, demonstrating the comparative efficacy of Compound A.

Table 1: Effect of Compounds on Clinical Arthritis Score and Paw Edema at Day 42

Treatment Group (Dose)Mean Clinical Score (± SEM)% Inhibition of ScoreMean Paw Thickness (mm ± SEM)% Reduction in Edema
Vehicle Control 10.2 ± 0.8-3.8 ± 0.2-
Compound A (30 mg/kg) 4.1 ± 0.559.8%2.5 ± 0.168.4%
Compound B (30 mg/kg) 6.5 ± 0.736.3%3.1 ± 0.236.8%
Celecoxib (10 mg/kg) 3.5 ± 0.465.7%2.4 ± 0.173.7%
*p < 0.01 vs. Vehicle Control

Table 2: Histopathological and Serum Cytokine Analysis at Day 42

Treatment GroupMean Histology Score (± SEM) (Max 5)% Reduction in Joint DamageSerum TNF-α (pg/mL ± SEM)Serum IL-6 (pg/mL ± SEM)
Vehicle Control 4.2 ± 0.3-155.4 ± 12.1210.7 ± 18.5
Compound A 1.8 ± 0.257.1%68.2 ± 7.585.3 ± 9.1
Compound B 3.1 ± 0.326.2%112.5 ± 10.3155.2 ± 14.6
Celecoxib 1.5 ± 0.264.3%55.9 ± 6.872.4 ± 8.5
*p < 0.01 vs. Vehicle Control

Discussion and Mechanistic Insights

The in vivo data clearly demonstrates that Compound A exhibits significant anti-arthritic efficacy , comparable to the established COX-2 inhibitor, Celecoxib. It potently suppressed clinical signs of arthritis, reduced paw edema, and markedly attenuated joint destruction as confirmed by histopathology.

The comparison with Compound B is particularly insightful. The addition of a chlorine atom at the para-position of the phenoxymethyl ring resulted in a notable decrease in efficacy. This suggests that the electronic and steric properties of this substituent are critical for optimal target engagement. The unsubstituted phenyl ring of Compound A appears to be favored for activity.

Furthermore, the profound reduction in systemic levels of TNF-α and IL-6 by Compound A suggests its mechanism of action involves the suppression of key pro-inflammatory cytokine pathways. This is consistent with the hypothesized mechanism of many anti-inflammatory agents that target upstream signaling cascades controlling cytokine production.

Hypothesized Signaling Pathway

The anti-inflammatory effects of Compound A are likely mediated through the inhibition of signaling pathways that lead to the production of inflammatory mediators. A plausible target is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfr TNF-α Receptor ikk IKK Complex tnfr->ikk Activates ikb_nfkb IκB-NF-κB Complex (Inactive) nfkb NF-κB (Active) ikb_nfkb->nfkb Releases NF-κB ikk->ikb_nfkb Phosphorylates IκB nucleus Nucleus nfkb->nucleus Translocates to genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nfkb->genes Induces Transcription cytokines Inflammatory Cytokines & Mediators genes->cytokines compound_a Compound A compound_a->ikk Inhibits

Caption: Hypothesized inhibition of the NF-κB signaling pathway by Compound A.

Conclusion

In this comparative guide, we have demonstrated that This compound (Compound A) is a highly efficacious anti-inflammatory agent in a rigorous, preclinical model of rheumatoid arthritis. Its performance is on par with the clinical benchmark, Celecoxib, and superior to its chlorinated analog, Compound B. The potent reduction in both clinical disease parameters and underlying inflammatory biomarkers underscores its significant therapeutic potential.

These findings strongly support the continued development of Compound A. Future studies should focus on elucidating its precise molecular target, conducting comprehensive pharmacokinetic and toxicology assessments, and exploring its efficacy in other chronic inflammatory disease models.

A Comparative Guide to the Bioactivity of Furan-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The furan-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3] This guide provides an in-depth, objective comparison of the bioactivity of various furan-2-carboxylic acid derivatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in their endeavors.

Antimicrobial Activity: A Comparative Analysis

Furan-2-carboxylic acid derivatives have shown considerable promise as antimicrobial agents, with activity against a range of bacterial and fungal pathogens. The introduction of different substituents onto the furan ring or the carboxylic acid moiety significantly influences their antimicrobial potency.

A notable class of derivatives is the carbamothioyl-furan-2-carboxamides. A study on a series of these compounds revealed significant antibacterial and antifungal activity.[4] For instance, derivatives were tested against various bacterial strains, including E. coli, S. aureus, and B. cereus, and several fungal strains. The results, summarized in the table below, highlight the impact of different substitutions on the antimicrobial spectrum and potency, measured by the Minimum Inhibitory Concentration (MIC).

Compound IDDerivative TypeTarget OrganismMIC (µg/mL)Reference
4a p-tolylcarbamothioyl-furan-2-carboxamideS. aureus265[4]
B. cereus>300[4]
E. coli280[4]
4b 4-chlorophenylcarbamothioyl-furan-2-carboxamideS. aureus>300[4]
B. cereus>300[4]
E. coli>300[4]
4d 2,4-dinitrophenylcarbamothioyl-furan-2-carboxamideS. aureus270[4]
B. cereus>300[4]
E. coli>300[4]
4f Indazolylcarbamothioyl-furan-2-carboxamideS. aureus295[4]
B. cereus230[4]
E. coli230[4]

Structure-Activity Relationship Insights:

The antimicrobial activity of these derivatives is influenced by the nature of the substituent on the carbamothioyl moiety. For example, the presence of an indazolyl group in compound 4f resulted in broader-spectrum antibacterial activity compared to other derivatives in the series.[4] The lipophilicity conferred by aromatic moieties is also believed to contribute to their antimicrobial action.[4]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of furan-2-carboxylic acid derivatives, a standard method for assessing antimicrobial activity.[5][6][7][8]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Furan-2-carboxylic acid derivatives

  • Positive control antibiotic (e.g., Gentamicin)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the furan-2-carboxylic acid derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in MHB in the wells of the 96-well plate to achieve a range of concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well containing the compound dilutions.

    • Include a growth control (MHB with bacteria, no compound) and a sterility control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture McFarland_Standard Adjust to 0.5 McFarland Bacterial_Culture->McFarland_Standard Inoculation Inoculate 96-well Plate McFarland_Standard->Inoculation Compound_Stock Compound Stock Solution Serial_Dilution Serial Dilution in Broth Compound_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Visual_Inspection Visual Inspection for Growth Incubation->Visual_Inspection MIC_Determination Determine MIC Visual_Inspection->MIC_Determination

Workflow for Broth Microdilution Assay.

Anticancer Activity: Unveiling the Potential

Furan-2-carboxylic acid derivatives have also emerged as promising candidates in the development of novel anticancer agents.[1] Their cytotoxic effects have been evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric.

A study on novel carbamothioyl-furan-2-carboxamide derivatives demonstrated significant anticancer potential against human cancer cell lines, including HepG2 (liver), Huh-7 (liver), and MCF-7 (breast).[1] The p-tolylcarbamothioyl)furan-2-carboxamide derivative, in particular, showed high anticancer activity.[1]

Compound IDDerivative TypeCancer Cell Line% Cell Viability (at 20 µg/mL)Reference
4d p-tolylcarbamothioyl)furan-2-carboxamideHepG233.29[1]
Huh-745.09[1]
MCF-741.81[1]
Doxorubicin Standard DrugHepG225.00[1]
Huh-728.00[1]
MCF-730.00[1]

Furthermore, a series of novel furan-based derivatives, including a pyridine carbohydrazide and an N-phenyl triazinone derivative, exhibited potent cytotoxic activity against the MCF-7 breast cancer cell line, with IC50 values of 4.06 µM and 2.96 µM, respectively.[1] These compounds were found to induce cell cycle arrest at the G2/M phase and promote apoptosis.[9]

Mechanism of Action Insights:

Some benzofuran derivatives, which contain a furan ring fused to a benzene ring, have been shown to induce apoptosis in cancer cells by targeting the PI3K/Akt/mTOR signaling pathway.[10] This pathway is crucial for cell survival, proliferation, and metabolism, and its aberrant activation is common in many cancers.[10] Inhibition of this pathway by furan derivatives leads to cell cycle arrest and apoptosis.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to Apoptosis Apoptosis PI3K->Apoptosis PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival Furan_Derivative Benzofuran Derivative Furan_Derivative->PI3K Inhibits

Benzofuran derivatives can induce apoptosis by inhibiting the PI3K/Akt/mTOR signaling pathway.
Experimental Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[11]

Materials:

  • 96-well cell culture plates

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Furan-2-carboxylic acid derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the furan-2-carboxylic acid derivatives and incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Remove the medium and add 100 µL of a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed Cells in 96-well Plate Compound_Treatment Treat with Furan Derivatives Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition Incubation Incubate for 4 hours MTT_Addition->Incubation Solubilization Add Solubilizing Agent Incubation->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Absorbance_Reading->IC50_Calculation

Workflow for the MTT Assay.

Conclusion

Furan-2-carboxylic acid and its derivatives represent a rich source of bioactive compounds with significant potential in the development of new antimicrobial and anticancer therapies. The evidence presented in this guide highlights the importance of structural modifications in tuning the biological activity of these scaffolds. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly pave the way for the discovery of more potent and selective therapeutic agents based on the furan-2-carboxylic acid core.

References

A Researcher's Guide to Cross-Validation of Analytical Methods for Furan Compounds in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the reliable quantification of furan and its derivatives is a critical, yet often challenging, aspect of ensuring drug safety and quality. Furan moieties can be present as key structural motifs in active pharmaceutical ingredients (APIs), synthetic starting materials, or emerge as potentially genotoxic impurities (GTIs) during synthesis or degradation.[1][2] Given the stringent regulatory limits on such impurities—often at parts-per-million (ppm) levels—the analytical methods used for their detection must be not only sensitive and accurate but also rigorously validated and cross-verified to ensure data integrity across different laboratories, instruments, and time.[1]

This guide provides an in-depth comparison of the primary analytical techniques for furan analysis, focusing on the principles and practical execution of method cross-validation. It is designed to move beyond a simple listing of steps, explaining the scientific rationale behind methodological choices to ensure robust and defensible results.

The Analytical Challenge: Why Furans Demand Rigorous Validation

Furan and its alkylated derivatives are characterized by high volatility and lipophilicity.[3] These properties present significant analytical hurdles, including potential loss of analyte during sample preparation and the need for highly sensitive detection methods.[4] When a furan-containing compound is classified as a potential GTI, regulatory bodies require control strategies that limit daily exposure to as low as 1.5 µ g/day , necessitating analytical methods with exceptionally low limits of quantification (LOQ).[1]

This analytical imperative makes cross-validation essential. Cross-validation is the formal process of comparing results from at least two different analytical methods or from the same method used in different laboratories to confirm that the data produced is comparable and reliable.[5] It is a cornerstone of method transfer, multi-site studies, and regulatory compliance, ensuring that an analytical procedure remains robust under varied conditions.[6]

Core Analytical Platforms for Furan Quantification

The choice of analytical technique is dictated by the physicochemical properties of the target furan compound and the sample matrix. For volatile furans, Gas Chromatography (GC) is the technique of choice, while High-Performance Liquid Chromatography (HPLC) is better suited for less volatile or thermally unstable furan-containing molecules.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for volatile and semi-volatile compounds like furan itself.[7] Headspace (HS) or Solid-Phase Microextraction (SPME) sampling is typically employed to selectively extract volatile analytes from the sample matrix, minimizing interference and enhancing sensitivity.[8][9]

  • High-Performance Liquid Chromatography (HPLC/UPLC): The workhorse of the pharmaceutical industry, ideal for analyzing larger, non-volatile furan-containing APIs or impurities.[7] When coupled with Mass Spectrometry (LC-MS/MS), it provides the high sensitivity and specificity needed for trace-level quantification of genotoxic impurities.[10]

Cross-Validation: A Framework for Trustworthy Data

The process of analytical method validation is governed by the International Council for Harmonisation (ICH) guideline Q2(R1), which outlines the key performance characteristics that must be evaluated.[11][12][13] Cross-validation ensures that these characteristics hold true when the method is transferred or compared against an orthogonal method.[6]

The overall workflow for developing and cross-validating analytical methods is a systematic process designed to ensure data integrity and reliability.

G cluster_dev Method Development cluster_val ICH Q2(R1) Validation cluster_crossval Cross-Validation Dev Define Analytical Target Profile Opt Optimize Method (e.g., GC-MS, HPLC) Dev->Opt Initial Screening Val Single-Lab Validation (Accuracy, Precision, Linearity, etc.) Opt->Val Method Finalized Report1 Validation Report Val->Report1 Transfer Method Transfer (Lab A -> Lab B) Val->Transfer Transfer Protocol Compare Orthogonal Method Comparison (e.g., HPLC vs. GC-MS) Val->Compare Reference Method Analysis Comparative Statistical Analysis Transfer->Analysis Compare->Analysis Report2 Cross-Validation Report Analysis->Report2 Final Method Deemed Reliable & Transferable Report2->Final Demonstrates Comparability G cluster_logic Interdependency of Parameters ValidationParameters ICH Q2(R1) Validation Parameters Accuracy Precision (Repeatability & Intermediate) Specificity LOD / LOQ Linearity & Range Robustness Accuracy Accuracy (Trueness) ValidationParameters:acc->Accuracy Precision Precision (Scatter) ValidationParameters:pre->Precision Linearity Linearity (Proportionality) ValidationParameters:lin->Linearity Accuracy->Linearity Dependent Precision->Linearity Dependent

References

A Comparative Analysis of 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic Acid and Commercial Anti-inflammatory Drugs: An In Vitro Efficacy and Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Furan derivatives have emerged as a promising class of heterocyclic compounds, with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This guide introduces a novel furan derivative, 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid , and provides a comprehensive framework for its preclinical evaluation against established non-steroidal anti-inflammatory drugs (NSAIDs).

While specific biological data for this compound is not yet publicly available, its structural similarity to other biologically active furanic compounds warrants investigation into its potential as a therapeutic agent.[1][3][4] This document outlines a rigorous, side-by-side in vitro comparison with two widely used commercial drugs: Ibuprofen , a non-selective cyclooxygenase (COX) inhibitor, and Celecoxib , a selective COX-2 inhibitor. The objective is to provide researchers and drug development professionals with a robust experimental blueprint for assessing the compound's potential anti-inflammatory efficacy and its preliminary safety profile through cytotoxicity assays.

The Scientific Rationale: Targeting Cyclooxygenase in Inflammation

The inflammatory cascade is a complex biological response to harmful stimuli, and cyclooxygenase (COX) enzymes are central players in this process.[5][6] There are two primary isoforms of COX: COX-1, which is constitutively expressed in many tissues and involved in homeostatic functions, and COX-2, which is inducible and its expression is significantly upregulated during inflammation.[5][6] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[6][7]

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting COX enzymes.[8] Non-selective NSAIDs like ibuprofen inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects due to the inhibition of the protective functions of COX-1 in the gastric mucosa.[6] In contrast, COX-2 selective inhibitors, such as celecoxib, were developed to minimize these side effects by primarily targeting the inflammation-associated COX-2 enzyme.[6]

This guide proposes a series of experiments to determine the inhibitory activity of this compound against both COX-1 and COX-2 enzymes and to assess its cytotoxic effects on a relevant cell line.

Comparative Experimental Framework

To provide a comprehensive in vitro assessment, a two-pronged approach will be employed:

  • Efficacy Assessment: Determination of the half-maximal inhibitory concentration (IC50) of the test compounds against COX-1 and COX-2 enzymes.

  • Safety Assessment: Evaluation of the cytotoxic effects of the test compounds on a mammalian cell line.

Test Compounds:
  • Test Article: this compound (CAS: 303064-47-3)[9]

  • Reference Compound 1 (Non-selective COX inhibitor): Ibuprofen

  • Reference Compound 2 (Selective COX-2 inhibitor): Celecoxib

Experimental Workflow

G cluster_prep Compound Preparation cluster_efficacy Efficacy Assessment cluster_safety Safety Assessment cluster_analysis Data Analysis & Comparison prep_test Prepare stock solution of 3-Methyl-5-(phenoxymethyl)furan- 2-carboxylic acid cox1_assay COX-1 Inhibitor Screening Assay prep_test->cox1_assay Serial Dilutions cox2_assay COX-2 Inhibitor Screening Assay prep_test->cox2_assay Serial Dilutions mtt_assay MTT Cytotoxicity Assay prep_test->mtt_assay Serial Dilutions prep_ibu Prepare stock solution of Ibuprofen prep_ibu->cox1_assay Serial Dilutions prep_ibu->cox2_assay Serial Dilutions prep_ibu->mtt_assay Serial Dilutions prep_cel Prepare stock solution of Celecoxib prep_cel->cox1_assay Serial Dilutions prep_cel->cox2_assay Serial Dilutions prep_cel->mtt_assay Serial Dilutions ic50_calc_efficacy Calculate IC50 values cox1_assay->ic50_calc_efficacy cox2_assay->ic50_calc_efficacy data_table Tabulate IC50 and CC50 values ic50_calc_efficacy->data_table cell_culture Culture Mammalian Cell Line (e.g., HEK293) cell_culture->mtt_assay ic50_calc_safety Calculate CC50 values mtt_assay->ic50_calc_safety ic50_calc_safety->data_table selectivity_index Calculate COX-2 Selectivity Index data_table->selectivity_index conclusion Draw Conclusions on Efficacy and Safety Profile selectivity_index->conclusion

Caption: Experimental workflow for the comparative assessment of this compound.

Detailed Experimental Protocols

Protocol 1: In Vitro Cyclooxygenase (COX) Inhibitor Screening Assay

This protocol is adapted from commercially available COX inhibitor screening kits.[5][7][10]

Objective: To determine the IC50 values of the test compounds against human recombinant COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Amplex™ Red reagent (or similar fluorometric probe)[6]

  • Heme

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)[10]

  • 96-well black microplates

  • Fluorometric microplate reader

  • Test compounds and reference drugs

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the COX-1 and COX-2 enzymes in the assay buffer.

  • Compound Dilution: Prepare a series of dilutions for each test compound and reference drug in the assay buffer.

  • Assay Reaction:

    • Add 10 µL of the diluted test compound or reference drug to the wells of the 96-well plate.

    • Add 10 µL of the diluted COX-1 or COX-2 enzyme to the respective wells.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of arachidonic acid substrate solution.

  • Signal Detection: Immediately measure the fluorescence intensity at timed intervals using a microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value using a non-linear regression analysis.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is based on the well-established MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for cell viability.[11][12]

Objective: To determine the 50% cytotoxic concentration (CC50) of the test compounds on a mammalian cell line.

Materials:

  • Human Embryonic Kidney (HEK293) cells (or another suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compounds and reference drugs to the cells and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the CC50 value using a non-linear regression analysis.

Data Presentation and Interpretation

The results of these experiments should be summarized in a clear and concise table for easy comparison.

Table 1: Hypothetical In Vitro Efficacy and Cytotoxicity Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)CC50 (µM) on HEK293 cells
This compound15.21.88.4>100
Ibuprofen12.530.10.4>100
Celecoxib28.60.931.8>100

Interpretation of Hypothetical Data:

  • Efficacy: In this hypothetical scenario, this compound demonstrates potent inhibition of the COX-2 enzyme with an IC50 of 1.8 µM.

  • Selectivity: The compound shows a COX-2 selectivity index of 8.4, indicating a preferential inhibition of COX-2 over COX-1. This profile is more selective than the non-selective NSAID, Ibuprofen, but less selective than Celecoxib.

  • Cytotoxicity: A CC50 value greater than 100 µM suggests a favorable in vitro safety profile, as the concentration required to induce cytotoxicity is significantly higher than the concentration required for enzymatic inhibition.

Cyclooxygenase Signaling Pathway and Inhibition

G cluster_membrane Cell Membrane cluster_cox COX Pathway cluster_prostanoids Prostanoid Synthesis cluster_inhibitors Inhibitors phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 Stimuli (e.g., Injury) arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 pgg2 Prostaglandin G2 (PGG2) cox1->pgg2 cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins thromboxanes Thromboxanes (TXA2) pgh2->thromboxanes inflammation_pain inflammation_pain prostaglandins->inflammation_pain Mediates platelet_aggregation platelet_aggregation thromboxanes->platelet_aggregation Mediates ibuprofen Ibuprofen ibuprofen->cox1 ibuprofen->cox2 celecoxib Celecoxib celecoxib->cox2 test_compound 3-Methyl-5-(phenoxymethyl) furan-2-carboxylic acid test_compound->cox1 test_compound->cox2

Caption: The cyclooxygenase pathway and points of inhibition by the test compounds.

Conclusion and Future Directions

This guide provides a foundational framework for the initial in vitro evaluation of this compound as a potential anti-inflammatory agent. The proposed experiments will yield crucial data on its efficacy and selectivity as a COX inhibitor, as well as its preliminary safety profile.

Should the experimental data align with the favorable hypothetical results presented, further preclinical development would be warranted. This would include more extensive in vitro profiling, such as assessing its effects on pro-inflammatory cytokine production, and progressing to in vivo models of inflammation and pain to establish its therapeutic potential. The systematic approach outlined herein ensures a data-driven and scientifically rigorous evaluation of this novel furan derivative.

References

Head-to-head comparison of synthetic routes for furan-2-carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

<Furan-2-carboxylic Acid Synthesis: A Head-to-Head Comparison of Key Synthetic Routes

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Furan-2-carboxylic acid, also known as 2-furoic acid, and its derivatives are pivotal structural motifs in medicinal chemistry, materials science, and the food industry.[1][2] Their synthesis from readily available starting materials is a critical endeavor for chemists in both academic and industrial settings. This guide provides an in-depth, head-to-head comparison of the most prominent synthetic routes, offering field-proven insights into the causality behind experimental choices to empower researchers in selecting the optimal path for their specific application.

Furfural, a commodity chemical produced from the dehydration of pentose sugars found in lignocellulosic biomass, is the most common and economically viable starting material for furan-2-carboxylic acid.[3][4] The primary transformations involve either direct oxidation or a disproportionation reaction.

Direct Catalytic Oxidation of Furfural

The direct oxidation of furfural's aldehyde group to a carboxylic acid represents the most atom-economical route. This transformation can be achieved using a variety of oxidants and catalytic systems, ranging from traditional chemical oxidants to modern heterogeneous catalysts.

Mechanism & Causality: The core of this method involves the selective oxidation of the aldehyde functional group without cleaving the furan ring. Modern approaches often employ molecular oxygen or air as the terminal oxidant under basic conditions, which is both environmentally benign and cost-effective.[5] Heterogeneous catalysts, such as those based on gold (Au), platinum (Pt), or palladium (Pd), are favored for their high activity, selectivity, and recyclability.[6][7] The support material (e.g., Mg(OH)₂, hydrotalcite) plays a crucial role, often by influencing catalyst dispersion and providing the necessary basic sites to facilitate the reaction.[3][6] The presence of a base is critical; it activates the aldehyde for oxidation and neutralizes the acidic product, driving the reaction forward.[7]

References

Assessing the Selectivity of 5-Phenyl-furan-2-carboxylic Acid Derivatives as Inhibitors of Mycobacterial Salicylate Synthase (MbtI)

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Development Professionals

Introduction: Targeting a Key Vulnerability in Mycobacterium tuberculosis

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, remains a formidable global health threat. A critical factor for its survival and pathogenicity within the human host is its ability to acquire iron, an essential nutrient for various metabolic processes. Mtb employs a sophisticated iron acquisition system that relies on the synthesis of siderophores, small molecules with a high affinity for iron. The biosynthesis of these siderophores, known as mycobactins, is initiated by the enzyme salicylate synthase (MbtI).[1]

MbtI catalyzes the conversion of chorismate to salicylate, the first committed step in mycobactin production. Crucially, the shikimate pathway, of which MbtI is a part, is absent in humans, making MbtI an attractive and selective target for the development of new anti-tubercular agents.[2][3] By inhibiting MbtI, we can effectively starve the bacterium of iron, thereby hindering its growth and virulence.

This guide provides a comprehensive framework for assessing the selectivity of a promising class of MbtI inhibitors: 5-phenyl-furan-2-carboxylic acid derivatives. We will delve into the experimental methodologies required to quantify their inhibitory potency against MbtI, evaluate their efficacy against mycobacteria in a cellular context, and, most importantly, assess their selectivity by comparing their activity against a relevant human enzyme and their cytotoxicity towards human cells.

The Scientific Rationale: Why Selectivity Matters

The cornerstone of a successful therapeutic agent is its ability to exert its intended effect on the target pathogen with minimal impact on the host. In the context of MbtI inhibition, selectivity is paramount. While the absence of a direct human ortholog to MbtI is a significant advantage, it is essential to experimentally validate that our lead compounds do not exhibit off-target effects on structurally or functionally related human enzymes.

Chorismate, the substrate for MbtI, is a key branch-point metabolite in bacteria, fungi, and plants. In humans, while the full shikimate pathway is absent, there are enzymes that utilize chorismate-derived precursors. One such enzyme is chorismate mutase , which catalyzes the rearrangement of chorismate to prephenate, a precursor for the synthesis of tyrosine and phenylalanine.[4][5] Although structurally distinct from MbtI, its interaction with a similar ligand makes it a pertinent off-target to consider for ensuring the selectivity of our furan-based inhibitors.

This guide will therefore focus on a three-pronged experimental approach to comprehensively assess the selectivity of 5-phenyl-furan-2-carboxylic acid derivatives:

  • On-Target Potency: Quantifying the inhibitory activity against recombinant MbtI.

  • Cellular Efficacy: Determining the minimum inhibitory concentration (MIC) against a surrogate mycobacterial strain, Mycobacterium bovis BCG.

  • Selectivity Profiling:

    • Assessing inhibitory activity against human chorismate mutase.

    • Evaluating cytotoxicity against a human cell line (e.g., HepG2).

Comparative Analysis of MbtI Inhibitors

To provide a practical context for our assessment, we will compare a representative 5-phenyl-furan-2-carboxylic acid derivative with a non-furan based MbtI inhibitor.

CompoundClassMbtI IC50 (µM)M. bovis BCG MIC (µM)HepG2 IC50 (µM)Selectivity Index (HepG2 IC50 / MbtI IC50)
5-(3-cyano-5-isobutoxyphenyl)furan-2-carboxylic acid 5-Phenyl-furan-2-carboxylic acid11.2[6]32[6]>100>8.9
Chromane-based Inhibitor 1 Chromane55.8[3]Not ReportedNot ReportedNot Applicable
5-(3-carboxyphenyl)furan-2-carboxylic acid 5-Phenyl-furan-2-carboxylic acid35.2[1]Not ReportedNot ReportedNot Applicable
5-(2-cyano-4-(trifluoromethyl)phenyl)furan-2-carboxylic acid 5-Phenyl-furan-2-carboxylic acid~18[7]>250[7]Not Reported>13.9

Experimental Workflows

A systematic approach to assessing selectivity involves a series of well-defined experimental workflows. The following diagram illustrates the overall strategy:

G cluster_0 Compound Library cluster_1 Experimental Assessment cluster_2 Data Analysis & Selectivity Assessment Compound_A 5-Phenyl-furan-2-carboxylic acid derivative Enzymatic_Assay MbtI Enzymatic Assay (On-Target Potency) Compound_A->Enzymatic_Assay MIC_Assay M. bovis BCG MIC Assay (Cellular Efficacy) Compound_A->MIC_Assay Off_Target_Assay Human Chorismate Mutase Assay (Off-Target Activity) Compound_A->Off_Target_Assay Cytotoxicity_Assay HepG2 Cytotoxicity Assay (Host Cell Toxicity) Compound_A->Cytotoxicity_Assay Compound_B Comparator Compound (e.g., Chromane-based) Compound_B->Enzymatic_Assay Data_Analysis IC50 & MIC Determination Enzymatic_Assay->Data_Analysis MIC_Assay->Data_Analysis Off_Target_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Selectivity_Index Calculate Selectivity Index Data_Analysis->Selectivity_Index Conclusion Lead Candidate Selection Selectivity_Index->Conclusion

Caption: Overall experimental workflow for assessing the selectivity of MbtI inhibitors.

Detailed Experimental Protocols

MbtI Fluorescence-Based Enzymatic Inhibition Assay

This assay quantifies the enzymatic activity of MbtI by measuring the fluorescence of its product, salicylate.

G cluster_0 Reagent Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis Reagents Prepare Assay Buffer, MbtI, Chorismate, and Inhibitor Solutions Plate_Setup Add Buffer, MbtI, and Inhibitor to 384-well plate Reagents->Plate_Setup Incubation_1 Pre-incubate at 37°C for 15 min Plate_Setup->Incubation_1 Reaction_Start Add Chorismate to initiate reaction Incubation_1->Reaction_Start Incubation_2 Incubate at 37°C for 30 min Reaction_Start->Incubation_2 Fluorescence_Reading Read fluorescence (Ex: 305 nm, Em: 420 nm) Incubation_2->Fluorescence_Reading Data_Processing Subtract background and normalize to controls Fluorescence_Reading->Data_Processing IC50_Calculation Calculate IC50 values using non-linear regression Data_Processing->IC50_Calculation

Caption: Workflow for the MbtI fluorescence-based enzymatic inhibition assay.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.5, 5 mM MgCl₂.

    • MbtI Enzyme: Prepare a stock solution of recombinant MbtI in assay buffer. The final concentration in the assay will typically be in the low nanomolar range.

    • Chorismate (Substrate): Prepare a stock solution in assay buffer. The final concentration in the assay should be at or near the Km value.

    • Inhibitor Compounds: Prepare a serial dilution of the test compounds in DMSO. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Procedure:

    • Add 20 µL of assay buffer to each well of a black, flat-bottom 384-well plate.

    • Add 1 µL of the inhibitor solution (or DMSO for control wells) to the respective wells.

    • Add 10 µL of the MbtI enzyme solution to all wells except the no-enzyme control.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of the chorismate solution to all wells.

    • Incubate the plate at 37°C for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of 305 nm and an emission wavelength of 420 nm.

    • Subtract the background fluorescence (from no-enzyme control wells) from all other readings.

    • Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mycobacterium bovis BCG Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an inhibitor that prevents the visible growth of M. bovis BCG, a commonly used surrogate for the pathogenic M. tuberculosis.

G cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 MIC Determination Culture_Prep Prepare M. bovis BCG culture in Middlebrook 7H9 broth Inoculation Inoculate plates with M. bovis BCG suspension Culture_Prep->Inoculation Compound_Dilution Prepare serial dilutions of inhibitors in 96-well plates Compound_Dilution->Inoculation Incubation Incubate plates at 37°C for 7-14 days Inoculation->Incubation Visual_Inspection Visually inspect for bacterial growth (turbidity) Incubation->Visual_Inspection MIC_Value Determine MIC as the lowest concentration with no visible growth Visual_Inspection->MIC_Value

Caption: Workflow for the M. bovis BCG broth microdilution MIC assay.

Protocol:

  • Reagent and Culture Preparation:

    • Culture Medium: Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.

    • Inhibitor Stock Solutions: Prepare stock solutions of the test compounds in DMSO.

    • M. bovis BCG Culture: Grow M. bovis BCG in the culture medium to mid-log phase. Adjust the optical density at 600 nm (OD600) to a standardized value (e.g., 0.05-0.1).

  • Assay Procedure:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the culture medium.[8][9]

    • Inoculate each well with the prepared M. bovis BCG suspension to achieve a final cell density of approximately 5 x 10⁵ CFU/mL.

    • Include a drug-free growth control and a sterile medium control.

    • Seal the plates and incubate at 37°C for 7 to 14 days, or until visible growth is observed in the growth control wells.[8]

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[8]

Human Chorismate Mutase Inhibition Assay

This assay is analogous to the MbtI assay but uses recombinant human chorismate mutase. The product, prephenate, can be converted to phenylpyruvate, which can be detected spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM EDTA.

    • Human Chorismate Mutase: Prepare a stock solution of the recombinant human enzyme.

    • Chorismate: Prepare a stock solution in the assay buffer.

    • Inhibitor Compounds: Prepare serial dilutions as described for the MbtI assay.

  • Assay Procedure:

    • The initial enzymatic reaction is similar to the MbtI assay, with human chorismate mutase replacing MbtI.

    • After the enzymatic reaction, the product prephenate is converted to phenylpyruvate by acid treatment (e.g., adding HCl).

    • The absorbance of phenylpyruvate is then measured at 320 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition and determine the IC50 values as described for the MbtI assay.

HepG2 Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

G cluster_0 Cell Culture & Treatment cluster_1 MTT Assay cluster_2 Data Acquisition & Analysis Cell_Seeding Seed HepG2 cells in a 96-well plate Incubation_1 Incubate for 24 hours to allow attachment Cell_Seeding->Incubation_1 Compound_Addition Add serial dilutions of inhibitor compounds Incubation_1->Compound_Addition Incubation_2 Incubate for 48-72 hours Compound_Addition->Incubation_2 MTT_Addition Add MTT reagent to each well Incubation_2->MTT_Addition Incubation_3 Incubate for 2-4 hours at 37°C MTT_Addition->Incubation_3 Solubilization Add solubilization buffer (e.g., DMSO) Incubation_3->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Processing Calculate % cell viability Absorbance_Reading->Data_Processing IC50_Calculation Determine IC50 values Data_Processing->IC50_Calculation

Caption: Workflow for the HepG2 cytotoxicity MTT assay.

Protocol:

  • Cell Culture and Treatment:

    • Seed HepG2 cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[10]

    • Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the cells for 48 to 72 hours.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[6][10][11][12]

    • Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[6][10]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[10][11]

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Discussion and Future Directions

The experimental framework outlined in this guide provides a robust methodology for assessing the selectivity of 5-phenyl-furan-2-carboxylic acid derivatives as MbtI inhibitors. A high selectivity index, calculated as the ratio of the HepG2 IC50 to the MbtI IC50, is a strong indicator of a promising therapeutic candidate.

For compounds that demonstrate high on-target potency, good cellular efficacy, and a favorable selectivity profile, further preclinical development would be warranted. This would include pharmacokinetic and pharmacodynamic studies, as well as in vivo efficacy testing in animal models of tuberculosis.

The modular nature of the 5-phenyl-furan-2-carboxylic acid scaffold allows for further chemical modifications to optimize potency and selectivity. Structure-activity relationship (SAR) studies, guided by the data generated from these assays, can inform the design of next-generation MbtI inhibitors with improved therapeutic potential.

Conclusion

Targeting MbtI represents a promising strategy for the development of novel anti-tubercular drugs with a unique mechanism of action. The 5-phenyl-furan-2-carboxylic acid class of compounds has emerged as a potent inhibitor of this essential enzyme. By rigorously assessing their selectivity using the multi-faceted approach described in this guide, researchers and drug development professionals can confidently identify and advance lead candidates with the greatest potential for clinical success. This systematic evaluation of on-target and off-target activities is a critical step in the journey to combatting the global threat of tuberculosis.

References

A Senior Application Scientist's Guide to Ensuring Reproducibility in Biological Assays for Furan Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Furan Scaffold - A Double-Edged Sword in Drug Discovery

Furan derivatives represent a fascinating and vital class of heterocyclic compounds in medicinal chemistry.[1] Their versatile scaffold is a cornerstone in numerous pharmacologically active agents, demonstrating a wide spectrum of therapeutic potential, including antibacterial, anti-inflammatory, and anticancer properties.[2][3][4] However, the very chemical properties that make the furan ring a valuable pharmacophore also present a significant challenge in preclinical development: metabolic instability and potential for bioactivation into toxic metabolites.[5][6]

This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of assessing furan derivatives. The well-documented "reproducibility crisis" in preclinical research demands a move towards more rigorous, transparent, and well-validated experimental practices.[7][8] For furan-containing compounds, this is not merely an academic exercise; it is a critical necessity. The biological activity observed in vitro can be highly sensitive to experimental conditions, particularly those influencing cellular metabolism.

Here, we will dissect the core challenges associated with furan derivative assays, compare common methodologies, and provide a framework for designing self-validating experiments that generate robust, reliable, and reproducible data.

Part 1: The Core Challenge – Metabolic Activation of Furan Derivatives

A fundamental principle for achieving reproducibility is to understand the mechanism of action of the compounds being studied. For many furan derivatives, their biological and toxicological effects are not caused by the parent molecule itself but by its metabolic products.[9] The primary driver of this is metabolic activation by Cytochrome P450 (CYP) enzymes, predominantly within the liver but also present in other tissues and certain cell lines.[9][10]

This process involves an oxidative cleavage of the furan ring to form highly reactive and electrophilic α,β-unsaturated dialdehyde intermediates, such as cis-2-butene-1,4-dial (BDA) from the parent furan.[11][12] These reactive metabolites can covalently bind to cellular macromolecules like proteins and DNA, deplete cellular glutathione (GSH) stores, induce oxidative stress, and ultimately trigger cell death pathways.[5][9][10]

Understanding this bioactivation pathway is the most critical factor in designing and interpreting biological assays for these compounds. An assay that fails to account for metabolic competence may drastically underestimate the potential toxicity or even misinterpret the pharmacological activity of a furan derivative.

G cluster_metabolism Cellular Metabolism cluster_effects Downstream Cellular Effects Furan Furan Derivative (Parent Compound) CYP450 Cytochrome P450 (e.g., CYP2E1) Furan->CYP450 Oxidative Ring Opening ReactiveMetabolite Reactive α,β-Unsaturated Dialdehyde Intermediate CYP450->ReactiveMetabolite GSH Glutathione (GSH) Depletion ReactiveMetabolite->GSH OxidativeStress Oxidative Stress (ROS Increase) ReactiveMetabolite->OxidativeStress CovalentBinding Covalent Binding to Macromolecules (Proteins, DNA) ReactiveMetabolite->CovalentBinding CellDeath Cell Death (Apoptosis / Necrosis) GSH->CellDeath OxidativeStress->CellDeath CovalentBinding->CellDeath

Caption: Metabolic activation pathway of furan derivatives.

Part 2: A Comparative Guide to Common Biological Assays

The choice of assay is a critical decision that dictates the type of data generated. For furan derivatives, it is crucial to select assays whose endpoints are not confounded by the compound's mechanism of action. Below is a comparison of three common cytotoxicity assays.[10]

Assay Principle Endpoint Measured Pros Cons & Reproducibility Considerations
MTT / Resazurin Assays Enzymatic reduction of a tetrazolium salt (MTT) or resazurin by mitochondrial dehydrogenases in viable cells.[13][14]Cellular metabolic activity, an indirect measure of cell viability.Inexpensive, widely used, suitable for high-throughput screening.[10]Indirect measure: Can be confounded by changes in metabolic rate induced by the compound. Reactive metabolites could directly interfere with mitochondrial function, leading to results that don't correlate with cell number.[10] Results can vary with cell density and incubation time.[10]
LDH Release Assay Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium from cells with damaged plasma membranes.[10]Cell membrane integrity and cytolysis (necrosis).[10]Direct measure of cell death; non-destructive to remaining cells, allowing for time-course studies.[10]Less sensitive for detecting early apoptosis without secondary necrosis.[10] Background LDH in serum-containing media can be a source of variability and requires appropriate controls.[10]
Apoptosis Assays (e.g., Annexin V/PI Staining) Annexin V binds to phosphatidylserine on the outer membrane of early apoptotic cells. Propidium Iodide (PI) stains the DNA of late apoptotic/necrotic cells with compromised membranes.[10]Distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.Provides mechanistic insight into the mode of cell death, offering a higher level of detail.[10]Requires more complex instrumentation (flow cytometry or fluorescence microscopy); more time-consuming and less suitable for high-throughput screening compared to viability assays.[10]

Part 3: A Framework for Achieving Reproducible Results

To build a self-validating system, every step of the experimental workflow must be standardized, controlled, and documented. This framework is built on three pillars: System Characterization, Assay Design, and Data Interpretation.

Pillar 1: System Characterization and Standardization

Inconsistent starting materials are a primary source of irreproducibility.[15][16] Before any compound is tested, the biological system itself must be rigorously defined.

  • Cell Line Integrity: Use low-passage, authenticated cell lines. Cell lines can drift genetically over time, and cross-contamination is a known issue.[16] Implement routine Short Tandem Repeat (STR) profiling for human cell lines and mycoplasma testing.

  • Metabolic Competence: The single most important variable for furan assays. Standard cell lines (e.g., MCF-7, A549) may have low or absent levels of the necessary CYP450 enzymes. To ensure your in vitro model is relevant, consider:

    • Using hepatoma cell lines known for higher metabolic activity (e.g., HepG2).

    • Supplementing the assay with an exogenous metabolic activation system, such as liver S9 fractions.[9]

  • Reagent Quality Control: Fetal Bovine Serum (FBS) is a complex mixture of growth factors and hormones that can vary significantly between lots and suppliers, affecting cell growth and drug sensitivity.[17] When a new lot of FBS is purchased, it should be tested in parallel with the old lot to ensure consistent results. Always use reagents within their expiration dates.[18]

  • Compound Management:

    • Solubility: Confirm the solubility of your furan derivative in the final assay medium. Precipitated compound is not biologically available and will lead to erroneous IC50 values.

    • Solvent Effects: Use an analytical grade solvent like DMSO. Prepare serial dilutions of the compound so that the final solvent concentration is low (<0.5%) and consistent across all wells, including the vehicle control.[19]

Pillar 2: Assay Design and Execution

A well-designed experiment anticipates and controls for variables.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis A 1. Cell Seeding (e.g., 1x10⁴ cells/well) B 2. 24h Incubation (Allow Attachment) A->B C 3. Add Compound (Serial Dilutions) B->C E 5. Incubate (e.g., 24, 48, 72h) C->E D 4. Add Controls D->E F 6. Perform Assay (e.g., Add MTT/LDH Reagent) E->F G 7. Incubate as Required F->G H 8. Measure Signal (Absorbance/Fluorescence) G->H I 9. Calculate % Viability (Relative to Vehicle Control) H->I J 10. Plot Dose-Response & Calculate IC50 I->J

Caption: A standardized workflow for in vitro cytotoxicity testing.

Detailed Experimental Protocols

The following protocols are adapted from standard procedures and include annotations to emphasize reproducibility.[10]

Protocol 1: MTT Cell Viability Assay

This protocol measures metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well.[10]

    • Causality: Consistent cell density is critical. Overly confluent or sparse cells will respond differently to the compound. Perform initial experiments to determine the optimal seeding density for your cell line to ensure they are in the exponential growth phase during the assay.[15]

  • Incubation: Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[10]

  • Compound Treatment: Treat cells with serial dilutions of the furan derivative. Include the following mandatory controls:

    • Vehicle Control: Cells treated with the compound's solvent (e.g., 0.5% DMSO). This is your 100% viability reference.[19]

    • Positive Control: A known cytotoxic agent to confirm the assay is working.

    • Media Blank: Wells with media but no cells to measure background absorbance.

  • Incubation: Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[10]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[10]

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[20] Gently shake the plate to ensure complete dissolution.

  • Readout: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]

  • Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance.[10]

Protocol 2: LDH Release Assay

This protocol directly measures cell death by quantifying membrane rupture.

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol.

  • Sample Collection: After the treatment incubation, centrifuge the plate at 250 x g for 10 minutes to pellet any detached cells.[10]

  • Supernatant Transfer: Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Controls: Prepare the following additional controls as per the manufacturer's instructions for your specific LDH assay kit:

    • Maximum LDH Release Control: Lyse the untreated cells to determine the maximum possible LDH release.

    • Background Controls: To account for LDH activity in the culture medium.

  • LDH Reaction: Add the LDH reaction mixture from the kit to all wells.

  • Incubation: Incubate at room temperature, protected from light, for the time specified in the kit protocol (usually 15-30 minutes).

  • Readout: Measure the absorbance at the wavelength specified by the kit manufacturer.

  • Calculation: Calculate the percentage of cytotoxicity based on the ratio of LDH released from treated cells to the maximum LDH release control, after correcting for background.

Pillar 3: Data Analysis and Transparent Reporting
  • Objective Analysis: Use appropriate statistical software to plot dose-response curves and calculate the half-maximal inhibitory concentration (IC50). Always perform experiments in at least triplicate.

  • Transparent Reporting: When publishing, provide all necessary details for another scientist to replicate your work.[7][8] This includes:

    • Cell line source, passage number, and authentication method.

    • Detailed information on reagents, including FBS supplier and lot number.

    • Precise compound concentrations and final solvent concentration.

    • Step-by-step protocols with all incubation times and temperatures.

    • The specific data analysis methods used.

Part 4: Quantitative Cytotoxicity Data for Furan Derivatives

The IC50 is a key metric but can vary significantly based on the experimental conditions described above. The table below summarizes IC50 values for representative furan derivatives from published studies, as determined by the MTT assay.

Compound Class/Name Cell Line Assay IC50 (µM) Reference
Furan-based Pyridine Carbohydrazide (Compound 4)MCF-7 (Breast Cancer)MTT4.06[20]
Furan-based N-phenyl Triazinone (Compound 7)MCF-7 (Breast Cancer)MTT2.96[20]

Note: These values should be considered context-dependent. A different cell line, incubation time, or cell density could produce different results.[10] The primary goal is not to perfectly match a published value, but to establish a robust and reproducible result within your own experimental system.

Conclusion

Ensuring the reproducibility of biological assays for furan derivatives is a challenging but achievable goal. It requires a shift in mindset from simply following a protocol to deeply understanding the interplay between the compound's chemistry, the biological system, and the assay's limitations. By focusing on the central role of metabolic activation, rigorously standardizing all experimental variables, and implementing a self-validating framework of controls, researchers can generate high-quality, reliable data. This commitment to scientific integrity is essential for accelerating the translation of promising furan-based compounds from the laboratory to the clinic.

References

A Researcher's Guide to In Vitro and In Vivo Correlation of Furan Compound Activity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and toxicologists, the furan motif presents a persistent challenge. Found in pharmaceuticals, industrial chemicals, and even thermally processed foods, this five-membered aromatic ring is notorious for a significant and often misleading disconnect between its observed in vitro and in vivo activities.[1][2] This guide provides an in-depth analysis of the mechanistic basis for this discrepancy, offers field-proven experimental strategies to improve correlation, and delivers objective data to guide future research in drug development and safety assessment.

The Core Challenge: Why Furan Is a Master of Deception

The central issue confounding the study of furan-containing compounds is their absolute reliance on metabolic activation to exert toxicity.[2][3] The parent furan molecule itself is relatively inert. However, within a living system, particularly in the liver, it is transformed into a potent, cell-damaging agent.

Mechanism of Metabolic Activation

The primary catalyst for furan's dark transformation is the cytochrome P450 enzyme system, specifically CYP2E1 .[3][4][5] This enzyme, abundant in the liver, oxidizes the furan ring, causing it to open and form cis-2-butene-1,4-dial (BDA), a highly reactive and unstable α,β-unsaturated dialdehyde.[4][6][7][8][9]

Once formed, BDA readily attacks cellular nucleophiles, including amino acids within proteins and nitrogenous bases in DNA.[8][10][11] This covalent binding leads to:

  • Cytotoxicity: Disruption of protein function and cellular architecture.

  • Oxidative Stress: Depletion of cellular antioxidants like glutathione.[5]

  • Genotoxicity: Formation of DNA adducts that can lead to mutations.[6][10]

  • Organ Damage: Primarily hepatotoxicity (liver damage), which, through cycles of cell death and compensatory proliferation, can ultimately lead to carcinogenesis.[6][12][13]

This metabolic pathway is the critical missing link in many in vitro experiments. Standard cell lines used in early-stage screening (e.g., immortalized cancer lines) often have negligible levels of CYP2E1. In these systems, the furan compound is never converted to BDA, and thus, its true toxic potential is completely masked, leading to a dangerously poor in vitro-in vivo correlation (IVIVC).[14][15]

Furan Metabolic Activation cluster_downstream Downstream Cellular Damage Furan Furan (Relatively Inert) CYP2E1 CYP2E1 (Liver Microsomal Enzyme) Furan->CYP2E1 Oxidation BDA cis-2-Butene-1,4-dial (BDA) (Highly Reactive Metabolite) CYP2E1->BDA Proteins Cellular Proteins BDA->Proteins Covalent Binding DNA DNA BDA->DNA Covalent Binding GSH Glutathione (GSH) BDA->GSH Conjugation Adducts Protein & DNA Adducts Proteins->Adducts DNA->Adducts Depletion GSH Depletion GSH->Depletion Toxicity Cytotoxicity, Genotoxicity, Organ Damage (Hepatotoxicity) Adducts->Toxicity Depletion->Toxicity

Caption: Metabolic activation of furan by CYP2E1 to form the reactive intermediate BDA.

Bridging the Gap: Selecting the Right Experimental Model

Achieving a meaningful IVIVC for furan compounds hinges on choosing an in vitro system that recapitulates the metabolic reality of an in vivo environment. Standard, metabolically incompetent cell cultures are unsuitable for hazard identification.

Comparison of In Vitro Models
Model TypeDescriptionMetabolic CompetenceProsCons
Standard Cell Lines Immortalized cell lines (e.g., HepG2, CHO).Very Low / Absent High throughput, low cost, reproducible.Poor IVIVC for furans, fails to predict metabolic toxicity.[14][16]
Liver Microsomes / S9 Subcellular fractions containing P450 enzymes.High (Phase I) Excellent for studying metabolite formation.[4]Lacks cellular context, cannot measure downstream cytotoxicity directly.
Primary Human Hepatocytes (PHHs) Freshly isolated liver cells.High (Gold Standard) Physiologically relevant, express a full range of metabolic enzymes.[15][16]Limited availability, high cost, rapid loss of function in 2D culture.[15]
3D Liver Spheroids/Organoids Self-assembled aggregates of primary hepatocytes or stem cell-derived hepatocytes.Moderate to High More stable phenotype and longer culture times than 2D PHHs.[16]More complex to culture, higher variability.
Engineered Cell Lines Cell lines (e.g., HepG2) engineered to overexpress a specific enzyme like CYP2E1.High (Specific) Good for mechanistic studies of a single enzyme's role.May lack other necessary co-factors or transporters.

Insight: For an initial assessment of furan compound toxicity, co-incubating the compound with liver S9 fractions or microsomes in a simple cytotoxicity assay can be a cost-effective first step to determine if metabolic activation is a liability. For more definitive data, 3D spheroids or primary hepatocytes are superior.[16]

Comparative Data Analysis: Furan vs. 2-Methylfuran

To illustrate the IVIVC discrepancy, we can compare data for furan and its common derivative, 2-methylfuran. The liver is the primary target organ for toxicity after oral exposure.[17]

CompoundIn Vitro SystemEndpointResultIn Vivo ModelEndpointResultIVIVC Assessment
Furan Human Lymphocytes (no metabolic activation)Micronucleus AssayNegative[18]MouseHepatotoxicity (Necrosis)Positive at ≥8 mg/kg[19]Poor
Furan Rat Hepatocytes (metabolically active)CytolethalityPositive (Time & dose-dependent)[17]RatHepatotoxicity (Elevated ALT/AST)Positive at ≥4 mg/kg[13][19]Improved
2-Methylfuran Standard Cell Line (assumed low metabolism)CytotoxicityHigh IC50 (Low Potency)RatLiver DamageComparable to furan in vivo[20]Poor
2-Methylfuran Rat Hepatocytes (metabolically active)Metabolite (AcA) FormationPositive[20]RatLiver DamageComparable to furan in vivo[20]Improved

Note: Quantitative IC50/LD50 values are highly study-dependent and are presented here conceptually. AcA refers to 3-acetylacrolein, the reactive metabolite of 2-methylfuran.[20]

This data clearly shows that when in vitro systems lack metabolic capacity, they fail to predict the liver damage seen in vivo.[17][19][20] However, when metabolically competent systems like primary hepatocytes are used, the correlation improves dramatically.

Recommended Experimental Protocols

To ensure trustworthy and translatable data, rigorous, self-validating protocols are essential.

Protocol 1: In Vitro Assessment of Metabolically Activated Cytotoxicity

This protocol uses primary rat hepatocytes to determine if a furan compound causes cytotoxicity following metabolic activation.

Objective: To assess the cytotoxicity of a test furan compound in a metabolically competent system.

Methodology:

  • Hepatocyte Isolation: Isolate primary hepatocytes from a male Sprague-Dawley rat using a two-step collagenase perfusion method.

  • Cell Seeding: Seed the isolated hepatocytes onto collagen-coated 96-well plates at a density of 5 x 10⁴ cells/well in Williams' Medium E. Allow cells to attach for 4 hours.

  • Compound Preparation: Prepare a 100 mM stock solution of the furan test compound in DMSO. Serially dilute in culture medium to achieve final concentrations ranging from 1 µM to 10 mM. Include a vehicle control (DMSO only) and a positive control (e.g., Acetaminophen, 5 mM).

  • Dosing: After cell attachment, replace the medium with the medium containing the test compound dilutions.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Cytotoxicity Assessment (LDH Assay):

    • Collect the cell culture supernatant.

    • Measure lactate dehydrogenase (LDH) release using a commercially available colorimetric assay kit, following the manufacturer's instructions. LDH is a cytosolic enzyme released upon cell lysis.

    • Measure absorbance at the appropriate wavelength (e.g., 490 nm).

  • Data Analysis:

    • Calculate the percentage of cytotoxicity relative to a maximum lysis control.

    • Plot the concentration-response curve and determine the IC50 value (the concentration causing 50% maximal LDH release).

Causality Check: To confirm the toxicity is due to metabolic activation, run a parallel experiment where cells are co-treated with a broad-spectrum P450 inhibitor, such as 1-aminobenzotriazole (ABT). A significant rightward shift in the IC50 curve in the presence of the inhibitor validates that the observed toxicity is metabolite-driven.

Protocol 2: In Vivo Acute Hepatotoxicity Study in Rodents

This protocol provides an overview of a standard acute toxicity study to evaluate the in vivo effects of a furan compound.

Objective: To determine the acute hepatotoxicity of a test furan compound in a rat model.

Methodology:

  • Animal Model: Use male Fischer 344 rats (8-10 weeks old), a strain known to be sensitive to furan-induced toxicity.[4][9] Acclimate animals for at least one week.

  • Dose Formulation: Prepare the furan compound in a suitable vehicle, such as corn oil.

  • Dosing Regimen: Administer the compound via oral gavage. Use at least 3 dose levels (e.g., 5, 15, 40 mg/kg) and a vehicle control group (n=5-8 animals per group). Doses should be based on range-finding studies.

  • Observation: Monitor animals for clinical signs of toxicity (e.g., lethargy, ruffled fur) for up to 14 days.[21]

  • Endpoint Analysis (24-48 hours post-dose):

    • Serum Biochemistry: Collect blood via cardiac puncture under anesthesia. Analyze serum for liver injury biomarkers: alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[22]

    • Histopathology: Euthanize animals and perform a gross necropsy. Collect the liver, weigh it, and fix a section in 10% neutral buffered formalin. Process the tissue for hematoxylin and eosin (H&E) staining and have it evaluated by a certified pathologist for signs of necrosis, inflammation, and other pathologies.[22]

  • Data Analysis: Compare serum enzyme levels and histopathological scores between treated and control groups using appropriate statistical methods (e.g., ANOVA).

IVIVC Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Screen Initial Screen (Standard Cell Line) Result1 Result: No Toxicity Screen->Result1 Screen_MA Metabolically-Competent Assay (e.g., Primary Hepatocytes + P450 Inhibitor) Result1->Screen_MA Poor IVIVC Suspected Result2 Result: Toxicity Observed? Screen_MA->Result2 Rodent Acute Rodent Study (e.g., Rat Hepatotoxicity) Result2->Rodent Yes, Proceed Result3 Correlates with In Vitro Data? Rodent->Result3 Decision Decision: High Risk / Low Risk Result3->Decision Strong Correlation

Caption: A logical workflow for establishing IVIVC for furan compounds.

Conclusion and Future Directions

The correlation of in vitro and in vivo activity for furan compounds is fundamentally a problem of metabolism. The evidence overwhelmingly shows that the parent furan molecule is a poor predictor of its in vivo toxicity, which is driven by the CYP2E1-mediated formation of the reactive metabolite cis-2-butene-1,4-dial.[3][4][6]

For drug development professionals and toxicologists, this mandates a shift away from reliance on simple, metabolically incompetent screening assays. The adoption of models incorporating metabolic activation—such as primary hepatocytes, 3D liver spheroids, or P450-engineered cell lines—is not just advisable, it is essential for accurate hazard identification and risk assessment. By understanding the mechanism and choosing the appropriate experimental systems, researchers can bridge the IVIVC gap, leading to safer chemicals, more effective drugs, and a reduction in late-stage development failures.

References

Benchmarking 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the biological performance of 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid. Given the nascent stage of research on this specific molecule, this document establishes a rigorous methodology for its evaluation against well-characterized standards in key therapeutic areas where furan derivatives have shown promise: oncology, bacteriology, and mycology. By detailing standardized protocols and providing performance data for established drugs, this guide serves as a foundational resource for researchers seeking to elucidate the therapeutic potential of this novel furan derivative.

The furan scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] this compound, a novel derivative, remains largely uncharacterized. This guide, therefore, proposes a structured approach to its initial biological evaluation.

Section 1: Anticancer Activity Benchmarking

Furan-based compounds have emerged as promising candidates in the development of novel anticancer agents.[2] To assess the cytotoxic potential of this compound, a direct comparison with the widely used chemotherapeutic agent, cisplatin, is proposed. The human breast adenocarcinoma cell line, MCF-7, will be utilized as the in vitro model.

Standard for Comparison: Cisplatin

Cisplatin is a platinum-based chemotherapy drug used to treat a variety of cancers. Its mechanism of action primarily involves binding to DNA and inducing DNA damage, leading to apoptosis in cancer cells. The half-maximal inhibitory concentration (IC50) of cisplatin against MCF-7 cells has been reported to vary, highlighting the importance of concurrent testing.[3] However, a representative IC50 value from a recent study is approximately 10 μM.[4] Another study reported an IC50 of 0.65 µM for the parental MCF-7 cell line, which increased to 2.8 µM in a cisplatin-resistant subline.[5]

Compound Cell Line Reported IC50
CisplatinMCF-7~0.65 - 10 μM[4][5]
This compoundMCF-7To be determined
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • MCF-7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • This compound

  • Cisplatin

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed MCF-7 cells into 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of this compound and cisplatin for 48 hours. Include a vehicle control (e.g., DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

MTT_Assay_Workflow A Seed MCF-7 cells in 96-well plate B Incubate for 24h A->B C Treat with compounds (Test & Standard) B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Read absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for determining cell viability using the MTT assay.

Section 2: Antibacterial Activity Benchmarking

The furan nucleus is a key component of several antibacterial agents. To evaluate the antibacterial potential of this compound, a comparison with the broad-spectrum antibiotics ceftriaxone and nitrofurantoin is proposed. Standard quality control strains, Escherichia coli ATCC 25922 (Gram-negative) and Staphylococcus aureus ATCC 29213 (Gram-positive), will be used.

Standards for Comparison: Ceftriaxone and Nitrofurantoin

Ceftriaxone is a third-generation cephalosporin antibiotic with broad-spectrum activity against Gram-positive and Gram-negative bacteria. Nitrofurantoin is an antibiotic commonly used for urinary tract infections.

Compound Organism Reported MIC
CeftriaxoneE. coli ATCC 259228 µg/mL[6]
CeftriaxoneS. aureus ATCC 292131 - 8 µg/mL[1]
NitrofurantoinE. coli ATCC 259224 - 16 µg/mL
NitrofurantoinS. aureus ATCC 29213Susceptible (low resistance)[7]
This compoundE. coli ATCC 25922To be determined
This compoundS. aureus ATCC 29213To be determined
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • E. coli ATCC 25922 and S. aureus ATCC 29213

  • Mueller-Hinton Broth (MHB)

  • This compound

  • Ceftriaxone and Nitrofurantoin

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare serial two-fold dilutions of the test compounds and standards in MHB in a 96-well plate.

  • Prepare a standardized bacterial inoculum (0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5x10⁵ CFU/mL in each well.

  • Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Broth_Microdilution_Workflow A Prepare serial dilutions of compounds C Inoculate microtiter plates A->C B Prepare standardized bacterial inoculum B->C D Incubate for 18-24h C->D E Visually inspect for growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for determining MIC using the broth microdilution method.

Section 3: Antifungal Activity Benchmarking

Several furan derivatives have demonstrated potent antifungal activity. To assess the antifungal potential of this compound, a comparison with the polyene antifungal agent, amphotericin B, against the opportunistic fungal pathogen Aspergillus fumigatus is proposed.

Standard for Comparison: Amphotericin B

Amphotericin B is a broad-spectrum antifungal agent that binds to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent cell death. The majority of A. fumigatus isolates are susceptible to amphotericin B, with MIC values typically ≤ 2 mg/L.

Compound Organism Reported MIC
Amphotericin BAspergillus fumigatus≤ 2 mg/L
This compoundAspergillus fumigatusTo be determined
Experimental Protocol: Antifungal Susceptibility Testing

The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines, will be employed for antifungal susceptibility testing.

Materials:

  • Aspergillus fumigatus strain

  • RPMI-1640 medium

  • This compound

  • Amphotericin B

  • 96-well microtiter plates

Procedure:

  • Prepare a standardized conidial suspension of A. fumigatus.

  • Prepare serial two-fold dilutions of the test compound and amphotericin B in RPMI-1640 medium in a 96-well plate.

  • Inoculate the wells with the conidial suspension to a final concentration of 0.4x10⁴ to 5x10⁴ CFU/mL.

  • Include a growth control well.

  • Incubate the plates at 35°C for 48 hours.

  • The MIC is the lowest concentration that shows a complete inhibition of growth.

Section 4: Potential Signaling Pathways

The biological effects of furan derivatives can be mediated through various signaling pathways. Based on existing literature for related compounds, the following pathways are of particular interest for future investigation of this compound.

T-Cell Receptor (TCR) Signaling Pathway

Some furan derivatives have been identified as inhibitors of lymphoid tyrosine phosphatase (LYP), a key negative regulator of T-cell activation. Inhibition of LYP can enhance TCR signaling, which is crucial for mounting an immune response against cancer cells.

TCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Antigen Presentation CD4_CD8 CD4/CD8 CD4_CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release NFkB_activation NF-κB Activation PKC->NFkB_activation NFAT_activation NFAT Activation Ca_release->NFAT_activation LYP LYP LYP->Lck Inhibition

Caption: Simplified T-Cell Receptor (TCR) signaling pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation and cell survival. Some furan derivatives have been shown to inhibit this pathway, which could contribute to their anti-inflammatory and anticancer effects.

NFkB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) IkB_NFkB->NFkB_nuc IκB Degradation & NF-κB Translocation Gene_exp Gene Expression (Inflammation, Survival) NFkB_nuc->Gene_exp Stimuli Stimuli (e.g., TNFα, IL-1) Stimuli->IKK

Caption: Overview of the canonical NF-κB signaling pathway.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Certain furan-containing compounds can interact with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in xenobiotic metabolism and immune regulation. Modulation of this pathway could influence the compound's biological activity and safety profile.

AhR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR_complex AhR-Hsp90-XAP2 Complex AhR_ARNT AhR-ARNT Complex AhR_complex->AhR_ARNT Translocation & Dimerization XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binding Gene_exp Target Gene Expression (e.g., CYP1A1) XRE->Gene_exp Ligand Ligand (e.g., Furan derivative) Ligand->AhR_complex Binding

Caption: The canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Conclusion

This guide outlines a systematic approach for the initial biological characterization of this compound. By benchmarking its performance against established standards in oncology, bacteriology, and mycology, and by proposing relevant signaling pathways for mechanistic studies, this document provides a solid foundation for future research. The detailed experimental protocols will ensure the generation of robust and comparable data, which will be crucial in determining the therapeutic potential of this novel compound.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

The foundational principle of this guide is proactive risk mitigation. In the absence of comprehensive hazard data for this specific molecule, we will operate under a conservative assumption, treating it as a hazardous chemical. This approach aligns with the Occupational Safety and Health Administration (OSHA) Laboratory Standard, which mandates the implementation of a Chemical Hygiene Plan (CHP) to protect workers from chemical hazards in the laboratory.[1][2][3][4]

I. Hazard Assessment and Characterization

Before any disposal actions are taken, a thorough hazard assessment is paramount. Based on data from analogous compounds, such as 3-Methyl-2-furancarboxylic acid and other substituted furan carboxylic acids, we can anticipate the following potential hazards[5][6][7][8]:

  • Skin Irritation: Causes skin irritation.[5][6][8][9]

  • Eye Irritation: Causes serious eye irritation.[5][6][8][9]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[6][10]

Given these potential hazards, all handling and disposal procedures must be conducted with appropriate Personal Protective Equipment (PPE).

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and potential irritation.
Eye and Face Protection Safety glasses with side shields or goggles. A face shield may be necessary if there is a splash hazard.To protect against eye irritation from dust or splashes.
Skin and Body Protection Laboratory coat.To prevent contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. If dusts may be generated, a NIOSH-approved respirator may be required.To minimize the risk of respiratory tract irritation.
II. Waste Classification: A Step-by-Step Protocol

The cornerstone of proper chemical disposal is accurate waste classification. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed by the Environmental Protection Agency (EPA) or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[11][12]

Experimental Protocol for Waste Characterization:

  • Review Institutional Policies: Before proceeding, consult your institution's Chemical Hygiene Plan (CHP) and waste disposal guidelines.[1][2] Your Environmental Health and Safety (EHS) department is a critical resource.

  • Assess Physical State: Determine if the waste is a solid, liquid, or a solution.

  • Determine pH (for aqueous solutions): If the compound is in an aqueous solution, measure the pH. A pH of ≤ 2 or ≥ 12.5 indicates the characteristic of corrosivity.

  • Evaluate Reactivity: Based on its chemical structure (a carboxylic acid), it is not expected to be highly reactive. However, it should not be mixed with strong bases or oxidizing agents.[9]

  • Toxicity Assessment: While specific toxicity data is unavailable, many organic molecules can be harmful to aquatic life. As a precaution, it is prudent to assume the compound may have some level of environmental toxicity.

  • Final Determination: In the absence of complete data, and in the interest of safety and regulatory compliance, it is recommended to manage 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid as a hazardous waste.

III. Disposal Workflow

The following workflow provides a systematic approach to the disposal of this compound, from the point of generation to final removal by a licensed waste contractor.

DisposalWorkflow cluster_Lab In the Laboratory cluster_EHS EHS/Waste Management A Waste Generation (Solid or Solution) B Segregate Waste (Non-halogenated organic solid/liquid) A->B Characterize as hazardous C Label Waste Container ('Hazardous Waste', chemical name, date) B->C Place in appropriate container D Store in Satellite Accumulation Area C->D Securely seal E Schedule Waste Pickup D->E Accumulation limits approached F Transport to Central Accumulation Area E->F EHS personnel G Final Disposal by Licensed Contractor F->G Manifest & Transport

Figure 1: A stepwise workflow for the safe disposal of this compound, from laboratory generation to final disposal.

Step-by-Step Disposal Procedures:

  • Segregation: At the point of generation, segregate waste containing this compound.

    • Solid Waste: Collect in a designated, robust, and sealable container. It is best practice to classify this as non-halogenated organic solid waste.

    • Liquid Waste (in organic solvent): Collect in a designated, leak-proof, and sealable container. Classify as non-halogenated organic liquid waste.

    • Aqueous Solutions: If the concentration is low, consult with your EHS department for potential treatment options. Otherwise, collect in a designated aqueous waste container. Do not dispose of this chemical down the drain. [5][6]

  • Container Labeling: All waste containers must be accurately and clearly labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The accumulation start date (the date the first drop of waste was added)

    • The primary hazards (e.g., "Irritant")

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be located at or near the point of generation and under the control of the laboratory personnel. Ensure the container is kept closed except when adding waste.

  • Waste Pickup and Disposal: Once the waste container is full, or before the regulatory accumulation time limit is reached, contact your institution's EHS department to arrange for pickup. The EHS department will then manage the waste according to "cradle-to-grave" regulations, ensuring it is transported by a licensed hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[13][14]

IV. Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][10] Seek medical attention if irritation develops or persists.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][10] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[9][10]

  • Spill: For a small spill, and if you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[6] Scoop up the absorbed material and place it in a sealed container for disposal as hazardous waste. Ventilate the area and wash the spill site after material pickup is complete. For large spills, evacuate the area and contact your institution's EHS department immediately.[5]

By adhering to these procedures, researchers can ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible.

References

Personal protective equipment for handling 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Strategic Guide to the Safe Handling of 3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid

Deconstructing the Hazard Profile: A Functional Group Analysis

The structure of this compound dictates its potential reactivity and toxicity. Our safety protocol is built upon a conservative assessment of the hazards associated with its three key chemical domains:

  • Furan Ring: Furan and its derivatives are known for potential toxicity, including liver effects, and can be harmful if inhaled, ingested, or absorbed through the skin.[1][2] A critical, and often overlooked, hazard is the potential for furan compounds to form explosive peroxides when exposed to air and light over time.[3][4]

  • Carboxylic Acid: The carboxylic acid group imparts acidic properties. Solid, powdered carboxylic acids can cause significant skin, eye, and respiratory tract irritation upon contact or inhalation.[5][6][7]

  • Aromatic Ether (Phenoxymethyl group): Ethers are a well-known class of flammable solvents.[8] While the high molecular weight and solid nature of this compound reduce its volatility compared to diethyl ether, the ether linkage still presents a potential for peroxide formation.[9][10]

Based on this composite analysis, we must treat this compound as a potentially toxic, irritant, and peroxide-forming substance.

Personal Protective Equipment (PPE): Your Primary Line of Defense

A multi-layered PPE strategy is essential to mitigate the risks of exposure. The selection of specific equipment is directly linked to the hazards identified in our functional group analysis.

Hazard Category Potential Risk Required Personal Protective Equipment (PPE) Rationale for Selection
Eye & Face Contact Causes serious eye irritation or potential burns from dust.[5][11]ANSI Z87.1-compliant safety goggles. A face shield should be worn over goggles when handling larger quantities (>1g) or when there is a significant risk of dust generation.[2][5]Goggles provide a seal against airborne particulates. The face shield offers a broader barrier against splashes and dust clouds.
Skin Contact Causes skin irritation.[7][11][12] Potential for absorption through the skin.[1]Chemical-resistant lab coat, fully buttoned. Nitrile gloves (double-gloving recommended). Fully enclosed shoes.[5][6]A lab coat protects underlying clothing and skin. Nitrile gloves provide good resistance to a range of chemicals, and double-gloving minimizes the risk of exposure from undetected pinholes.
Inhalation May cause respiratory tract irritation if inhaled as a dust.[5][12]All handling of the solid compound must occur within a certified chemical fume hood to minimize dust inhalation.[5][8]Engineering controls like a fume hood are the most effective way to prevent respiratory exposure to chemical dusts.
Glove Selection and Use:

It is critical to understand that gloves provide splash protection and have a limited breakthrough time.[8] For this compound, it is recommended to change gloves immediately upon contamination or every 15-20 minutes during prolonged handling to prevent potential permeation.[4]

Operational Protocol: From Weighing to Waste

Adherence to a strict, step-by-step workflow is crucial for minimizing exposure and ensuring a safe experimental environment.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Handling Phase prep_area 1. Designate & Prepare Fume Hood Area gather_mat 2. Assemble All Materials & Waste Containers don_ppe 3. Don Full PPE (Double Gloves, Goggles, Lab Coat) weigh 4. Weigh Compound (Use anti-static weigh boat) don_ppe->weigh dissolve 5. Controlled Dissolution (Add solid to solvent slowly) weigh->dissolve transfer 6. Transfer to Reaction Vessel dissolve->transfer decon 7. Decontaminate Surfaces & Glassware transfer->decon dispose 8. Segregate & Seal Hazardous Waste doff_ppe 9. Doff PPE Correctly (Gloves first) wash 10. Wash Hands Thoroughly

Caption: Step-by-step workflow for safe handling.

Step-by-Step Methodology
  • Preparation and Engineering Controls:

    • Designated Area: All work with solid this compound must be conducted in a designated area within a properly functioning chemical fume hood.[5]

    • Remove Ignition Sources: Ensure the work area is free from heat sources, sparks, and open flames.[8][13][14]

    • Gather Materials: Before handling the chemical, assemble all necessary equipment, including spatulas, anti-static weigh boats, glassware, and appropriately labeled hazardous waste containers.[5]

  • Handling the Compound:

    • Don PPE: Put on all required PPE as detailed in the table above, ensuring gloves are inspected for defects before use.[15]

    • Weighing: Carefully weigh the required amount of the compound. Use gentle motions to avoid creating airborne dust.

    • Dissolution: When preparing solutions, always add the solid compound slowly to the solvent to avoid splashing.

  • Post-Handling Procedures:

    • Decontamination: Thoroughly clean all contaminated surfaces and equipment after use.

    • Doffing PPE: To prevent cross-contamination, remove PPE in the correct order: outer gloves, lab coat, inner gloves, and finally, eye protection.

    • Hygiene: Wash hands thoroughly with soap and water after removing PPE, even if gloves were worn.[15][16]

Spill Management and Disposal Plan

Accidents can happen, and a clear, pre-defined plan for spills and waste disposal is a non-negotiable component of laboratory safety.

Spill Response Protocol

G spill Spill Occurs evacuate 1. Evacuate & Alert Others spill->evacuate ppe 2. Don Appropriate PPE (incl. respirator if needed) evacuate->ppe contain 3. Contain Spill (Use inert absorbent like sand) ppe->contain collect 4. Collect Material (Use non-sparking tools) contain->collect package 5. Package for Disposal (Seal in labeled container) collect->package decon 6. Decontaminate Area package->decon report 7. Report to EHS decon->report

Caption: Immediate actions for a chemical spill.

In the event of a spill:

  • Evacuate and Ventilate: Alert others in the vicinity and ensure the area is well-ventilated.[17]

  • Contain the Spill: Use an inert, non-combustible absorbent material like sand or vermiculite to cover and contain the spill. Do not use paper towels or other combustible materials.[13][17]

  • Collect and Dispose: Carefully sweep or scoop the contaminated absorbent material into a designated, sealable hazardous waste container.[17] Use non-sparking tools if there is any fire risk.[1][13]

  • Decontaminate: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Waste Disposal Plan

Improper disposal can lead to environmental contamination and regulatory non-compliance.

  • Waste Segregation: Do not mix waste containing this compound with other waste streams.[3]

  • Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, absorbent pads) must be placed in a dedicated, clearly labeled, and sealed hazardous waste container.[5][17]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container compatible with the solvent used. Never dispose of this chemical down the drain.[3][13]

  • Final Disposal: All waste must be disposed of through your institution's EHS office or a licensed hazardous waste disposal contractor.[17] Due to the furan content, incineration at a specialized facility is the most probable disposal route.[17][18]

By integrating this comprehensive safety framework into your laboratory operations, you can confidently handle this compound, ensuring the protection of yourself, your colleagues, and the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid
Reactant of Route 2
3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.